molecular formula C8H7N5O2 B1529376 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 1339779-18-8

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B1529376
CAS No.: 1339779-18-8
M. Wt: 205.17 g/mol
InChI Key: IMMFVWXLLCVTCP-UHFFFAOYSA-N
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Description

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to the class of tetrazole derivatives, which are nitrogen-rich, planar heterocycles known for their significant pharmacological profiles . Tetrazoles are considered valuable bioisosteres of carboxylic acids due to their comparable pKa and their ability to mimic the carboxyl group in biological systems, often offering improved metabolic stability and enhanced cell membrane permeability . While specific biological data for this exact compound is limited in the public domain, tetrazole-based scaffolds are extensively investigated for a wide spectrum of biological activities. Research on analogous structures has demonstrated potent applications as anticancer agents, with some tetrazole derivatives showing remarkable cytotoxicity and growth inhibitory activities against various cancer cell lines . Furthermore, tetrazole compounds have been reported to exhibit antileishmanial properties, with studies showing their ability to interact with key enzymes like TryR in Leishmania parasites . The bioisosteric replacement of other heterocycles, such as the 1,2,3-triazole ring, with a 1H-tetrazole ring has been shown to significantly enhance anticancer potency in vitro, underscoring the value of this moiety in rational drug design . This product is intended for research purposes, including as a building block in organic synthesis, a precursor for the development of novel heterocycles, and for biochemical screening in drug discovery programs . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMFVWXLLCVTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Introduction

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key pharmacophores: an anthranilic acid backbone, an amino group, and a tetrazole ring. The tetrazole moiety is particularly noteworthy as it is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial properties but with improved metabolic stability and lipophilicity.[1][2] This makes the target molecule a valuable scaffold for the development of novel therapeutic agents, including anti-inflammatory, antihypertensive, and anticancer drugs.[1]

This guide presents a robust and efficient three-step synthesis pathway starting from the commercially available precursor, 2-chlorobenzoic acid. The strategy hinges on a sequence of nitration, nucleophilic aromatic substitution, and nitro group reduction. Each step is detailed with an explanation of the underlying chemical principles, causality behind experimental choices, and a comprehensive, step-by-step protocol designed for reproducibility in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical and practical pathway for the synthesis. The target molecule can be disconnected at the C-N bond of the aniline, revealing a nitro-substituted intermediate. This intermediate, in turn, can be disconnected at the C-N bond between the phenyl ring and the tetrazole, leading back to a halogenated nitrobenzoic acid. This precursor is readily synthesized from 2-chlorobenzoic acid.

G Target 5-amino-2-(1H-tetrazol-1-yl)benzoic acid Intermediate2 2-(1H-tetrazol-1-yl)-5-nitrobenzoic acid Target->Intermediate2 Reduction (FGI) Intermediate1 2-chloro-5-nitrobenzoic acid Intermediate2->Intermediate1 SNAr (C-N Disconnection) StartingMaterial 2-chlorobenzoic acid Intermediate1->StartingMaterial Nitration (FGI)

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthesis Protocol

The proposed synthesis is a three-step process. Each step is designed to be high-yielding and utilizes common laboratory reagents and techniques.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid (Intermediate 1)

Principle: This step involves the electrophilic aromatic substitution (nitration) of 2-chlorobenzoic acid. The starting material has two substituents on the benzene ring: a deactivating, ortho-para directing chloro group and a deactivating, meta-directing carboxylic acid group. The nitration occurs primarily at the position para to the chlorine and meta to the carboxylic acid, leading to the desired 2-chloro-5-nitrobenzoic acid isomer.[3][4] Using a mixture of concentrated nitric and sulfuric acids at low temperatures is crucial to control the reaction rate and minimize the formation of undesired isomers.[5]

G cluster_reactants Reactants cluster_products Product r1 2-chlorobenzoic acid p1 2-chloro-5-nitrobenzoic acid r1->p1 Nitration @ <0°C r2 HNO₃ / H₂SO₄

Caption: Reaction scheme for the synthesis of Intermediate 1.

Experimental Protocol:

  • In a flask suitable for reactions below 0°C, add 160g of 100% sulfuric acid.[5]

  • Cool the sulfuric acid to below 0°C using an ice-salt bath with continuous stirring.

  • Slowly add 32g of 2-chlorobenzoic acid to the cold sulfuric acid, ensuring the temperature remains below 0°C.[5]

  • Prepare the nitrating mixture by carefully adding 16g of 80% nitric acid to 40g of 100% sulfuric acid, keeping this mixture cold.[5]

  • Add the nitrating mixture dropwise to the 2-chlorobenzoic acid solution over approximately 1 hour, maintaining the reaction temperature below 0°C.[5]

  • After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

  • Pour the reaction mixture slowly onto 400g of crushed ice to precipitate the product.

  • Filter the resulting solid and wash thoroughly with cold water.

  • Recrystallize the crude product from boiling water to obtain pure 2-chloro-5-nitrobenzoic acid. A typical yield is around 92%.[5]

ReagentMolar Mass ( g/mol )QuantityMoles
2-chlorobenzoic acid156.5732.0 g0.204
Sulfuric acid (100%)98.08200 g~2.04
Nitric acid (80%)63.0116.0 g~0.203
Step 2: Synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid (Intermediate 2)

Principle: This key step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom in 2-chloro-5-nitrobenzoic acid is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-carboxylic acid and the para-nitro group. Sodium tetrazolide, formed by deprotonating 1H-tetrazole with a base, acts as a potent nucleophile, displacing the chloride ion to form the C-N bond. A polar aprotic solvent such as dimethylformamide (DMF) is used to solvate the cation and enhance the nucleophilicity of the tetrazolide anion.

G cluster_reactants Reactants cluster_products Product r1 2-chloro-5-nitrobenzoic acid p1 2-(1H-tetrazol-1-yl)-5-nitrobenzoic acid r1->p1 SNAr in DMF r2 1H-Tetrazole, NaH

Caption: Reaction scheme for the synthesis of Intermediate 2.

Experimental Protocol:

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.

  • Add a solution of 1H-tetrazole (1.1 eq) in anhydrous DMF dropwise at 0°C. Stir for 30 minutes to allow for the formation of sodium tetrazolide.

  • Add a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench the reaction by adding cold water.

  • Acidify the aqueous solution with 2M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid.

ReagentMolar Mass ( g/mol )Equivalents
2-chloro-5-nitrobenzoic acid201.561.0
1H-Tetrazole70.051.1
Sodium Hydride (60%)40.001.1
Anhydrous DMF-Solvent
Step 3: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Final Product)

Principle: The final step is the reduction of the aromatic nitro group to a primary amine. This transformation can be achieved using various reducing agents. A common and effective method is the use of zinc dust in an acidic medium, such as acetic acid.[6] This method is generally chemoselective, reducing the nitro group without affecting the carboxylic acid or the chemically robust tetrazole ring.[2]

G cluster_reactants Reactants cluster_products Product r1 2-(1H-tetrazol-1-yl)-5-nitrobenzoic acid p1 5-amino-2-(1H-tetrazol-1-yl)benzoic acid r1->p1 Reduction r2 Zinc dust, Acetic Acid

Caption: Reaction scheme for the synthesis of the final product.

Experimental Protocol (Adapted from a similar reduction): [6]

  • Dissolve 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid (1.0 eq) in aqueous sodium carbonate solution.

  • Acidify the solution by adding 40% acetic acid.

  • In a separate large reaction vessel, prepare a boiling suspension of zinc dust (approx. 5 eq) in water containing a small amount of 40% acetic acid.

  • Add the solution of the nitro compound dropwise to the boiling zinc suspension with vigorous stirring. The reaction can cause foaming, so a large vessel is recommended.[6]

  • Boil the mixture for approximately 2 hours until the reduction is complete (monitor by TLC).

  • Add sodium carbonate to the mixture to dissolve the zinc salts and filter the hot solution to remove excess zinc and precipitates.

  • Cool the filtrate and carefully acidify with hydrochloric acid to precipitate the final product, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

  • Filter the product, wash with a small amount of cold water, and dry under vacuum. A yield of around 92% can be expected for this type of reduction.[6]

Overall Synthesis Workflow

The complete three-step pathway provides an efficient route from a simple starting material to the complex target molecule. Each intermediate is a stable, isolable compound, allowing for purification at each stage to ensure the high purity of the final product.

G A 2-chlorobenzoic acid B Intermediate 1: 2-chloro-5-nitrobenzoic acid A->B Step 1: Nitration C Intermediate 2: 2-(1H-tetrazol-1-yl)-5-nitrobenzoic acid B->C Step 2: SNAr D Final Product: 5-amino-2-(1H-tetrazol-1-yl)benzoic acid C->D Step 3: Reduction

Caption: Complete three-step synthesis workflow.

Conclusion

This guide outlines a logical and well-precedented three-step synthesis for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. By employing standard organic transformations—nitration, nucleophilic aromatic substitution, and nitro group reduction—this valuable chemical scaffold can be produced efficiently and in high purity. The detailed protocols and explanation of the underlying chemical principles provide a solid foundation for researchers and drug development professionals to successfully synthesize this compound for further investigation and application.

References

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)...
  • PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2020, January 1). Synthesis of 5-Aminotetrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • National Institutes of Health. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Retrieved from [Link]

  • Growing Science. (2024, November 13). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). Retrieved from [Link]

  • ResearchGate. (2012, December 5). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]

  • MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

Sources

physicochemical properties of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. However, the journey of a molecule from a laboratory bench to a clinical candidate is governed by a more nuanced principle: its physicochemical properties determine its fate within a biological system. These properties—such as solubility, acidity, and lipophilicity—are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn influences its efficacy and safety.[1][2]

This guide focuses on 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid , a molecule of significant interest. It incorporates three key functional groups: a carboxylic acid, an aromatic amine, and a tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid moiety, often utilized by medicinal chemists to modulate acidity, improve metabolic stability, and enhance oral bioavailability.[3] Understanding the interplay of these groups is critical for predicting the molecule's behavior.

As specific experimental data for this compound is not widely published, this document serves as both a theoretical framework and a practical guide for research scientists. It outlines the critical physicochemical properties to be assessed, explains the rationale behind the selection of experimental methods, and provides robust, step-by-step protocols for their determination. Our objective is to empower drug development professionals to perform a thorough and meaningful characterization of this, and similar, novel chemical entities.

Part 1: Molecular Blueprint and In Silico Assessment

Before embarking on laboratory-based characterization, a foundational understanding can be derived from the molecule's structure. Computational, or in silico, tools provide rapid, cost-effective predictions that guide subsequent experimental design.

The structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid contains multiple sites for hydrogen bonding and ionization, which are critical drivers of its physical properties.

Chemical Structure:

A primary in silico evaluation involves assessing compliance with established "drug-likeness" guidelines, such as Lipinski's Rule of Five.[4][5][6] These rules are empirical observations for compounds that are likely to have good oral bioavailability.[7][8]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 219.19 g/mol < 500 DaltonsYes
Hydrogen Bond Donors 3 (amine -NH₂, acid -OH)≤ 5Yes
Hydrogen Bond Acceptors 6 (tetrazole N₄, carbonyl O, hydroxyl O)≤ 10Yes
Calculated LogP (XLogP3) ~0.5 - 1.5 (estimated)≤ 5Yes

Interpretation: The initial computational assessment suggests that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid possesses a favorable "drug-like" profile. Its molecular weight is low, and its hydrogen bonding capacity falls well within the recommended ranges. The predicted lipophilicity (LogP) is low, suggesting the compound is relatively polar. This profile indicates that poor permeability is less likely to be a barrier, but low aqueous solubility could be a potential challenge that requires experimental verification.

Part 2: Experimental Determination of Core Physicochemical Properties

While in silico predictions are valuable, they are no substitute for empirical data. The following sections detail the experimental workflows for determining the most critical physicochemical properties that govern a drug's behavior.

Aqueous Solubility (S)

Causality & Importance: Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs.[9] A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[10] Poor solubility is a leading cause of failure for drug candidates.[11] We must experimentally determine both the thermodynamic and kinetic solubility to fully understand the compound's behavior. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility mimics conditions often found in high-throughput screening assays.[12][13]

Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility (Nephelometry) A Add excess solid compound to aqueous buffer (pH 7.4) B Equilibrate on shaker (24-48 hours) A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration of solubilized compound in supernatant C->D E Result: S_thermo (µg/mL or µM) D->E F Prepare high-concentration stock solution in DMSO G Add aliquots to aqueous buffer (pH 7.4) F->G H Monitor for precipitation using a nephelometer G->H I Identify concentration at which precipitation occurs H->I J Result: S_kinetic (µg/mL or µM) I->J

Caption: Experimental workflows for thermodynamic and kinetic solubility.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method is considered the "gold standard" for its accuracy in determining the equilibrium solubility of a compound.[14]

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of solid 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid to a series of glass vials containing the PBS buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. For accuracy, filter the aliquot through a 0.22 µm syringe filter (polyvinylidene fluoride, PVDF, is recommended to minimize nonspecific binding).

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[15]

  • Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.

Acidity Constant (pKa)

Causality & Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[16] For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, three functional groups can ionize: the carboxylic acid (acidic), the amino group (basic), and the tetrazole ring (acidic). The ionization state profoundly impacts solubility, permeability across biological membranes, and binding to the target protein.[10][17] For instance, the solubility of an acid increases dramatically at a pH above its pKa.[12]

Relationship between pH, pKa, and Ionization State

G cluster_0 Dominant Species at Different pH A pH < pKa₁ (Cationic) -COOH -NH₃⁺ -TetrazoleH B pKa₁ < pH < pKa₂ (Zwitterionic) -COO⁻ -NH₃⁺ -TetrazoleH A->B pKa₁ (Acid) C pKa₂ < pH < pKa₃ (Anionic) -COO⁻ -NH₂ -TetrazoleH B->C pKa₂ (Amine) D pH > pKa₃ (Dianionic) -COO⁻ -NH₂ -Tetrazole⁻ C->D pKa₃ (Tetrazole)

Caption: Predicted ionization states of the molecule across a pH range.

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values, provided a sufficient quantity of pure compound is available.[18][19]

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to create a solution of at least 10⁻⁴ M.[19] If solubility is low, a co-solvent like methanol can be used, but the results will need to be extrapolated back to a fully aqueous environment. A background electrolyte (e.g., 0.15 M KCl) should be added to maintain constant ionic strength.[19]

  • Acidic Titration: To determine the pKa of the basic amino group, first acidify the solution to ~pH 2 with 0.1 M HCl.

  • Titration Run: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the midpoints of the buffer regions on the titration curve.[19] Multiple pKa values will be observed for this polyprotic molecule.

  • Basic Titration (Optional): To confirm the acidic pKa values, a separate experiment can be run by starting with the sample at a neutral pH and titrating with 0.1 M HCl.

Lipophilicity (LogP and LogD)

Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable molecules like the one , the distribution coefficient (LogD) is more biologically relevant, as it measures lipophilicity at a specific pH, accounting for all ionic species.

Experimental Protocol: LogP/LogD Determination via Shake-Flask Method

  • Phase Preparation: Prepare octan-1-ol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄) that have been pre-saturated with each other by mixing and allowing them to separate overnight.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated octan-1-ol. The starting concentration should be low enough to avoid solubility issues in either phase.

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours to ensure thorough mixing, followed by a period of rest or centrifugation to allow for complete phase separation.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated HPLC-UV method.

  • Calculation:

    • The concentration in the octanol phase is determined by mass balance: [Octanol] = ([Initial Aqueous] - [Final Aqueous]) * (V_aqueous / V_octanol).

    • LogD = log₁₀([Octanol] / [Final Aqueous]).

    • To determine the intrinsic LogP (for the neutral species), this experiment must be repeated at a pH where the compound is fully un-ionized, which can be challenging for a zwitterionic molecule.

Part 3: Data Synthesis and Implications for Drug Development

A comprehensive physicochemical profile is more than a list of numbers; it is a predictive tool for a compound's in vivo journey.

Summary of Physicochemical Properties

ParameterExperimental MethodImportance in Drug DevelopmentTarget Range (Guideline)
Thermodynamic Solubility Shake-FlaskDetermines maximum absorption potential.> 50 µg/mL
Kinetic Solubility Nephelometry/UVPredicts behavior in HTS assays; flags precipitation risk.> 50 µg/mL
pKa₁ (Carboxylic Acid) Potentiometric TitrationGoverns solubility in the stomach and intestine.3 - 5
pKa₂ (Aromatic Amine) Potentiometric TitrationInfluences charge at physiological pH.3 - 5
pKa₃ (Tetrazole) Potentiometric TitrationModulates overall acidity and charge state.4 - 6
LogD at pH 7.4 Shake-FlaskPredicts membrane permeability and plasma protein binding.1 - 3

Integrated Interpretation:

The expected results for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid would likely show it to be a polar molecule with multiple ionization centers. Its solubility will be highly pH-dependent, likely increasing significantly at pH values above the pKa of the carboxylic acid and tetrazole groups.[12] The LogD at physiological pH 7.4 is expected to be low, indicating high polarity. While this is beneficial for solubility, it may present a challenge for passive diffusion across the lipid bilayers of cell membranes.

This complete dataset allows medicinal chemists and formulation scientists to make informed decisions. If solubility is low, formulation strategies like salt formation or amorphous solid dispersions can be explored. If permeability is a concern due to low LogD, the chemical structure might be modified to increase lipophilicity, while carefully monitoring the other properties to maintain a balanced profile.

Conclusion

The rigorous physicochemical characterization of a novel compound such as 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a cornerstone of successful drug development. It transforms the molecule from a static chemical structure into a dynamic entity with predictable behavior in a biological context. By employing the robust experimental protocols outlined in this guide—for determining solubility, pKa, and lipophilicity—researchers can proactively identify potential liabilities, optimize molecular design, and significantly reduce the rate of attrition in the preclinical and clinical phases.[11] This foundational knowledge is indispensable for navigating the complex path from a promising lead compound to a viable therapeutic agent.

References

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Grokipedia. (n.d.). Lipinski's rule of five.
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An In-depth Technical Guide on the Potential Mechanisms of Action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs—the aminobenzoic acid scaffold and the tetrazole ring—to postulate and detail several plausible biological activities. These include roles as an antimicrobial agent via folate synthesis inhibition, an antihypertensive agent through angiotensin II receptor blockade, and as a potential therapeutic in oncology and inflammatory diseases. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing theoretical frameworks, detailed experimental protocols, and visual representations of potential signaling pathways to facilitate hypothesis-driven investigation.

Introduction: Deconstructing a Molecule of Therapeutic Potential

The compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents a compelling case for multifaceted pharmacological investigation. Its structure marries two key pharmacophores: the aminobenzoic acid moiety, a known player in antimicrobial chemotherapy, and a tetrazole ring, a widely utilized bioisostere for carboxylic acids in modern drug design. This unique combination suggests that the compound could exhibit a range of biological activities, making it a promising candidate for drug discovery and development programs. This guide will dissect the potential mechanisms of action stemming from these structural features, providing a roadmap for its systematic evaluation.

Postulated Mechanism 1: Inhibition of Folate Synthesis – An Antimicrobial Avenue

The structural similarity of the aminobenzoic acid portion of our target molecule to para-aminobenzoic acid (PABA) is a strong indicator of potential antimicrobial activity. PABA is a crucial precursor for the synthesis of folic acid in many bacteria, a pathway absent in humans who obtain folate from their diet[1][2].

The Scientific Rationale

Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to condense PABA with dihydropterin pyrophosphate, forming dihydropteroate, a key intermediate in the folate pathway[3][4]. Sulfonamide antibiotics, which are structural analogs of PABA, act as competitive inhibitors of DHPS, thereby halting bacterial growth[5]. It is therefore highly plausible that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could act as a PABA analog and inhibit DHPS.

Proposed Signaling Pathway

The proposed mechanism involves the competitive inhibition of DHPS, leading to the depletion of dihydrofolate and subsequently tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids.

folate_inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Compound->DHPS Competitive Inhibition

Figure 1: Proposed inhibition of the bacterial folate synthesis pathway.
Experimental Protocol: DHPS Inhibition Assay

Objective: To determine the inhibitory potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on dihydropteroate synthase.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant DHPS from a model organism (e.g., E. coli or B. anthracis) is expressed and purified.

    • Prepare stock solutions of PABA and dihydropterin pyrophosphate (DHPP).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Each well will contain a reaction buffer (e.g., Tris-HCl with MgCl2), DHPS enzyme, and DHPP.

    • Add varying concentrations of the test compound to the wells. A known DHPS inhibitor (e.g., sulfamethoxazole) will be used as a positive control, and a vehicle control (DMSO) will also be included.

    • Initiate the reaction by adding PABA.

    • The reaction progress can be monitored by measuring the consumption of PABA or the formation of dihydropteroate using a spectrophotometric or fluorometric method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism 2: Angiotensin II Receptor Blockade – A Cardiovascular Application

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a key feature in many angiotensin II receptor blockers (ARBs)[6]. This structural mimicry suggests that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could function as an ARB.

The Scientific Rationale

ARBs, such as losartan and valsartan, are widely used to treat hypertension[7]. They competitively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure[8][9]. The tetrazole moiety in these drugs plays a crucial role in binding to the receptor[10][11][12].

Proposed Signaling Pathway

The proposed mechanism involves the blockade of the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II.

ARB_pathway cluster_RAS Renin-Angiotensin System cluster_inhibition Inhibitory Action AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction PKC->Vasoconstriction Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Compound->AT1R Blocks Binding

Figure 2: Proposed blockade of the Angiotensin II Type 1 Receptor.
Experimental Protocol: AT1 Receptor Binding Assay

Objective: To assess the binding affinity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid to the angiotensin II type 1 (AT1) receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding Assay:

    • The assay is performed in a 96-well filter plate format.

    • Each well will contain the prepared cell membranes, a radiolabeled AT1 receptor antagonist (e.g., [³H]losartan), and varying concentrations of the test compound.

    • A known AT1 receptor blocker (e.g., losartan) will be used as a positive control.

    • Incubate the mixture to allow for binding equilibrium.

    • Separate the bound and free radioligand by vacuum filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the Ki (inhibition constant) value by fitting the data to a competitive binding model.

Postulated Mechanism 3: Anticancer Activity – A Multifaceted Approach

Tetrazole-containing compounds have demonstrated a range of anticancer activities through various mechanisms[6][13][14].

The Scientific Rationale

The potential anticancer mechanisms for tetrazole derivatives include:

  • Induction of Oxidative Stress: Some tetrazole compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells[13].

  • Targeting Apoptotic Pathways: Certain tetrazole derivatives have been shown to interact with key proteins in the apoptotic pathway, such as BCL2, promoting cancer cell death[15][16].

  • Modulation of Nuclear Receptors: Some tetrazole-containing molecules can act as ligands for nuclear receptors like RXRα, which are implicated in cancer development[17].

Proposed Signaling Pathway: BCL2 Inhibition

A plausible mechanism involves the direct or indirect inhibition of the anti-apoptotic protein BCL2, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_apoptosis Intrinsic Apoptosis Pathway cluster_inhibition Inhibitory Action Bax Bax/Bak Mito Mitochondrion Bax->Mito Promotes Permeabilization BCL2 BCL2 BCL2->Bax Inhibits CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Compound->BCL2 Inhibits

Figure 3: Proposed inhibition of BCL2 leading to apoptosis.
Experimental Protocol: Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., breast, lung, colon).

  • Cell Viability Assay (MTT or CellTiter-Glo):

    • Seed the cells in 96-well plates and treat them with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo assay.

    • Calculate the IC50 value for each cell line at each time point.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound at its IC50 concentration.

    • After the treatment period, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Postulated Mechanism 4: Anti-inflammatory Activity

Derivatives of tetrazole have also been reported to possess anti-inflammatory properties[18][19][20].

The Scientific Rationale

The anti-inflammatory effects of tetrazole-containing compounds could be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways such as the NF-κB pathway[21].

Proposed Experimental Workflow

A systematic approach to investigate the anti-inflammatory potential of the compound is outlined below.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Activity Workflow Start Start: In vitro Screening LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Start->LPS_Stimulation NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, COX-2, iNOS) LPS_Stimulation->Western_Blot In_Vivo_Model In vivo Model (e.g., Carrageenan-induced Paw Edema) Western_Blot->In_Vivo_Model End End: Evaluation of Anti-inflammatory Efficacy In_Vivo_Model->End

Figure 4: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Screening

Objective: To screen for the anti-inflammatory activity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in a cell-based model.

Methodology:

  • Cell Culture and Treatment:

    • Culture murine macrophage cells (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours of LPS stimulation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement:

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis:

    • Analyze the expression levels of key inflammatory proteins such as COX-2, iNOS, and the activation of the NF-κB pathway in cell lysates by Western blotting.

Conclusion and Future Directions

The structural features of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid strongly suggest its potential as a pharmacologically active agent with multiple possible mechanisms of action. This guide has outlined four plausible pathways: antimicrobial via folate synthesis inhibition, antihypertensive through angiotensin II receptor blockade, anticancer via apoptosis induction, and anti-inflammatory activity. The provided experimental protocols offer a starting point for the systematic investigation of these hypotheses. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully elucidate the therapeutic potential of this promising compound.

References

  • Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1 H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. PubMed. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]

  • The angiotensin receptor antagonist 2-ethoxy-1-[[2'-(1H- tetrazol-5-yl) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV11974) attenuates the tubuloglomerular feedback response during NO synthase blockade in rats. PubMed. [Link]

  • Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. ACS Publications. [Link]

  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • Synthesis, in silico studies, and in vitro biological evaluation of newly-designed 5-amino-1H-tetrazole-linked 5-fluorouracil analog as a potential antigastric-cancer agent. ResearchGate. [Link]

  • The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. PubMed. [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. [Link]

  • (PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

  • Angiotensin II receptor blockers. Mayo Clinic. [Link]

  • Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. PubMed. [Link]

  • What are DHPS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. [Link]

  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. ResearchGate. [Link]

  • Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Scilit. [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publisher. [Link]

  • Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. Semantic Scholar. [Link]

  • Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor. PMC. [Link]

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  • Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. PubMed. [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. [Link]

  • Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. ASM Journals. [Link]

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  • Nonpeptide angiotensin II receptor antagonists. 2. Design, synthesis, and structure-activity relationships of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole derivatives: profile of 2-propyl-1-[[2'-(1H-tetrazol-5-yl) - PubMed. https://pubmed.ncbi.nlm.nih.gov/8360871/
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  • Compound | AntibioticDB. [Link]

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Sources

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

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Spectroscopic Characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining data from analogous structures, including aminobenzoic acid derivatives and substituted tetrazoles, we present a robust, scientifically grounded framework for the structural elucidation of this compound. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of new chemical entities.

Introduction: The Structural Rationale

The molecule 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid integrates several key functional groups onto a central benzene ring: a carboxylic acid, an amino group, and a tetrazole heterocycle. The spatial arrangement and electronic interplay of these groups dictate a unique spectroscopic fingerprint. The tetrazole moiety, in particular, is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] A thorough spectroscopic characterization is therefore paramount for confirming the successful synthesis and purity of this compound, as well as for understanding its chemical properties.

This guide will deconstruct the molecule to predict the expected outcomes of the most common and powerful analytical techniques used for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity of the molecular framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum, likely recorded in a polar aprotic solvent such as DMSO-d₆ to ensure solubility and preserve the acidic and amine protons, would exhibit distinct signals for the aromatic protons, the tetrazole proton, the amine protons, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale and Comparative Data
Carboxylic Acid (-COOH)~13.0Broad SingletCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding. Data for similar benzoic acid derivatives in DMSO-d₆ show signals in this region.[2]
Tetrazole (C-H)~9.5SingletThe proton on the tetrazole ring is in a highly electron-deficient environment, leading to a significant downfield shift. The parent 1,2,3,4-tetrazole shows a signal at approximately δ 9.5 ppm in D₂O.[3] Its singlet nature arises from the absence of adjacent protons for coupling.[3]
Aromatic (H-3)~8.2DoubletThis proton is ortho to the electron-withdrawing carboxylic acid and the tetrazole ring, leading to a downfield shift.
Aromatic (H-6)~7.8DoubletPositioned ortho to the electron-donating amino group, this proton would be expected to be more shielded than H-3.
Aromatic (H-4)~7.5Doublet of DoubletsThis proton is meta to both the carboxylic acid and the amino group, and will show coupling to both H-3 and H-6.
Amino (-NH₂)~5.0-6.0Broad SingletThe chemical shift of amine protons can vary depending on solvent and concentration. In DMSO-d₆, they are often observed as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The presence of the electron-withdrawing tetrazole and carboxylic acid groups, alongside the electron-donating amino group, will significantly influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Carboxylic Acid (-COOH)~167The carbonyl carbon of a benzoic acid derivative typically resonates in this downfield region.[2]
Tetrazole (C-H)~145-150The carbon atom within the tetrazole ring is expected to be significantly deshielded.
Aromatic (C-2)~140This carbon is attached to the electron-withdrawing tetrazole ring.
Aromatic (C-5)~148This carbon is attached to the electron-donating amino group.
Aromatic (C-1)~125This carbon is attached to the carboxylic acid group.
Aromatic (C-3, C-4, C-6)~115-135The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_Acquire Acquire 1H Spectrum Spectrometer->H1_Acquire C13_Acquire Acquire 13C Spectrum Spectrometer->C13_Acquire Process Fourier Transform & Phasing C13_Acquire->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Analyze Spectral Analysis & Interpretation Calibrate->Analyze

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
Carboxylic Acid (-OH)3300-2500BroadO-H stretch, indicative of hydrogen bonding.[4]
Amino (-NH₂)3500-3300MediumN-H stretch (symmetric and asymmetric).
Aromatic (C-H)3100-3000Medium-WeakC-H stretch.
Carboxylic Acid (C=O)~1700StrongC=O stretch.[2]
Aromatic (C=C)1600-1450MediumC=C ring stretches.
Tetrazole Ring1100-900MediumRing vibrations.[5]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is then recorded.

    • The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

IR Spectroscopy Workflow Visualization

IR_Workflow Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Background Collect Background Spectrum ATR->Background SampleSpec Collect Sample Spectrum Background->SampleSpec Analysis Analyze Spectrum for Functional Groups SampleSpec->Analysis

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Predicted Mass Spectrum

For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (C₈H₇N₅O₂), the expected exact mass is 205.06 g/mol .

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In electrospray ionization (ESI), which is a soft ionization technique suitable for this type of molecule, a prominent peak at m/z 206 (for [M+H]⁺) or m/z 204 (for [M-H]⁻) is expected.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A fragment corresponding to the loss of water from the carboxylic acid group.

    • Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.

    • Loss of N₂: The tetrazole ring can undergo fragmentation with the loss of a molecule of nitrogen.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source is ideal.

  • Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes to determine the best ionization conditions.

  • Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The exact mass measurement is used to confirm the elemental composition.

Mass Spectrometry Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Solvent ESI Electrospray Ionization (ESI) Dissolve->ESI TOF_MS High-Resolution Mass Analyzer (TOF) ESI->TOF_MS Analyze Identify Molecular Ion & Fragments TOF_MS->Analyze

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. The predicted NMR, IR, and MS data, based on the well-established spectroscopic properties of its constituent functional groups and analogous structures, offer a detailed fingerprint for this molecule. Researchers synthesizing this compound can use this guide as a reference for interpreting their experimental data, ensuring accurate structural confirmation. The provided protocols and workflows represent standard, reliable methods for obtaining high-quality spectroscopic data for this class of compounds.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives - Benchchem. (n.d.).
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  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University.
  • Alcolea Palafox, M. (1996). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters, 29(4), 609-629.
  • (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. (n.d.). ResearchGate.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
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  • 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. (n.d.). PubChem.
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  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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An In-depth Technical Guide to the Solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a molecule of significant interest in pharmaceutical research. The document elucidates the theoretical principles governing its solubility in various solvents and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to support formulation development, lead optimization, and other critical research and development activities.[1][2][3]

Introduction: Understanding the Physicochemical Landscape

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterocyclic compound featuring a complex interplay of functional groups that dictate its physicochemical properties, most notably its solubility. The molecule's structure, comprising a benzoic acid moiety, an amino group, and a tetrazole ring, suggests a nuanced solubility profile that is highly dependent on the surrounding solvent environment.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4][5] Polar functional groups, such as the carboxylic acid and amino groups, favor interactions with polar solvents, while the aromatic benzene ring contributes to some non-polar character. The tetrazole ring, often employed as a bioisostere for a carboxylic acid, is ionizable and contributes to the molecule's acidic nature and potential for hydrogen bonding.[6][7]

Given the presence of both an acidic carboxylic acid group and a basic amino group, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an amphoteric molecule. This characteristic is pivotal, as its solubility in aqueous media is expected to be significantly influenced by pH.[8] At its isoelectric point, the molecule will exist predominantly as a zwitterion with minimal net charge, leading to reduced solubility. In acidic or basic solutions, the molecule will form a salt, increasing its polarity and, consequently, its aqueous solubility.[4]

Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[9] For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, several key factors govern its dissolution:

  • Solvent Polarity: The compound's multiple polar functional groups suggest a higher affinity for polar solvents like water, methanol, and ethanol over non-polar solvents such as hexane or toluene.[5]

  • pH-Dependent Ionization: The carboxylic acid and tetrazole moieties are acidic, while the amino group is basic. The equilibrium between the neutral molecule and its ionized forms is pH-dependent and can be a primary driver of aqueous solubility.[10]

  • Hydrogen Bonding: The presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (tetrazole and carboxylic acid groups) facilitates strong interactions with protic solvents, enhancing solubility.

  • Crystal Lattice Energy: The energy required to overcome the intermolecular forces in the solid-state crystal lattice will also influence solubility. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.[11]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[1][12][13] This method is reliable and widely used for its accuracy in establishing the equilibrium solubility.[1][12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.[14]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid B Add to a known volume of the selected solvent A->B Dispense C Seal the vessel and place in a shaker bath at a controlled temperature B->C Incubate D Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium C->D Shake E Allow the suspension to settle D->E Settle F Withdraw an aliquot of the supernatant E->F Sample G Filter through a low-binding (e.g., PVDF) syringe filter to remove undissolved solid F->G Filter H Dilute the filtrate with a suitable mobile phase G->H Prepare for analysis I Analyze the concentration using a validated analytical method (e.g., HPLC-UV) H->I Inject J Calculate solubility based on the measured concentration and dilution factor I->J Data Processing

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Solutions and Standards:

    • Prepare a stock solution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid of a known concentration in a suitable solvent (e.g., methanol or DMSO) for creating a calibration curve.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used in the analytical method.

  • Sample Preparation:

    • Add an excess of the solid compound to a series of vials containing a precise volume (e.g., 2 mL) of the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile, DMSO). Ensure there is a visible excess of solid material.[1]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[13][15]

  • Phase Separation:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter (low protein binding, e.g., PVDF) to remove any remaining solid particles. The potential for filter sorption should be considered, especially for poorly soluble compounds.[12]

  • Quantification:

    • Dilute the filtered sample with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][9]

    • The use of HPLC is advantageous as it can separate the analyte from any potential impurities or degradation products.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Method Validation

To ensure the reliability of the solubility data, the analytical method used for quantification must be validated.[16][17] Key validation parameters include:

  • Specificity: The ability of the method to differentiate the analyte from other components.[16]

  • Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe compound's polar functional groups can form strong hydrogen bonds with these solvents.
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and can effectively solvate the molecule.
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Aqueous Acidic 0.1 M HClHighThe amino group will be protonated, forming a more soluble cationic salt.
Aqueous Basic 0.1 M NaOHHighThe carboxylic acid and tetrazole groups will be deprotonated, forming a more soluble anionic salt.

The pH-solubility profile is expected to be "U-shaped," with the lowest solubility at the isoelectric point and increasing solubility at lower and higher pH values.

Conclusion

The solubility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a multifaceted property governed by the interplay of its functional groups and the nature of the solvent. This guide has provided a robust theoretical framework for understanding these interactions and a detailed, validated experimental protocol for the accurate determination of its solubility. By applying the principles and methodologies outlined herein, researchers can generate reliable solubility data, a critical step in advancing the development of new therapeutic agents.

References

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potential therapeutic targets of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Abstract

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a novel chemical entity with a structure amenable to interaction with multiple biological targets. This guide provides a comprehensive analysis of its potential therapeutic applications by dissecting its core chemical motifs—the aminobenzoic acid scaffold and the tetrazole ring. We hypothesize and explore three primary classes of potential therapeutic targets: enzymes involved in inflammation (e.g., cyclooxygenases), G-protein coupled receptors (e.g., angiotensin II receptor), and enzymes involved in folate metabolism (e.g., dihydrofolate reductase). For each potential target, this document outlines the scientific rationale, proposes detailed experimental workflows for validation, and discusses the potential therapeutic implications. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new molecular entities.

Introduction: Unveiling the Therapeutic Potential

The quest for novel therapeutics often begins with the identification of small molecules that possess unique structural features conducive to specific and potent interactions with biological targets. 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents such a case. Its architecture, featuring an aminobenzoic acid core linked to a tetrazole ring, suggests a rich pharmacophore with the potential for diverse biological activities.

  • The Aminobenzoic Acid Scaffold: Derivatives of aminobenzoic acid are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. The presence of the amino and carboxylic acid groups allows for a variety of interactions, such as hydrogen bonding and ionic interactions, with protein targets.

  • The Tetrazole Ring: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. In medicinal chemistry, this substitution is often employed to improve metabolic stability, enhance oral bioavailability, and modulate the acidity of the molecule. Its presence in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid suggests that it may interact with targets that recognize carboxylate moieties.

This guide will provide a deep dive into the most promising therapeutic targets for this compound, based on structural analogy to known drugs and bioactive molecules. We will explore the underlying mechanisms and provide detailed protocols for the experimental validation of these potential interactions.

Potential Target Class 1: Cyclooxygenase (COX) Enzymes in Inflammation

Scientific Rationale

The structural similarity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may target the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many NSAIDs are acidic molecules that bind to a channel in the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The benzoic acid moiety in the compound of interest could play a crucial role in anchoring the molecule within the active site of COX enzymes.

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Molecule->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by the candidate molecule, blocking the synthesis of prostaglandins from arachidonic acid.

Experimental Validation Workflow

A systematic approach is required to validate the inhibition of COX enzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2.

  • Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and the test compound.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the test compound dilutions to the respective wells.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the rate of oxygen consumption using a colorimetric plate reader at 590 nm.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

  • Materials: A suitable cell line (e.g., RAW 264.7 macrophages), lipopolysaccharide (LPS), the test compound, and a PGE2 immunoassay kit.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an ELISA-based immunoassay kit.

  • Data Analysis: Calculate the reduction in PGE2 levels relative to the vehicle-treated control to determine the compound's cellular potency.

Data Summary Table
Parameter Description Desired Outcome
COX-1 IC50 Potency against the constitutive COX isoform.High value (low potency) for reduced GI side effects.
COX-2 IC50 Potency against the inducible COX isoform.Low value (high potency) for anti-inflammatory effect.
COX-2 Selectivity Ratio of COX-1 IC50 to COX-2 IC50.High value indicates preference for COX-2.
PGE2 Inhibition Cellular potency in reducing prostaglandin levels.Dose-dependent reduction in PGE2.

Potential Target Class 2: Angiotensin II Receptor Type 1 (AT1)

Scientific Rationale

The tetrazole ring is a key structural feature of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans" (e.g., Losartan, Valsartan). In these drugs, the acidic tetrazole ring mimics the carboxylate or phenol group of angiotensin II, enabling it to bind to the AT1 receptor and block its action. Given the presence of the tetrazole ring in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, it is plausible that this compound could act as an AT1 receptor antagonist.

Signaling Pathway: Renin-Angiotensin System (RAS)

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Molecule 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Molecule->AT1_Receptor Antagonism

Caption: The candidate molecule as a potential antagonist of the AT1 receptor, blocking the effects of Angiotensin II.

Experimental Validation Workflow

Validation of AT1 receptor antagonism involves both binding and functional assays.

  • Objective: To determine the binding affinity (Ki) of the compound for the AT1 receptor.

  • Materials: Cell membranes expressing the human AT1 receptor, a radiolabeled AT1 receptor antagonist (e.g., [3H]-Losartan), and the test compound.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonism of the AT1 receptor by the compound.

  • Materials: A cell line overexpressing the AT1 receptor (e.g., CHO-K1), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Angiotensin II, and the test compound.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add different concentrations of the test compound to the cells and incubate.

    • Stimulate the cells with a known concentration of Angiotensin II.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the dose-dependent inhibition of the Angiotensin II-induced calcium signal by the test compound to calculate a functional IC50.

Potential Target Class 3: Dihydrofolate Reductase (DHFR)

Scientific Rationale

The aminobenzoic acid scaffold is a component of folic acid. Compounds that mimic parts of the folic acid structure can act as antifolates, inhibiting enzymes in the folate pathway. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which is a target for antimicrobial and anticancer drugs like methotrexate and trimethoprim. The 5-amino-2-substituted benzoic acid structure of the compound of interest bears a resemblance to p-aminobenzoic acid (PABA), a precursor to folic acid in bacteria, suggesting it could potentially inhibit enzymes in this pathway, such as DHFR or dihydropteroate synthase (DHPS).

Experimental Validation Workflow

The following workflow can be used to investigate the potential inhibition of DHFR.

DHFR_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo Cellular/Organismal Validation DHFR_Assay DHFR Enzyme Assay (Spectrophotometric) IC50_Calc IC50 Determination DHFR_Assay->IC50_Calc MIC_Assay Bacterial Growth Inhibition (MIC Assay) IC50_Calc->MIC_Assay Correlate Potency MIC_Calc MIC Determination MIC_Assay->MIC_Calc

Caption: Experimental workflow for validating DHFR inhibition, from in vitro enzyme assays to cellular activity.

  • Objective: To measure the direct inhibition of DHFR by the test compound.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Materials: Purified DHFR (e.g., from E. coli), dihydrofolate (DHF), NADPH, and the test compound.

  • Procedure:

    • In a UV-transparent 96-well plate, add buffer, NADPH, and DHFR enzyme.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding DHF.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50.

Summary and Future Directions

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound with significant therapeutic potential due to its structural features. This guide has outlined three plausible and distinct therapeutic target classes: COX enzymes, the AT1 receptor, and DHFR.

Potential Target Therapeutic Area Key Validating Experiment Rationale
COX-1 / COX-2 Inflammation, PainIn Vitro Inhibition AssayStructural similarity to NSAIDs.
AT1 Receptor HypertensionRadioligand Binding AssayPresence of the tetrazole bioisostere.
DHFR AntimicrobialDHFR Enzymatic AssayStructural similarity to PABA/antifolates.

The next logical steps in the development of this compound would be:

  • Screening: Perform the proposed in vitro assays to determine if the compound has activity against any of these targets.

  • Lead Optimization: If activity is confirmed, medicinal chemistry efforts can be initiated to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising optimized compounds should be advanced to animal models of disease to evaluate their efficacy and safety.

This systematic approach will enable the elucidation of the therapeutic potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and pave the way for its potential development as a novel therapeutic agent.

References

  • Singh, H., et al. (2021). The Rise of Tetrazoles in Medicinal Chemistry: A Review of Their Synthesis and Biological Applications. RSC Advances. Available at: [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. Available at: [Link]

  • Wexler, R. R., et al. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal. Available at: [Link]

An In-Depth Technical Guide to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular, documented moment of "discovery" for this specific molecule is not prominent in the scientific literature, its existence and synthesis can be understood as a logical convergence of well-established principles in organic chemistry. This guide will delve into the historical context of its constituent moieties—aminobenzoic acids and tetrazoles—to provide a foundational understanding. A detailed, plausible synthetic pathway is presented, complete with experimental protocols and justifications for methodological choices. Furthermore, a thorough characterization of the molecule is outlined, including expected spectroscopic data. This document serves as a vital resource for researchers seeking to synthesize, understand, and utilize 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in their scientific endeavors.

Introduction and Historical Context

The history of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is not one of a sudden breakthrough but rather an evolutionary step built upon the rich histories of its fundamental components: the aminobenzoic acid scaffold and the tetrazole ring.

The Legacy of Aminobenzoic Acids: Anthranilic acid (2-aminobenzoic acid) and its isomers have been pivotal in the development of synthetic chemistry. Their utility as precursors for dyes, pharmaceuticals, and perfumes has been recognized for over a century. The synthesis of various derivatives of 2-aminobenzoic acid has been a subject of extensive research, leading to the development of potent anti-inflammatory and analgesic agents.[1]

The Rise of the Tetrazole Moiety: The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has become a cornerstone in medicinal chemistry. Often employed as a bioisostere for the carboxylic acid group, it offers similar acidity and spatial characteristics but with improved metabolic stability and pharmacokinetic properties. The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved through various methods, notably through cycloaddition reactions involving amines and sodium azide.[2]

The convergence of these two areas of chemical research—the functionalization of aminobenzoic acids and the synthesis of tetrazole heterocycles—logically leads to the conception of molecules like 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Its structure suggests potential applications as a scaffold in drug discovery, leveraging the biological activities associated with both the aminobenzoic acid and tetrazole functionalities.

Proposed Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

The synthesis of the target molecule can be strategically approached through a multi-step process, beginning with a commercially available substituted benzoic acid. The proposed pathway prioritizes selectivity and efficiency, employing well-understood and reliable chemical transformations.

Overall Synthetic Scheme

Synthetic_Pathway A 2-Chloro-5-nitrobenzoic acid B Methyl 2-chloro-5-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-azido-5-nitrobenzoate B->C Azide Displacement (NaN₃, DMSO) D Methyl 2-(1H-tetrazol-1-yl)-5-nitrobenzoate C->D [3+2] Cycloaddition (HC(OEt)₃, AcOH) E Methyl 5-amino-2-(1H-tetrazol-1-yl)benzoate D->E Nitro Reduction (H₂, Pd/C) F 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid E->F Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed synthetic pathway for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Chloro-5-nitrobenzoic acid

  • Rationale: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions in the subsequent steps. This is a standard and high-yielding protection strategy.

  • Protocol:

    • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-chloro-5-nitrobenzoate.

Step 2: Azide Displacement

  • Rationale: The chloro group is displaced by an azide group via a nucleophilic aromatic substitution reaction. This sets the stage for the formation of the tetrazole ring.

  • Protocol:

    • Dissolve methyl 2-chloro-5-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO) (4 mL/mmol).

    • Add sodium azide (1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete conversion.

    • Cool the mixture and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 2-azido-5-nitrobenzoate.

Step 3: [3+2] Cycloaddition for Tetrazole Formation

  • Rationale: The tetrazole ring is formed via a [3+2] cycloaddition reaction between the azide and a one-carbon component, in this case, derived from triethyl orthoformate.

  • Protocol:

    • To a solution of methyl 2-azido-5-nitrobenzoate (1.0 eq) in glacial acetic acid (3 mL/mmol), add triethyl orthoformate (1.2 eq).

    • Heat the reaction mixture to 120 °C and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain methyl 2-(1H-tetrazol-1-yl)-5-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a key functional group of the final product. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve methyl 2-(1H-tetrazol-1-yl)-5-nitrobenzoate (1.0 eq) in methanol (10 mL/mmol).

    • Add 10% palladium on carbon (10 mol%) to the solution.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2-(1H-tetrazol-1-yl)benzoate.

Step 5: Hydrolysis of the Ester

  • Rationale: The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.

  • Protocol:

    • Dissolve methyl 5-amino-2-(1H-tetrazol-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 4 mL/mmol).

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Characterization and Spectroscopic Data

The structural elucidation of the synthesized 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid would be confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the benzoic acid ring, a singlet for the tetrazole proton, and a broad singlet for the amino protons. The carboxylic acid proton may be observed as a broad singlet, or may exchange with solvent.
¹³C NMR Resonances for the carboxyl carbon, the tetrazole carbon, and the aromatic carbons of the benzoic acid ring.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=N and N=N stretching from the tetrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₅O₂).

Potential Applications and Future Directions

The unique structural features of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid make it an attractive candidate for various applications:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel pharmaceutical agents. The combination of the aminobenzoic acid moiety, known for its anti-inflammatory properties, and the tetrazole ring, a bioisostere of carboxylic acids, could lead to the development of new drugs with improved efficacy and pharmacokinetic profiles.

  • Materials Science: The nitrogen-rich tetrazole ring suggests potential use in the synthesis of energetic materials or as a ligand for the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.

Future research should focus on the experimental validation of the proposed synthetic route, a comprehensive evaluation of the compound's biological activities, and an exploration of its utility in materials science applications.

Conclusion

While the specific discovery of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid may not be a landmark event in chemical history, its synthesis and potential applications are firmly rooted in established and powerful principles of organic chemistry. This guide has provided a comprehensive, albeit inferred, history, a detailed and plausible synthetic protocol, and a framework for its characterization. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule and its derivatives.

References

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry.
  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Available from: [Link]

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The Ascendant Trajectory of 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced pharmacological profiles is perpetual. Among the myriad of heterocyclic compounds, derivatives of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid have emerged as a compelling class of molecules. The strategic incorporation of a tetrazole ring as a bioisosteric replacement for a carboxylic acid moiety, coupled with the versatile aminobenzoic acid backbone, presents a fertile ground for the development of innovative therapeutics. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and burgeoning biological applications of these derivatives, with a particular focus on their potential as anti-inflammatory and anticancer agents. Through a synthesis of established principles and recent findings, this document aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to navigate and innovate within this promising chemical space.

Introduction: The Strategic Imperative for Novel Scaffolds

The modern drug discovery paradigm is characterized by an incessant demand for novel chemical entities (NCEs) that exhibit high potency, selectivity, and favorable pharmacokinetic profiles. The aminobenzoic acid framework is a well-established constituent in a variety of biologically active compounds.[1][2] Its structural versatility allows for extensive modifications, paving the way for a broad spectrum of pharmacological activities.[1] Concurrently, the tetrazole moiety has garnered significant attention as a bioisostere of the carboxylic acid group. This substitution can enhance metabolic stability and improve lipophilicity, thereby augmenting the druglike properties of a molecule. The convergence of these two pharmacophoric elements in the form of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid creates a unique scaffold with significant therapeutic potential. This guide will delve into the technical nuances of this molecular class, from its synthesis to its biological evaluation, providing a roadmap for its exploration in drug development programs.

Synthetic Strategies and Methodologies

The synthesis of the core 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid scaffold and its subsequent derivatization are critical steps that dictate the feasibility of any drug discovery campaign. While a definitive, single-step synthesis for the parent molecule is not prominently documented, a logical, multi-step approach can be devised based on established organic chemistry principles for related analogs.

Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach

A feasible synthetic route to the core structure can be conceptualized through a retrosynthetic analysis, starting from commercially available precursors. A proposed pathway involves the diazotization of an amino group, followed by nucleophilic substitution and subsequent cyclization to form the tetrazole ring.

Synthetic Pathway A 2,5-Diaminobenzoic Acid B Diazonium Salt Intermediate A->B NaNO2, HCl C 2-Azido-5-aminobenzoic Acid B->C NaN3 D 5-Amino-2-(1H-tetrazol-1-yl)benzoic Acid C->D Triethyl orthoformate, Acetic Acid

Caption: Plausible synthetic pathway for 5-amino-2-(1H-tetrazol-1-yl)benzoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar tetrazole-containing compounds.[3]

  • Diazotization: Dissolve 2,5-diaminobenzoic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide dropwise. Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1-2 hours as it gradually warms to room temperature.

  • Tetrazole Ring Formation: Extract the resulting 2-azido-5-aminobenzoic acid into an appropriate organic solvent. To this solution, add triethyl orthoformate and a catalytic amount of acetic acid. Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: After cooling, the product can be isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system.

Derivatization Strategies

The core scaffold offers two primary handles for chemical modification: the amino group and the carboxylic acid group.

  • Amide Bond Formation: The amino group can be readily acylated with a variety of acid chlorides or activated carboxylic acids to generate a library of amide derivatives. These modifications can modulate the compound's solubility, lipophilicity, and interaction with biological targets.

  • Esterification: The carboxylic acid can be converted to a range of esters, which can act as prodrugs to improve oral bioavailability.

  • Modifications on the Phenyl Ring: While more complex, further substitutions on the benzene ring can be explored to fine-tune the electronic and steric properties of the molecule.

Physicochemical and Pharmacological Properties

The unique combination of the aminobenzoic acid and tetrazole moieties imparts a distinct set of properties to these derivatives.

PropertyGeneral ObservationRationale
Acidity The tetrazole ring is a well-established bioisostere of a carboxylic acid, with a similar pKa.The acidic proton on the tetrazole ring contributes to its ability to mimic a carboxylic acid in biological systems.
Lipophilicity Generally more lipophilic than their carboxylic acid counterparts.The nitrogen-rich tetrazole ring can lead to an increased LogP value, which can affect cell permeability and metabolic stability.
Metabolic Stability The tetrazole ring is generally resistant to metabolic degradation.This contributes to a longer half-life and improved pharmacokinetic profile compared to some carboxylic acid-containing drugs.
Hydrogen Bonding The amino group and the nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors.This is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Biological Activities and Therapeutic Potential

While specific biological data for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is limited in publicly available literature, the broader class of tetrazole and aminobenzoic acid derivatives has demonstrated significant potential in several therapeutic areas.

Anti-inflammatory Properties

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess anti-inflammatory and analgesic properties.[2][4] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The introduction of a tetrazole moiety could enhance these properties by providing additional binding interactions within the enzyme's active site.

Anti-inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzyme->Prostaglandins Derivative Tetrazole Derivative Derivative->COX_Enzyme Inhibition

Caption: Putative anti-inflammatory mechanism via COX enzyme inhibition.

Anticancer Potential

Numerous tetrazole derivatives have been investigated as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibitory activity against protein kinase CK2.[5] Given the structural similarities, it is plausible that 5-amino-2-(1H-tetrazol-1-yl)benzoic acid derivatives could also exhibit anticancer properties through similar mechanisms.

Enzyme Inhibition

The structural features of these derivatives make them attractive candidates for the design of enzyme inhibitors. The tetrazole ring can mimic the carboxylate group of a natural substrate, while the aminobenzoic acid scaffold can be modified to achieve specific interactions with the enzyme's active site. For example, related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent G protein-coupled receptor-35 (GPR35) agonists.[6][7]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for this specific class of compounds is yet to be published, some general principles can be inferred from related structures:

  • Substitution on the Amino Group: Acylation of the 5-amino group can significantly impact activity. The nature of the acyl group (e.g., aliphatic vs. aromatic, substituted vs. unsubstituted) will influence lipophilicity and steric interactions with the target protein.

  • Position of the Tetrazole Ring: The placement of the tetrazole ring at the 2-position of the benzoic acid is crucial for the overall geometry of the molecule and its ability to fit into a binding pocket.

  • Substituents on the Phenyl Ring: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity.

Future Directions and Conclusion

The derivatives of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid represent a promising, yet underexplored, area of medicinal chemistry. The convergence of a versatile aminobenzoic acid scaffold with the favorable properties of a tetrazole ring provides a strong foundation for the development of novel therapeutics. Future research should focus on the development of efficient and scalable synthetic routes to the core molecule and its derivatives. Systematic biological screening against a panel of relevant targets, coupled with detailed structure-activity relationship studies, will be crucial to unlocking the full therapeutic potential of this intriguing class of compounds. The insights provided in this guide are intended to serve as a catalyst for further investigation and innovation in this exciting field.

References

  • Juby, P. F., Hudyma, T. W., & Brown, M. (1968). Preparation and antininflammatory properties of some 5-(2-anilinophenyl)tetrazoles. Journal of Medicinal Chemistry, 11(1), 111–117.
  • Kumar, D., et al. (2009). Synthesis and antimicrobial evaluation of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Fischer, N., et al. (2013). The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Chemistry, 19(27), 8948–8957.
  • Guan, L., et al. (2022).
  • Hassan, M. A., et al. (2021).
  • Klapötke, T. M., et al. (2015). Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Dalton Transactions, 44(38), 17054-17063.
  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141.
  • PubChem. (n.d.). 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Rauf, A., et al. (2023).
  • Sharma, C. S., et al. (2009). Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. International Journal of PharmTech Research, 1(3), 553-558.
  • Singh, R., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5293–5300.
  • Wang, L., et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. ACS Medicinal Chemistry Letters, 9(5), 449–453.
  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Zhang, X., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • MDPI. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Retrieved from [Link]

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • NIH. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Retrieved from [Link]

  • NIH. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. Retrieved from [Link]

  • RSC Publishing. (2015). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • The Ukrainian Biochemical Journal. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a key heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid to yield 2-amino-5-nitrobenzoic acid. The core tetrazole heterocycle is then constructed via a well-established reaction of the aniline intermediate with sodium azide and triethyl orthoformate. The final step involves the selective reduction of the nitro group to afford the target amine. This guide emphasizes the rationale behind procedural choices, critical safety considerations, and methods for characterization, ensuring a reproducible and reliable synthesis for researchers in drug development and chemical synthesis.

Introduction and Scientific Context

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a valuable bifunctional molecule. It incorporates the structural motifs of anthranilic acid and a nitrogen-rich tetrazole ring. In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability.[1] This makes it a desirable moiety in drug design for creating novel therapeutic agents, particularly those targeting receptors that recognize carboxylates.[2] The presence of both an amino and a carboxylic acid group on the phenyl ring provides versatile handles for further chemical modification, enabling its use as a scaffold in the development of complex molecular architectures.

The synthetic strategy detailed herein is a logical, three-step sequence designed for efficiency and scalability. It leverages common, well-understood transformations in organic chemistry, ensuring the protocol is accessible to researchers with standard laboratory capabilities.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from commercially available 2-chloro-5-nitrobenzoic acid.

G cluster_0 Step 1: Amination cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Nitro Reduction A 2-Chloro-5-nitrobenzoic acid B 2-Amino-5-nitrobenzoic acid A->B Aq. NH3, Cu(I) catalyst Pressure Vessel, Heat C 5-Nitro-2-(1H-tetrazol-1-yl)benzoic acid B->C 1. CH(OEt)3, AcOH 2. NaN3 D 5-Amino-2-(1H-tetrazol-1-yl)benzoic acid (Final Product) C->D SnCl2·2H2O, HCl or H2, Pd/C

Figure 1: Three-step synthetic pathway.

Experimental Protocols

Extreme Caution is advised for Step 2, which involves sodium azide and the in-situ generation of hydrazoic acid. All procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Amino-5-nitrobenzoic acid
  • Principle of the Reaction: This step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation. The chlorine atom on the aromatic ring is substituted by an amino group from aqueous ammonia. The reaction is facilitated by a copper(I) catalyst, which activates the aryl halide. The electron-withdrawing nitro group, para to the chlorine, further activates the substrate for nucleophilic attack.

  • Materials and Reagents:

    Reagent Formula M.W. Quantity Moles
    2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄ 201.56 20.16 g 0.10
    Aqueous Ammonia (28-30%) NH₄OH 35.04 150 mL ~2.4

    | Copper(I) Oxide | Cu₂O | 143.09 | 0.72 g | 0.005 |

  • Step-by-Step Procedure:

    • To a high-pressure stainless-steel autoclave, add 2-chloro-5-nitrobenzoic acid (20.16 g, 0.10 mol) and copper(I) oxide (0.72 g, 5 mmol).

    • Carefully pour in the aqueous ammonia solution (150 mL).

    • Seal the autoclave according to the manufacturer's instructions. Ensure the vessel is rated for the expected temperature and pressure.

    • Place the autoclave in a heating mantle and stir the mixture magnetically or mechanically.

    • Heat the reaction mixture to 150-160 °C for 8-10 hours. The internal pressure will increase significantly. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.

    • After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (overnight is recommended). Do not attempt to open the vessel while it is hot or under pressure.

    • Once cooled, carefully vent the vessel in the fume hood to release any residual ammonia gas pressure.

    • Open the vessel and transfer the dark reaction mixture to a 1 L beaker.

    • Filter the hot solution to remove the copper catalyst. Wash the filter cake with 50 mL of hot water.

    • Cool the combined filtrate in an ice bath and slowly acidify to pH 3-4 with concentrated hydrochloric acid.

    • A yellow precipitate of 2-amino-5-nitrobenzoic acid will form.

    • Isolate the solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60 °C.

    • Expected Yield: 14.6 - 16.4 g (80-90%). The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 5-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
  • Principle of the Reaction: This transformation converts the aromatic amine into an N-aryl tetrazole. The amine first reacts with triethyl orthoformate in an acidic medium to form an intermediate ethoxy imidate. This is followed by a reaction with sodium azide, which, in the presence of acid, forms hydrazoic acid (HN₃) in situ. The hydrazoic acid then undergoes a cyclization reaction with the imidate to form the stable tetrazole ring.

  • SAFETY FIRST: Sodium azide is acutely toxic and can form explosive heavy metal azides. Hydrazoic acid is volatile, highly toxic, and explosive. This reaction must be performed in a clean, well-ventilated fume hood. Do not use metal spatulas to handle sodium azide. Avoid contact with acids, which will liberate toxic HN₃ gas. All glassware should be decontaminated after use by rinsing with a sodium nitrite solution.

  • Materials and Reagents:

    Reagent Formula M.W. Quantity Moles
    2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.13 14.57 g 0.08
    Triethyl orthoformate CH(OC₂H₅)₃ 148.20 23.71 g 0.16
    Sodium Azide (NaN₃) NaN₃ 65.01 7.80 g 0.12

    | Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

  • Step-by-Step Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (14.57 g, 0.08 mol) in glacial acetic acid (100 mL).

    • Add triethyl orthoformate (23.71 g, 0.16 mol) to the suspension.

    • Heat the mixture to reflux (approx. 120 °C) for 2 hours. The solid should dissolve to form a clear, yellow-to-orange solution.

    • Cool the mixture to 80-90 °C.

    • With extreme caution , add the sodium azide (7.80 g, 0.12 mol) in small portions over 20-30 minutes. Gas evolution (N₂) will be observed. Ensure the rate of addition does not cause excessive foaming or a runaway reaction.

    • After the addition is complete, continue to heat the mixture at 80-90 °C for an additional 4-6 hours, monitoring the reaction by TLC.

    • Allow the reaction to cool to room temperature.

    • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

    • A pale yellow or off-white precipitate will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.

    • Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: 15.8 - 17.7 g (84-94%).

Protocol 3: Synthesis of 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
  • Principle of the Reaction: This final step is the chemoselective reduction of an aromatic nitro group to a primary amine. Tin(II) chloride in the presence of a strong acid like HCl is a classic and highly effective reagent for this transformation.[3] The stannous chloride acts as the reducing agent, and the reaction proceeds through several intermediates before yielding the final amine. The tetrazole and carboxylic acid functionalities are stable under these conditions.

  • Materials and Reagents:

    Reagent Formula M.W. Quantity Moles
    5-Nitro-2-(1H-tetrazol-1-yl)benzoic acid C₈H₅N₅O₄ 235.16 14.11 g 0.06
    Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.63 40.61 g 0.18
    Concentrated Hydrochloric Acid (37%) HCl 36.46 100 mL -
    Sodium Hydroxide (50% w/v) NaOH 40.00 As needed -

    | Ethanol | C₂H₅OH | 46.07 | 150 mL | - |

  • Step-by-Step Procedure:

    • In a 500 mL round-bottom flask, suspend 5-nitro-2-(1H-tetrazol-1-yl)benzoic acid (14.11 g, 0.06 mol) in ethanol (150 mL).

    • In a separate beaker, dissolve tin(II) chloride dihydrate (40.61 g, 0.18 mol) in concentrated hydrochloric acid (100 mL). This may be exothermic.

    • Add the SnCl₂/HCl solution to the suspension in the flask.

    • Heat the reaction mixture to 70-80 °C with stirring for 3-4 hours. The initial suspension should dissolve, and the reaction progress can be monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath.

    • CAUTION: Exothermic reaction. Slowly and carefully basify the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. A thick, white precipitate of tin hydroxides will form.

    • Filter the mixture through a pad of celite to remove the tin salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).

    • Combine the filtrates and reduce the volume under reduced pressure until most of the ethanol is removed.

    • Cool the remaining aqueous solution in an ice bath and re-acidify to pH 5-6 with glacial acetic acid. The target product will precipitate out as an off-white solid.

    • Isolate the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • Expected Yield: 9.9 - 11.1 g (80-90%).

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction; insufficient temperature/pressure.Ensure the autoclave is properly sealed and reaches the target temperature. Extend reaction time if necessary.
Step 2: Reaction Stalls Insufficient acid catalyst; moisture in reagents.Use glacial acetic acid. Ensure triethyl orthoformate is dry. A small amount of additional acid can be added if the reaction stalls.
Step 3: Incomplete Reduction Insufficient reducing agent; short reaction time.Ensure at least 3 equivalents of SnCl₂ are used. Monitor by TLC and extend the reaction time at 80 °C if needed.
Step 3: Product is difficult to filter Gelatinous tin salts are clogging the filter.Use a thick pad of celite. Diluting the mixture with more water or ethanol before filtration can also help.

Conclusion

This application note details a robust and reproducible three-step synthesis for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

  • Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37. Available from: [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2005). Palladium-Catalyzed Reduction of Aromatic and Aliphatic Nitro Groups to Amines Using Triethylsilane or Polymethylhydrosiloxane. Organic Letters, 7(22), 5087–5090. Available from: [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman. (Provides general principles for reactions such as nucleophilic aromatic substitution and nitro group reduction).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. (Provides general principles for tetrazole synthesis).
  • PrepChem (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link] (Provides a reference for the synthesis of the starting material).

  • Li, J., Chen, G., & Wang, L. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of the Chinese Chemical Society, 59(12), 1546-1549. Available from: [Link]

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Application Notes and Protocols for In-Vitro Evaluation of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a detailed guide for the in-vitro evaluation of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. It is critical to note that, as of the date of this publication, specific biological activity data for this compound is not extensively available in the public domain. Therefore, the application notes and protocols presented herein are based on the well-documented activities of structurally related compounds containing tetrazole and aminobenzoic acid moieties. These protocols are intended to serve as a robust starting point for the investigation of this compound's potential bioactivities. All proposed experiments should be considered exploratory and interpreted with this context in mind.

Introduction: The Therapeutic Potential of Tetrazole-Containing Compounds

The tetrazole ring is a key structural motif in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and potency.[1][2] Compounds incorporating a tetrazole moiety have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3][4] The presence of both a tetrazole and an aminobenzoic acid group in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid suggests a high potential for biological activity, making it a compound of significant interest for in-vitro screening.

Proposed In-Vitro Applications and Screening Strategies

Based on the known bioactivities of analogous compounds, we propose two primary avenues for the initial in-vitro screening of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid:

  • Anticancer Activity Screening: Many tetrazole derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[3][4][5] Therefore, a primary focus of in-vitro evaluation should be to assess the compound's potential as an anticancer agent.

  • Antimicrobial Activity Screening: The tetrazole nucleus is a common feature in many antimicrobial agents.[6][7][8] Consequently, evaluating the compound's efficacy against a panel of pathogenic bacteria and fungi is a logical and promising screening strategy.

The following sections provide detailed protocols for these proposed applications.

Application I: In-Vitro Anticancer Activity Assessment

Scientific Rationale

The rationale for investigating the anticancer potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is grounded in the established cytotoxic activity of many tetrazole-containing molecules.[3][5] The proposed mechanism of action for some tetrazole derivatives involves the induction of apoptosis and DNA damage.[5] A cell viability assay, such as the MTS assay, provides a quantitative measure of the compound's effect on cell proliferation and metabolic activity.

Experimental Workflow for Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., A549, MCF-7) compound_prep 2. Compound Preparation (Stock Solution & Dilutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (24-72h incubation) cell_seeding->treatment mts_reagent 5. Add MTS Reagent treatment->mts_reagent incubation 6. Incubate (1-4h) mts_reagent->incubation readout 7. Measure Absorbance (490 nm) incubation->readout viability_calc 8. Calculate % Viability readout->viability_calc ic50 9. Determine IC50 Value viability_calc->ic50

Caption: Workflow for in-vitro anticancer screening using the MTS assay.

Detailed Protocol: MTS Cell Viability Assay

This protocol is a standard method for assessing cell viability and cytotoxicity.[9]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom, opaque-walled plates

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • DMSO (for stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Culture and Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Count the cells and adjust the concentration to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell incubation, carefully remove the medium from each well.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for another 24 to 72 hours.

  • MTS Assay and Data Acquisition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbancetreated - Absorbanceblank) / (Absorbancevehicle control - Absorbanceblank)] x 100

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cell Viability
Vehicle Control (0)100
0.1
1
10
50
100
Positive Control

Application II: In-Vitro Antimicrobial Susceptibility Testing

Scientific Rationale

The structural features of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid are present in various known antimicrobial agents.[6][8] Therefore, it is prudent to evaluate its potential to inhibit the growth of clinically relevant microorganisms. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Hypothetical Mechanism of Action

antimicrobial_moa cluster_cell Bacterial Cell compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid membrane Cell Membrane/ Wall compound->membrane Penetration target Potential Target (e.g., DNA Gyrase, Cell Wall Synthesis) membrane->target Binding synthesis Essential Cellular Processes target->synthesis Disruption inhibition Inhibition of Growth synthesis->inhibition

Caption: A hypothetical mechanism of antimicrobial action.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on established methodologies for antimicrobial susceptibility testing.[10][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom plates

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • DMSO (for stock solution)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Compound Dilution in Microplate:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate, resulting in a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Ensure the final volume in each well is 100 µL before adding the inoculum.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.

Data Presentation:

MicroorganismGram Stain/TypeMIC of Test Compound (µg/mL)MIC of Control Antibiotic (µg/mL)
S. aureusGram-positive
E. coliGram-negative
C. albicansFungus (Yeast)

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational framework for the initial in-vitro characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Given the rich pharmacology of related tetrazole and aminobenzoic acid derivatives, there is a strong rationale for exploring its potential as an anticancer and/or antimicrobial agent. Positive results from these initial screens would warrant further investigation, including elucidation of the mechanism of action, evaluation against a broader panel of cell lines or microbial strains, and assessment of in-vivo efficacy and toxicity.

References

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available from: [Link]

  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available from: [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available from: [Link]

  • Antimicrobial Susceptibility Testing. NCBI. Available from: [Link]

  • (PDF) Biological activities importance of Tetrazole derivatives. ResearchGate. Available from: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]

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  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available from: [Link]

  • Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications. Available from: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available from: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. Available from: [Link]

  • Tetrazoles: Synthesis and Biological Activity. Bentham Science. Available from: [Link]

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Application Notes and Protocols for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores can lead to the development of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. The molecule 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid represents a compelling scaffold for drug discovery, integrating two key structural motifs: an anthranilic acid core and a tetrazole ring.

Anthranilic acid and its derivatives are recognized as "privileged" structures in drug development, forming the foundation of a wide array of therapeutic agents with applications in managing various diseases.[1][2] These derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2] The substitution on the anthranilic acid scaffold allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies.[1]

The tetrazole ring is a prominent bioisostere of the carboxylic acid group, a substitution strategy frequently employed in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and bioavailability.[3][4][5][6] The World Health Organization has even highlighted the tetrazole ring as a crucial descriptor in the design of new drugs.[3] This bioisosteric replacement can lead to enhanced biological activity, as exemplified by the angiotensin II antagonist losartan, where the tetrazole moiety is critical for receptor binding.[6][7]

This document provides a comprehensive guide for researchers and drug development professionals on the potential applications of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, with a focus on its prospective role as a novel anti-inflammatory agent. We present detailed protocols for its synthesis and for the evaluation of its biological activity, grounded in established scientific principles.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Given the well-documented anti-inflammatory properties of many anthranilic acid derivatives, we hypothesize that 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid may function as a selective inhibitor of cyclooxygenase-2 (COX-2).[8] The tetrazole moiety, acting as a bioisostere of a carboxylic acid, may facilitate strong interactions with the active site of the COX-2 enzyme, potentially leading to enhanced potency and selectivity over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[8]

The proposed mechanism involves the binding of the compound to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The amino group on the anthranilic acid core could be further modified to optimize binding and selectivity.

COX-2 Inhibition Pathway Hypothesized COX-2 Inhibition by 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Target_Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Target_Compound->COX-2 Enzyme Inhibition

Caption: Hypothesized mechanism of action.

Experimental Protocols

PART 1: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

This protocol outlines a plausible synthetic route for the target compound, starting from commercially available materials.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Tetrazole Formation cluster_4 Step 5: Reduction 2-aminobenzoic_acid 2-Aminobenzoic Acid intermediate_1 2-Amino-5-nitrobenzoic Acid 2-aminobenzoic_acid->intermediate_1 Nitration nitrating_agent HNO3/H2SO4 nitrating_agent->intermediate_1 intermediate_2 Diazonium Salt intermediate_1->intermediate_2 NaNO2, HCl intermediate_3 2-Cyano-5-nitrobenzoic Acid intermediate_2->intermediate_3 CuCN intermediate_4 5-Nitro-2-(1H-tetrazol-1-yl)benzoic Acid intermediate_3->intermediate_4 NaN3, NH4Cl final_product 5-Amino-2-(1H-tetrazol-1-yl)benzoic Acid intermediate_4->final_product H2, Pd/C In_Vivo_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Induction Carrageenan-induced Paw Edema Administration->Induction Measurement Paw Volume Measurement (0-4h) Induction->Measurement Analysis Data Analysis and Interpretation Measurement->Analysis

Caption: Workflow for the in vivo anti-inflammatory study.

Conclusion and Future Directions

The novel scaffold of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid holds significant promise for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs. The strategic incorporation of the tetrazole ring as a bioisostere for a carboxylic acid on an anthranilic acid core presents a rational approach to drug design aimed at enhancing potency and improving the pharmacokinetic profile. The protocols detailed herein provide a robust framework for the synthesis and comprehensive evaluation of this and similar compounds.

Future research should focus on the synthesis of a library of derivatives by modifying the amino group and the benzene ring to establish a clear structure-activity relationship. Further in-depth mechanistic studies, including crystallography of the compound bound to the COX-2 enzyme, would provide valuable insights for lead optimization.

References

  • The Pharmaceutical Significance of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Pharmaceuticals. Retrieved from [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). ResearchGate. Retrieved from [Link]

  • Clinical Profile: Aminobenzoic Acid USP (PABA). (n.d.). GlobalRx. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Molecules. Retrieved from [Link]

  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Drug Development Research. Retrieved from [Link]

  • Anthranilic acid derivatives as anticancer agents and process for the preparation thereof. (2008). Google Patents.
  • What is Aminobenzoic acid used for? (2024). Patsnap Synapse. Retrieved from [Link]

  • Medicinal chemistry of tetrazoles. (2012). Russian Chemical Bulletin. Retrieved from [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). Molecules. Retrieved from [Link]

  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). RSC Advances. Retrieved from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. (2019). ResearchGate. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022). Pharmacognosy Magazine. Retrieved from [Link]

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Application Notes and Protocols: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The confluence of tetrazole and carboxylic acid functionalities within a single molecular scaffold presents a rich playground for the coordination chemist. The ligand at the heart of this guide, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, is a particularly intriguing building block. Its multitopic coordination sites—the tetrazole ring's nitrogen atoms, the carboxylate group's oxygen atoms, and the amino group's nitrogen atom—offer a versatile platform for the construction of novel metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete molecular complexes. The inherent properties of the tetrazole moiety, such as its high nitrogen content and ability to act as a bioisostere for carboxylic acids, further extend the potential applications of its coordination compounds into materials science, catalysis, and medicinal chemistry.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid as a ligand. We will delve into the synthetic protocols for the ligand itself, followed by detailed methodologies for the preparation of its coordination complexes. Crucially, this guide emphasizes the "why" behind the "how," offering insights into the rationale of experimental choices and providing a framework for troubleshooting and further exploration.

Part 1: The Ligand - Synthesis and Characterization

Protocol 1: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

This protocol is based on the diazotization of an aminobenzoic acid derivative followed by cyclization with an azide source.

Core Rationale: The synthesis hinges on the transformation of the ortho-amino group of 2,5-diaminobenzoic acid into a tetrazole ring. This is achieved through a diazotization reaction to form a diazonium salt, which is then reacted with an azide source (sodium azide) to undergo a [3+2] cycloaddition, forming the stable tetrazole ring. The use of an orthoformate is to facilitate the in situ formation of the necessary reactant for cyclization.

Synthesis_of_Ligand A 2,5-Diaminobenzoic Acid C 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid A->C [1] Diazotization [2] Cycloaddition B Sodium Azide (NaN3) Trimethyl Orthoformate Glacial Acetic Acid B->C Reagents

Caption: Synthetic scheme for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Materials and Equipment:

  • 2,5-Diaminobenzoic acid

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

  • Trimethyl orthoformate

  • Glacial acetic acid

  • Ethyl acetate

  • 3M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,5-diaminobenzoic acid (e.g., 5.0 g, 32.9 mmol) and sodium azide (e.g., 7.0 g, 107.7 mmol) in trimethyl orthoformate (e.g., 15 mL). Perform this step in a well-ventilated fume hood.

  • Cooling and Acid Addition: Cool the suspension to 0 °C using an ice bath. Slowly add glacial acetic acid (e.g., 120 mL) to the stirred suspension. The addition should be done dropwise to control the initial exotherm.

  • Reaction: Stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and continue stirring for an additional 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and trimethyl orthoformate.

  • Extraction: Partition the residue between ethyl acetate (e.g., 300 mL) and 3M HCl (e.g., 150 mL). Transfer the mixture to a separatory funnel and shake vigorously.

  • Isolation: Separate the organic layer, and wash it with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a solid.

Characterization of the Ligand

To confirm the identity and purity of the synthesized 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a suite of analytical techniques should be employed.

Technique Expected Observations and Interpretation
¹H NMR Aromatic protons of the benzoic acid ring will show characteristic shifts and coupling patterns. The amino group protons and the tetrazole proton will also be observable. The integration of the peaks should correspond to the number of protons in the molecule.
¹³C NMR Signals corresponding to the carboxylic acid carbon, the aromatic carbons, and the tetrazole ring carbon will be present.
FT-IR Characteristic vibrational bands for the N-H stretch of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and N=N stretching vibrations of the tetrazole ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₇N₅O₂) should be observed.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Part 2: Coordination Chemistry - Crafting Metal-Organic Architectures

The true utility of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is realized in its ability to form coordination complexes with a variety of metal ions. The choice of synthesis conditions, particularly solvent, temperature, and the presence of auxiliary ligands, can dramatically influence the dimensionality and topology of the resulting framework. Solvothermal and hydrothermal methods are particularly effective for producing crystalline coordination polymers.

Protocol 2: General Procedure for Solvothermal Synthesis of Coordination Polymers

This protocol provides a general framework for the synthesis of coordination polymers using 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Specific parameters may need to be optimized for different metal ions.

Core Rationale: Solvothermal synthesis utilizes elevated temperatures and pressures to increase the solubility of reactants and facilitate the crystallization of the coordination polymer. The choice of solvent can also influence the final structure, with different solvents potentially acting as templates or even being incorporated into the final framework.

Solvothermal_Synthesis A 5-amino-2-(1H-tetrazol-1-yl)benzoic acid D Teflon-lined Autoclave A->D B Metal Salt (e.g., Zn(NO3)2·6H2O, CdCl2·2.5H2O) B->D C Solvent (e.g., DMF, DEF, Ethanol) C->D E Heating (e.g., 80-150 °C) D->E F Crystalline Coordination Polymer E->F

Caption: General workflow for the solvothermal synthesis of coordination polymers.

Materials and Equipment:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Cu(OAc)₂·H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)

  • Teflon-lined stainless steel autoclave (e.g., 23 mL capacity)

  • Programmable oven

  • Filtration apparatus

Step-by-Step Procedure:

  • Reactant Mixture: In a typical synthesis, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a glass vial.

  • Solvent Addition: Add the desired solvent or solvent mixture (e.g., 10 mL of DMF/Ethanol 1:1 v/v).

  • Homogenization: Sonicate the mixture for a few minutes to ensure homogeneity.

  • Autoclave Sealing: Transfer the mixture to a Teflon-lined autoclave and seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to the desired temperature (typically between 80 °C and 150 °C) for a specified period (usually 24 to 72 hours). The heating and cooling rates can also be controlled to promote the growth of high-quality crystals.

  • Cooling: After the reaction time, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration, wash it with the mother liquor and then with a fresh solvent (e.g., ethanol), and dry it in air.

Self-Validation and Causality:

  • Stoichiometry: The molar ratio of ligand to metal can influence the coordination environment of the metal center and the final structure. Experimenting with different ratios is encouraged.

  • Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the resulting framework. Protic solvents like water and ethanol can also participate in hydrogen bonding within the crystal lattice.

  • Temperature and Time: These parameters are crucial for the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times may be necessary for the formation of well-defined crystals.

Part 3: Characterization of Coordination Polymers

A thorough characterization is essential to elucidate the structure and properties of the newly synthesized coordination polymers.

Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional atomic arrangement of the coordination polymer, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.
Powder X-ray Diffraction (PXRD) Confirms the phase purity of the bulk sample by comparing the experimental pattern with the one simulated from the single-crystal X-ray data.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the coordination polymer and can indicate the presence of coordinated or guest solvent molecules by showing weight loss at specific temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the carboxylate and tetrazole groups upon coordination is typically observed.
Luminescence Spectroscopy Investigates the photoluminescent properties of the coordination polymers. The emission and excitation spectra can provide insights into the electronic structure and potential applications in sensing or lighting.[4]
Gas Sorption Analysis For porous materials (MOFs), this technique measures the uptake of gases like N₂, CO₂, and H₂ to determine the surface area and pore size distribution, which are crucial for applications in gas storage and separation.

Part 4: Potential Applications and Future Directions

The unique structural features of coordination polymers derived from 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid open up a wide range of potential applications.

  • Gas Storage and Separation: The high nitrogen content of the tetrazole ring and the potential for creating porous frameworks make these materials promising candidates for selective CO₂ capture.[5]

  • Luminescent Sensing: The incorporation of luminescent metal centers (e.g., lanthanides) or the inherent fluorescence of the ligand can lead to materials that exhibit changes in their emission upon interaction with specific analytes, enabling their use as chemical sensors.[6][7]

  • Heterogeneous Catalysis: The metal nodes within the framework can act as catalytic sites, and the porous nature of the material can allow for size- and shape-selective catalysis.[8][9]

  • Drug Delivery: The biocompatibility of certain metal ions and the ability to encapsulate guest molecules within the pores of MOFs suggest potential applications in controlled drug release.[5]

  • Anticancer Agents: Some coordination complexes based on tetrazole-carboxylate ligands have shown promising anticancer activities.[10][11]

The future of this research lies in the systematic exploration of different metal ions, the use of mixed-ligand systems to create more complex architectures, and the post-synthetic modification of the frameworks to introduce new functionalities.

References

  • Hu, T. L., et al. (2015). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 44(38), 16886-16892.
  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Jiang, X., et al. (2022). Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties. RSC Advances, 12(52), 33853-33860.
  • Beilstein Journals. (n.d.). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Retrieved from [Link]

  • PubMed. (n.d.). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. Retrieved from [Link]

  • Li, Y., et al. (2012). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1730.
  • ACS Publications. (n.d.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Based Metal–Organic Framework with a Tetraphenylethylene-Tetrazole Linker for Visible-Light-Driven CO2 Photoconversion. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structures and optical properties of two coordination polymers from 4-(1H-tetrazol-5-yl) benzoic acid. Retrieved from [Link]

  • ACS Publications. (2020). Construction of Metal–Organic Frameworks with Various Zinc-Tetrazolate Nanotubes. Retrieved from [Link]

  • ACG Publications. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. Retrieved from [Link]

  • ACS Publications. (2024). Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination chemistry of tetrazolate-5-carboxylate with manganese(II): synthesis, structure and magnetism. Retrieved from [Link]

  • Protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Retrieved from [Link]

  • ADDI. (n.d.). Multifunctional Amino Acid Derivative Coordination Compounds: Novel Contrast Agent and Luminescence Materials. Retrieved from [Link]

  • ADDI. (n.d.). Design, synthesis and characterization of multifunctional materials based on carboxylate ligands. Screening of applications. Retrieved from [Link]

  • Google Patents. (n.d.). KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl).
  • MDPI. (n.d.). Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered Materials. Retrieved from [Link]

  • RMIT University. (n.d.). Synthesis, characterization and applications of metal organic frameworks and coordination polymers using highly conjugated ligands. Retrieved from [Link]

  • PubMed Central. (n.d.). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Dayang Chem. (n.d.). 2-amino-4-(1h-tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • MDPI. (2022). Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl).
  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structures of two coordination polymers from 3,5-bis(pyridin-4-ylmethyl) aminobenzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Act. Retrieved from [Link]

  • PubMed Central. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Bifunctional tetrazole–carboxylate ligand based Zn(ii) complexes: synthesis and their excellent potential anticancer properties. Retrieved from [Link]

  • MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the formation of coordination polymers based on dicarboxylic ligands derived from fluorene and their adsorption abilities. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(5-Amino-1H-tetrazol-1-yl)formamide. Retrieved from [Link]

Sources

Application Note & Protocols: A Phased Approach for Efficacy Testing of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential

The compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a novel chemical entity with significant therapeutic promise, predicated on its distinct structural motifs. It belongs to the benzoic acid derivative family, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The key feature of this molecule is the incorporation of a 1H-tetrazole ring, a well-established bioisostere for the carboxylic acid group.[3][4] This substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets.[5][6] Dozens of tetrazole-containing drugs have reached the clinic, demonstrating efficacy as antihypertensive, anticancer, and antifungal agents, validating the utility of this scaffold in drug discovery.[7]

This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to conduct an initial, robust assessment of the compound's efficacy. The protocols are designed as a self-validating system, moving from broad phenotypic screening to more focused mechanistic inquiries. We will first establish a foundational understanding of the compound's cytotoxic and anti-proliferative profile before exploring its potential as an anti-inflammatory agent.

Compound Profile

  • IUPAC Name: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • Molecular Formula: C₈H₇N₅O₂

  • Molecular Weight: 205.17 g/mol

  • Structure:

    
    (Image for illustrative purposes)
    
  • Solubility: To be determined empirically. Initial recommendation is to use Dimethyl Sulfoxide (DMSO) for stock solution preparation.

Phase 1: Foundational In Vitro Efficacy Screening

The primary objective of this phase is to establish the compound's fundamental biological activity profile. We will determine its general cytotoxicity across different cell types to define a therapeutic window and perform parallel screens for anti-proliferative and anti-inflammatory effects. This parallel approach is efficient and allows for early identification of the compound's dominant pharmacological action.

Diagram: Phase 1 Experimental Workflow

G cluster_prep Compound Preparation cluster_screening Parallel Screening Assays cluster_analysis Data Analysis & Decision Compound Test Compound Stock (e.g., 10-50 mM in DMSO) Cytotoxicity Protocol 3.1: General Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) Compound->Cytotoxicity AntiProlif Protocol 3.2: Anti-Proliferative Screen (Cancer Cell Panel) Compound->AntiProlif AntiInflam Protocol 3.3: Anti-Inflammatory Screen (LPS-stimulated RAW 264.7) Compound->AntiInflam Analysis Calculate IC50 / GI50 Evaluate Inflammatory Markers (NO, TNF-α, IL-6) Cytotoxicity->Analysis AntiProlif->Analysis AntiInflam->Analysis Decision Decision Point: Prioritize MoA Studies Analysis->Decision MoA_Cancer Proceed to Phase 2: Cancer MoA Studies Decision->MoA_Cancer Potent Anti-Proliferative Activity MoA_Inflam Proceed to Phase 2: Inflammation MoA Studies Decision->MoA_Inflam Potent Anti-Inflammatory Activity

Caption: Workflow for Phase 1 efficacy screening of the test compound.

Protocol 3.1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration at which the compound inhibits 50% of cell growth (GI50) or is cytotoxic to 50% of cells (IC50) in both cancerous and non-cancerous cell lines. This is a critical first step for any new compound to distinguish targeted efficacy from non-specific toxicity.[8]

  • Cell Lines:

    • Cancer Panel: K-562 (leukemia), HCT-116 (colon), MCF-7 (breast).

    • Non-Cancerous Control: HEK293T (human embryonic kidney) or HaCaT (human keratinocytes).

  • Materials:

    • 96-well flat-bottom cell culture plates.

    • Complete growth media (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep).

    • Test Compound, Doxorubicin (positive control), DMSO (vehicle control).

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent (Sigma-Aldrich).

    • Multimode plate reader (luminescence or absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in complete media, starting from a high concentration (e.g., 200 µM). Also prepare 2X solutions for controls (Doxorubicin at 20 µM, and DMSO at 0.2%).

  • Cell Treatment: Carefully remove 100 µL of media from each well and add 100 µL of the 2X compound dilutions, resulting in a final concentration range of 0-100 µM and a final DMSO concentration of ≤0.1%. Include wells for vehicle control, positive control, and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Measurement (CellTiter-Glo® Protocol): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.

  • Data Analysis: a. Normalize the data by setting the vehicle control as 100% viability and background (media only) as 0%. b. Plot the normalized viability (%) against the log-transformed compound concentration. c. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the GI50/IC50 value.

Self-Validation & Trustworthiness: The inclusion of a standard cytotoxic agent (Doxorubicin) validates the assay's sensitivity. The non-cancerous cell line provides a crucial selectivity index (SI = IC50 in normal cells / IC50 in cancer cells), where a high SI is desirable.

Protocol 3.2: Anti-Proliferative Screening in Cancer Cell Lines

This protocol is fundamentally identical to Protocol 3.1 but focuses specifically on a broader panel of cancer cells to identify potential tissue-specific efficacy.[9][10] The goal is to generate a comparative dataset of GI50 values.

Data Presentation:

Cell LineLineageTest Compound GI50 (µM)Doxorubicin GI50 (µM)Selectivity Index (SI)
K-562LeukemiaExperimental ValueExperimental ValueCalc. vs. HEK293T
HCT-116Colon CancerExperimental ValueExperimental ValueCalc. vs. HEK293T
MCF-7Breast CancerExperimental ValueExperimental ValueCalc. vs. HEK293T
A549Lung CancerExperimental ValueExperimental ValueCalc. vs. HEK293T
HEK293TNormal KidneyExperimental ValueExperimental ValueN/A
Protocol 3.3: In Vitro Anti-Inflammatory Screening

Objective: To assess the compound's ability to suppress the production of key inflammatory mediators in macrophages stimulated with an inflammatory agent.[11] We use the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS), a well-established model for in vitro inflammation studies.[12]

  • Cell Line: RAW 264.7 murine macrophages.

  • Materials:

    • RAW 264.7 cells, complete DMEM.

    • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich).

    • Test Compound, Dexamethasone (positive control), DMSO (vehicle control).

    • Griess Reagent System (for Nitric Oxide measurement).

    • Mouse TNF-α and IL-6 ELISA Kits (e.g., from R&D Systems or Thermo Fisher).

    • 24-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of media and incubate overnight.

  • Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0-50 µM, based on cytotoxicity data) or Dexamethasone (1 µM) for 1-2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well and centrifuge to remove debris. Store at -80°C until analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay): a. Add 50 µL of supernatant to a 96-well plate. b. Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution and incubate for another 10 minutes. d. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): a. Measure the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's protocol for the specific ELISA kits used.

  • Data Analysis: a. Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated group. b. Plot the percent inhibition against compound concentration to determine IC50 values for each inflammatory marker.

Data Presentation:

ParameterTest Compound IC50 (µM)Dexamethasone IC50 (µM)
Nitric Oxide (NO) ProductionExperimental ValueExperimental Value
TNF-α SecretionExperimental ValueExperimental Value
IL-6 SecretionExperimental ValueExperimental Value

Phase 2: Elucidating the Mechanism of Action (MoA)

If Phase 1 reveals potent and selective activity, the next logical step is to investigate how the compound exerts its effects. The following are streamlined protocols based on the initial screening outcome.

Scenario A: Potent Anti-Proliferative Activity Observed

A common mechanism for anti-cancer compounds is the induction of programmed cell death (apoptosis).[13][14]

Diagram: Apoptosis Induction Pathway

G Compound Test Compound Target Cellular Target (e.g., Kinase, DNA) Compound->Target Signal Stress Signaling (Intrinsic/Extrinsic Pathway) Target->Signal Caspase9 Caspase-9 (Initiator) Signal->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PS Phosphatidylserine (PS) Externalization Caspase3->PS Apoptosis Apoptosis Caspase3->Apoptosis AnnexinV Annexin V Staining (Flow Cytometry) PS->AnnexinV Measures G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB X IkB->X degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates Compound Test Compound Compound->IKK inhibits?

Sources

Application Notes & Protocols: Safe Handling and Storage of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Due to the presence of the tetrazole ring, this compound is classified as an energetic material and requires specialized precautions to mitigate risks of explosion, fire, and exposure. These protocols are grounded in established safety principles for handling energetic and hazardous chemicals, ensuring the well-being of laboratory personnel and the integrity of research.

Introduction: Understanding the Hazard Profile

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterocyclic compound with significant potential in pharmaceutical development, often utilized as a bioisostere for carboxylic acids.[1][2] However, the high nitrogen content of the tetrazole ring renders it and similar compounds energetic, with potential explosive properties.[3] The primary hazard associated with tetrazoles is their propensity to decompose rapidly and sometimes explosively when subjected to stimuli such as heat, shock, friction, or other sources of ignition.[4] While the toxicological properties of this specific compound have not been exhaustively investigated, the general hazards of aminobenzoic acids and tetrazoles necessitate careful handling to avoid skin, eye, and respiratory irritation.[5][6][7]

These application notes are designed to provide a robust framework for researchers to establish safe laboratory practices for this compound, from initial receipt to final disposal.

Compound Properties and Hazard Summary

A thorough understanding of the compound's properties is foundational to its safe handling.

PropertyData/InformationCitation
Chemical Name 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid[8]
Molecular Formula C8H7N5O2[8]
Appearance Likely a solid, potentially off-white to white crystals.[5]
Primary Hazards Potential for explosive decomposition (energetic material). May cause skin, eye, and respiratory irritation.[3][4][5]
Known Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and some active metals.[4][5]

Personal Protective Equipment (PPE): The First Line of Defense

A stringent PPE protocol is mandatory when handling 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. The following ensemble provides a minimum level of protection; however, a site-specific risk assessment may warrant additional measures.

  • Eye Protection: Chemical safety goggles with side shields are required at all times. A full-face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[6][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[10]

  • Body Protection: A flame-retardant laboratory coat is essential. For operations with a higher risk of splashing or detonation, a blast shield and additional protective clothing, such as a leather jacket with arm protection, should be considered.[11][12]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[5] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5][9]

Safe Handling Protocols

Adherence to the following protocols is critical to minimizing the risks associated with handling this energetic compound.

General Handling Precautions
  • Work Area: All manipulations should be performed in a designated area, such as a chemical fume hood, with clear signage indicating the presence of an energetic material.[12] The work area should be kept clean and uncluttered.[13]

  • Quantity Limitation: The amount of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid handled at any one time should be kept to the minimum required for the experiment.[14]

  • Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools for all manipulations.[15]

  • Prevention of Shock and Friction: Avoid grinding, shocking, or subjecting the material to friction.[4]

  • Spill Management: In the event of a spill, calmly and immediately clean it up while wearing appropriate PPE. Sweep up the solid material and place it into a suitable, labeled container for disposal.[5]

Weighing and Dispensing Protocol

WeighingProtocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup & Post-Weighing prep1 Don appropriate PPE prep2 Designate and prepare a clean work area in a fume hood prep1->prep2 prep3 Place a blast shield in front of the work area prep2->prep3 weigh1 Use non-sparking spatula to carefully transfer the compound prep3->weigh1 weigh2 Weigh the desired amount onto antistatic weighing paper weigh1->weigh2 weigh3 Avoid creating dust weigh2->weigh3 clean1 Tightly seal the primary container weigh3->clean1 clean2 Clean the spatula and work surface clean1->clean2 clean3 Dispose of weighing paper and any contaminated materials in a designated waste container clean2->clean3 clean4 Return the primary container to its designated storage location clean3->clean4 StorageLogic compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid storage_location Designated, cool, dry, well-ventilated storage area compound->storage_location Store in incompatibles Incompatible Materials: - Strong Oxidizers - Strong Acids - Acid Chlorides - Acid Anhydrides - Active Metals storage_location->incompatibles Segregate from flammables Flammable Materials storage_location->flammables Segregate from other_reagents Other Compatible Reagents storage_location->other_reagents Store with

Caption: Logical segregation for storing 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

  • Do Not Store With: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. [4][5]A comprehensive list of incompatible chemicals should be consulted. [16][17][18][19]* Storage Location: Store in a locked and labeled cabinet or munitions safe, especially if storing larger quantities. [13]Access should be restricted to authorized personnel. [14]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

  • Fire: In case of fire, evacuate the area immediately. [4]Do not fight the fire if it reaches the explosive material. [4]If it is safe to do so, use a dry chemical, foam, or carbon dioxide extinguisher for small fires in the vicinity. [5]* Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [5][9]Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5]Seek immediate medical attention. [6]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7][20]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [5][10]

Disposal

All waste containing 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, including contaminated labware and PPE, must be treated as hazardous waste. [12]Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. [13]

Conclusion

The safe handling and storage of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid are achievable through a combination of robust engineering controls, stringent personal protective equipment protocols, and a thorough understanding of the compound's potential hazards. By adhering to the guidelines outlined in these application notes, researchers can mitigate risks and foster a safe laboratory environment for the advancement of science.

References

  • Gaba, M., Singh, S., & Mohan, C. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Retrieved from [Link]

  • Haz-Map. (n.d.). Tetrazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet 5-aminotetrazole monohydrate. Retrieved from [Link]

  • Purdue University. (2024, July 18). Energetic Materials Management Plan. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. Retrieved from [Link]

  • Chem-Supply. (2008, November 4). MSDS of 5-Amino-1H-tetrazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

  • University of Rochester. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • University of Wollongong. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 2). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Retrieved from [Link]

  • MolPort. (n.d.). Compound 4-{5-[(2-anilino-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Retrieved from [Link]

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Comprehensive Guide to the Analytical Characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the analytical characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental choices.

Introduction to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with an amino group and a tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, which can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.[1] A thorough analytical characterization is crucial for confirming its identity, purity, and stability, which are critical parameters in the drug development process.

Physicochemical Properties (Predicted/Typical for similar structures)

PropertyValue/InformationSource
Molecular FormulaC8H6N4O2[2]
Molecular Weight190.16 g/mol [2]
AppearanceLikely a white to off-white powder[2]
SolubilityExpected to have limited solubility in water, soluble in organic solvents like DMSO and DMF.General chemical knowledge
pKaExpected to have at least two pKa values due to the carboxylic acid and amino groups. The tetrazole ring can also exhibit acidic properties.General chemical knowledge

Chromatographic Analysis for Purity and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of polar, aromatic compound.[3] The choice of a C18 column is based on its versatility and effectiveness in retaining and separating compounds with moderate polarity. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, allows for the elution of the analyte and its potential impurities with good peak shape and resolution. The use of an acid, such as formic acid or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid and amino groups, leading to better retention and symmetrical peaks.[3] UV detection is appropriate due to the presence of the chromophoric phenyl ring and tetrazole moiety.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep Dissolve sample in diluent (e.g., ACN/Water) Pump Gradient Elution SamplePrep->Pump MobilePhaseA Prepare Aqueous Phase (e.g., 0.1% Formic Acid in Water) MobilePhaseA->Pump MobilePhaseB Prepare Organic Phase (e.g., Acetonitrile) MobilePhaseB->Pump Column C18 Reverse-Phase Column Detector UV Detector (e.g., 254 nm) Column->Detector Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Caption: Workflow for HPLC analysis.

Protocol: Purity Determination by Reverse-Phase HPLC

1. Materials and Reagents:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterAcidifier to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 20 minTo elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume.
Sample Concentration 1 mg/mL in 50:50 Acetonitrile/WaterTo ensure a good detector response.

4. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve the target concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

5. System Validation:

  • Specificity: Inject a blank and a placebo to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Precision: Perform multiple injections of the same sample (repeatability) and analyze the sample on different days (intermediate precision). The relative standard deviation (RSD) of the peak area should be <2%.

Structural Elucidation and Confirmation

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, ¹H NMR is expected to show signals for the aromatic protons, the amino protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.[4] ¹³C NMR will show distinct signals for each carbon atom, including the carboxyl, aromatic, and tetrazole carbons.[5][6]

Protocol: ¹H and ¹³C NMR Spectroscopy

1. Materials and Reagents:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% tetramethylsilane (TMS)

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

4. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

5. Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~13.0Broad singlet-COOH
~9.5SingletTetrazole-H
7.0 - 8.0Multiplets (d, dd)Aromatic protons
~5.5Broad singlet-NH₂
¹³C ~168Singlet-COOH
~150SingletTetrazole-C
110 - 145SingletsAromatic carbons

6. Data Interpretation:

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns (spin-spin splitting) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Application Note: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting fragment ions, providing further structural confirmation. For tetrazoles, characteristic fragmentation patterns often involve the loss of N₂ or HN₃.[8][9]

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry System cluster_analysis Data Analysis SamplePrep Dissolve sample in suitable solvent (e.g., Methanol) Infusion Direct Infusion or LC-MS SamplePrep->Infusion ESI Electrospray Ionization (Positive/Negative Mode) Infusion->ESI Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Analyzer MassSpectrum Obtain Mass Spectrum Analyzer->MassSpectrum MolecularIon Identify Molecular Ion ([M+H]⁺ or [M-H]⁻) MassSpectrum->MolecularIon HRMS Confirm Elemental Composition MolecularIon->HRMS

Caption: Workflow for Mass Spectrometry analysis.

Protocol: Molecular Weight Determination by ESI-MS

1. Materials and Reagents:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

2. Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

3. Sample Preparation:

  • Prepare a dilute solution of the sample (~10 µg/mL) in methanol.

4. Data Acquisition:

  • Positive Ion Mode:

    • Add 0.1% formic acid to the sample solution to promote the formation of [M+H]⁺.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Negative Ion Mode:

    • Add 0.1% ammonium hydroxide to the sample solution to promote the formation of [M-H]⁻.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

5. Data Analysis:

  • Identify the peak corresponding to the molecular ion.

    • Expected [M+H]⁺: m/z 191.06

    • Expected [M-H]⁻: m/z 189.04

  • If using HRMS, compare the measured exact mass with the theoretical exact mass to confirm the elemental composition (mass accuracy should be within 5 ppm).

Vibrational Spectroscopy for Functional Group Identification

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[10] The infrared spectrum of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, C=C stretches of the aromatic ring, and vibrations of the tetrazole ring. The broad O-H stretching vibration is a hallmark of carboxylic acids and is due to hydrogen bonding.[11][12]

Protocol: Functional Group Analysis by FTIR

1. Instrumentation:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

3. Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Acquire a background spectrum before running the sample.

4. Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3400-3200N-H stretchAmino group
1700-1680C=O stretchCarboxylic acid
1625-1465C=C stretchAromatic ring
1450-1000N=N, C-N stretchesTetrazole ring

5. Data Interpretation:

  • Compare the obtained spectrum with a reference spectrum if available.

  • Assign the observed absorption bands to the corresponding functional groups. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule.[11]

Thermal Properties and Stability

Application Note: Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability, melting point, and decomposition behavior of the compound.[13][14] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents or water. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, enthalpy of fusion, and any polymorphic transitions. For tetrazole-containing compounds, it is important to assess their thermal stability, as they can be energetic materials.[15][16]

Protocol: Thermal Analysis by TGA and DSC

1. Instrumentation:

  • TGA instrument

  • DSC instrument

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

3. TGA Method:

  • Temperature Range: Ambient to 500 °C

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen (inert)

4. DSC Method:

  • Temperature Range: Ambient to a temperature above the melting point (determined from a preliminary run).

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen (inert)

5. Data Analysis:

  • TGA:

    • Determine the onset of decomposition from the TGA curve.

    • Quantify any mass loss before decomposition, which may correspond to solvent or water.

  • DSC:

    • Determine the melting point from the peak of the endothermic event.

    • Observe any other thermal events, such as exothermic decomposition.

Solid-State Characterization

Application Note: X-ray Diffraction (XRD)

X-ray diffraction is the definitive technique for determining the solid-state structure of a crystalline material. Single-crystal X-ray diffraction can provide the precise atomic arrangement, bond lengths, and bond angles, confirming the molecular structure and providing insights into intermolecular interactions like hydrogen bonding.[17] Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form and can be used to identify different polymorphs.

Protocol: Powder X-ray Diffraction (PXRD)

1. Instrumentation:

  • Powder X-ray diffractometer

2. Sample Preparation:

  • Gently grind the sample to a fine powder.

  • Mount the powder on a sample holder.

3. Data Acquisition:

  • Scan the sample over a range of 2θ angles (e.g., 5° to 40°).

  • Use Cu Kα radiation.

4. Data Analysis:

  • The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline form.

  • The peak positions and relative intensities can be used for phase identification and polymorphism screening.

Conclusion

The analytical techniques and protocols described in this guide provide a comprehensive framework for the characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. A combination of these methods is essential to unambiguously confirm the structure, assess the purity, and determine the key physicochemical properties of this compound, thereby ensuring its quality and suitability for further development. Each protocol should be validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure the reliability of the data generated.

References

  • SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Available from: [Link]

  • Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. PubMed, 32(11), 1150-1157. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • ResearchGate. DSC and TGA analysis of compounds. Available from: [Link]

  • ResearchGate. Results of DSC studies of tetrazine derivatives. Available from: [Link]

  • Izsák, D., et al. (2015). Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Dalton Transactions, 44(38), 17054-17063. Available from: [Link]

  • ResearchGate. The crystal structure of Benzoic Acid. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available from: [Link]

  • Khan, K. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]

  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • Liu, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Wilson, C. C., et al. (1996). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. New Journal of Chemistry, 20(12), 1227-1232. Available from: [Link]

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Application Notes & Protocols: Leveraging 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in High-Throughput Screening for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries to identify novel therapeutic candidates.[1][2] This guide provides a comprehensive overview of the application of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and its derivatives in HTS campaigns. The unique physicochemical properties of the tetrazole moiety, particularly its role as a bioisostere for carboxylic acids, render it a privileged scaffold in medicinal chemistry.[3][4][5] These application notes delve into the rationale behind utilizing this compound in HTS, with a specific focus on a fluorescence polarization-based assay for identifying inhibitors of protein-protein interactions. Furthermore, we present detailed protocols for assay development, execution, and data analysis, alongside strategies for hit validation using secondary and cell-based assays.

Introduction: The Significance of the Tetrazole Scaffold in Drug Discovery

The tetrazole ring is a prominent heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a bioisostere of the carboxylic acid group.[4][5] This substitution can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[3][6] Consequently, the tetrazole scaffold is a key component in numerous FDA-approved drugs for a wide range of diseases, including hypertension, cancer, and infectious diseases.[7][8]

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents a versatile scaffold for the generation of diverse chemical libraries. The presence of both an amino group and a carboxylic acid (mimicked by the tetrazole) allows for a multitude of chemical modifications, enabling the exploration of vast chemical space through techniques like "scaffold hopping".[9][10] This process involves transplanting the key pharmacophoric elements onto different molecular backbones to generate novel compounds with potentially improved biological activity and properties.

Application in High-Throughput Screening: Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The development of small molecule inhibitors of PPIs is a significant challenge in drug discovery. The structural features of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid-based compounds, with their potential for diverse functionalization, make them attractive candidates for disrupting the often large and shallow interfaces of PPIs.

For the purpose of these application notes, we will focus on a hypothetical HTS campaign to identify inhibitors of the interaction between a target protein and its peptide binding partner. A fluorescence polarization (FP) assay is an ideal primary screening method for this objective due to its homogeneous format, high sensitivity, and amenability to automation.[11][12][13][14]

Principle of the Fluorescence Polarization (FP) Assay

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[14] The principle is based on the differential rotation of a small, fluorescently labeled molecule (the tracer) in its free versus bound state.

  • Low Polarization: When the fluorescently labeled peptide (tracer) is free in solution, it tumbles rapidly, and upon excitation with polarized light, the emitted light is largely depolarized.

  • High Polarization: When the tracer binds to a much larger target protein, its tumbling is significantly slowed. Consequently, the emitted light remains highly polarized.

  • Inhibition: In the presence of a compound that inhibits the protein-peptide interaction, the tracer is displaced from the target protein, leading to a decrease in fluorescence polarization.

This principle allows for the rapid identification of compounds that disrupt the target PPI.

Figure 1. Principle of the Fluorescence Polarization Assay.

Detailed Experimental Protocol: FP-Based HTS Assay

This protocol outlines the steps for developing and executing an FP-based HTS campaign to identify inhibitors of a target PPI.

Materials and Reagents
  • Target Protein (purified)

  • Fluorescently Labeled Peptide (Tracer)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • DMSO (for compound dilution)

  • Positive Control (unlabeled peptide or known inhibitor)

  • Negative Control (assay buffer with DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Assay Development and Optimization

The success of an HTS campaign relies on a robust and well-optimized assay.[15]

  • Tracer Concentration: Determine the optimal tracer concentration by performing a serial dilution of the fluorescently labeled peptide in assay buffer and measuring the fluorescence intensity. The ideal concentration is typically the lowest that provides a stable and sufficient signal above background.

  • Protein Titration: To determine the Kd of the protein-peptide interaction and the optimal protein concentration for the assay, perform a saturation binding experiment. Titrate increasing concentrations of the target protein against a fixed concentration of the tracer. The protein concentration that yields 80% of the maximum polarization signal is often used for the HTS.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance, as compound libraries are typically stored in DMSO.[16] The final DMSO concentration in the assay should not significantly affect the signal window.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Prepare multiple wells of positive controls (e.g., high concentration of unlabeled peptide to completely displace the tracer) and negative controls (DMSO vehicle).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

ParameterRecommended ValueRationale
Z'-Factor > 0.5Ensures a statistically robust separation between positive and negative controls, minimizing false positives and negatives.[15][17]
Signal-to-Background > 3Provides a sufficient dynamic range for detecting inhibitor activity.[18]
Final DMSO Concentration < 1%Minimizes solvent effects that could interfere with the biological assay or compound solubility.[16]
Incubation Time As requiredThe time needed for the binding reaction to reach equilibrium, ensuring accurate measurement of inhibition.

Table 1. Key HTS Assay Parameters.

High-Throughput Screening Protocol
  • Compound Plating: Dispense the compound library, positive controls, and negative controls into a 384-well plate. Typically, compounds are screened at a final concentration of 10 µM.[15]

  • Reagent Addition: Add the target protein to all wells except the positive control wells.

  • Incubation: Incubate the plate for a predetermined time to allow for compound-protein interaction.

  • Tracer Addition: Add the fluorescently labeled peptide to all wells.

  • Final Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the fluorescence polarization on a compatible plate reader.

Data Interpretation and Follow-up Studies

Primary Hit Identification
  • Calculate % Inhibition: For each compound, calculate the percent inhibition relative to the positive and negative controls.

  • Set Hit Threshold: A common threshold for identifying primary hits is a % inhibition greater than three times the standard deviation of the negative controls.

Hit Confirmation and Validation

Primary hits from an HTS campaign require further validation to eliminate false positives and confirm their activity.[15]

  • Re-testing: Re-test the primary hits in the same FP assay to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their IC50 values (the concentration at which 50% of the maximal inhibition is observed).[17]

  • Orthogonal Assays: Validate the hits using a different, label-free assay technology (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm direct binding to the target protein and rule out assay-specific artifacts.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the active compounds to identify common scaffolds and functional groups that contribute to their activity. This can guide the synthesis of more potent analogs.[15]

Hit_Validation_Workflow HTS Primary HTS Screen Hit_ID Primary Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Reconfirmation Hit Re-confirmation (Single Concentration) Hit_ID->Reconfirmation Dose_Response Dose-Response Curves (IC50 Determination) Reconfirmation->Dose_Response Orthogonal Orthogonal Assay (e.g., SPR, ITC) Dose_Response->Orthogonal Cell_Based Cell-Based Assays Dose_Response->Cell_Based SAR SAR Analysis & Lead Optimization Orthogonal->SAR SAR->Cell_Based

Figure 2. Hit Validation and Lead Optimization Workflow.

Application in Cell-Based Assays

Hits identified from the primary biochemical screen should be further evaluated in a cellular context to assess their efficacy and potential toxicity.[19][20][21] Cell-based assays provide more biologically relevant data as they evaluate the compound's activity within a living system.[19]

General Protocol for a Cell-Based Viability Assay
  • Cell Seeding: Seed a relevant cell line in a 96- or 384-well plate at an optimized density.[19]

  • Compound Treatment: Treat the cells with a serial dilution of the validated hit compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI50 (the concentration at which 50% of cell growth is inhibited).

Troubleshooting

ProblemPossible CauseSolution
Low Z'-Factor (<0.5) High variability in controlsOptimize reagent concentrations, incubation times, and dispensing techniques.
Low signal windowIncrease protein or tracer concentration (if not at saturation).
High Number of False Positives Compound autofluorescencePre-read plates after compound addition to identify and exclude fluorescent compounds.
Compound aggregationAdd detergents to the assay buffer; perform counter-screens to identify aggregators.
Poor Reproducibility Inconsistent liquid handlingCalibrate and maintain automated liquid handlers.
Reagent instabilityPrepare fresh reagents daily; assess reagent stability over time.

Table 2. Common HTS Troubleshooting Guide.

Conclusion

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and its derivatives represent a promising class of compounds for drug discovery. The versatility of the tetrazole scaffold, combined with the power of high-throughput screening, provides a robust platform for the identification of novel therapeutic agents. The fluorescence polarization assay detailed in these notes offers a reliable and efficient method for primary screening, and the subsequent hit validation workflow ensures the identification of high-quality lead compounds for further development. The integration of both biochemical and cell-based screening approaches is crucial for advancing promising hits from the bench to potential clinical applications.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • LeGrand, S., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • LeGrand, S., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed, 4(2), 022001.
  • Lee, W., & Xia, M. (2017). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12.
  • LeGrand, S., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Beilstein Journal of Organic Chemistry, 19, 1336-1345.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023).
  • Zou, Y., et al. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Future Medicinal Chemistry, 12(2), 91-93.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs.
  • Lategahn, J., et al. (2015).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Journal of Biomolecular Structure and Dynamics.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023).
  • Tetrazoles: A multi-potent motif in drug design. (2024). European Journal of Medicinal Chemistry, 279, 116870.
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via 'Scaffold Hopping'. (2011). ACS Chemical Biology, 6(8), 807-811.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2015). Methods in Molecular Biology, 1271, 247-259.
  • 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. (2019). Experimental Eye Research, 185, 107641.
  • Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl). (2007).
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023).
  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (2023). Scientific Reports, 13(1), 23023.
  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. (2023). Archiv der Pharmazie, 356(3), e2200469.
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. (2023). Semantic Scholar.
  • A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. (2016). PLOS ONE, 11(10), e0164137.
  • Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl). (2024). Growing Science.
  • Synthesis of 5-Aminotetrazole. (2019). YouTube.
  • Multiplexed Viability Assays for High-Throughput Screening of Spheroids of Multiple Sizes. (2023). Methods in Molecular Biology, 2636, 491-507.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2016). Biochemistry and Biophysics Reports, 6, 260-265.
  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (2025).

Sources

Application Notes and Protocols for the Scalable Production of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in Drug Discovery

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a key structural motif in medicinal chemistry. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] The presence of the amino and carboxylic acid functionalities on the benzene ring provides versatile handles for further chemical modifications, making this molecule a valuable building block in the synthesis of complex pharmaceuticals. The development of a robust and scalable synthesis for this compound is therefore of significant interest to the pharmaceutical industry.

This guide provides a comprehensive overview of a scalable synthetic route to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, starting from readily available commercial precursors. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss critical considerations for process optimization and scale-up.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The proposed synthesis is a three-step process starting from 2-chloro-5-nitrobenzoic acid. This route was chosen for its use of well-established and scalable chemical transformations, as well as the relatively low cost and availability of the starting material.

G A 2-chloro-5-nitrobenzoic acid B Step 1: Amination A->B C 2-amino-5-nitrobenzoic acid B->C D Step 2: Tetrazole Formation C->D E 2-(1H-1,2,3,4-tetrazol-1-yl)-5-nitrobenzoic acid D->E F Step 3: Nitro Reduction E->F G 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid F->G G A Critical Parameters Temperature Pressure Reagent Stoichiometry Solvent Choice Catalyst Loading B Process Bottlenecks Reaction Time Product Isolation Purification Efficiency Safety Concerns A->B Influence C Optimization Strategies Design of Experiments (DoE) In-situ Reaction Monitoring (e.g., FTIR) Continuous Flow Chemistry Catalyst Screening C->B Address D Desired Outcomes Increased Yield Improved Purity Reduced Cycle Time Enhanced Safety Lower Cost C->D Lead to

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis.

Introduction: Navigating the Synthetic Landscape

The synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents a unique set of challenges due to the presence of multiple reactive functional groups. The primary route to this molecule involves the construction of a key intermediate, 2-amino-5-cyanobenzoic acid, followed by the formation of the tetrazole ring. Success hinges on careful control of reaction conditions and, in some cases, the strategic use of protecting groups. This guide will walk you through potential pitfalls and their solutions, ensuring a more efficient and reproducible synthesis.

Proposed Synthetic Pathway

A common and logical synthetic route is a multi-step process beginning with a substituted aminobenzoic acid. The following workflow outlines a plausible pathway, which will form the basis of our troubleshooting guide.

Synthetic Pathway A 2-Amino-5-bromobenzoic acid B Protection of Amino and/or Carboxylic Acid (Optional) A->B Protecting Group Introduction C Cyanation A->C Direct Cyanation B->C D 2-Amino-5-cyanobenzoic acid (or protected derivative) C->D Formation of Nitrile E [3+2] Cycloaddition D->E NaN3, Catalyst G 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid D->G Direct Cycloaddition F Deprotection (if applicable) E->F F->G Final Product

Caption: A proposed synthetic workflow for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

Problem 1: Low Yield in the Cyanation of 2-Amino-5-bromobenzoic Acid

Question: I am attempting to convert 2-amino-5-bromobenzoic acid to 2-amino-5-cyanobenzoic acid using a metal cyanide, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the cyanation of aryl halides are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting this step:

  • Catalyst Choice and Quality: The choice of catalyst is critical. Both copper(I) and palladium-based catalysts are commonly used for this transformation.[1]

    • Copper(I) Cyanide (CuCN): This is a cost-effective option. However, its reactivity can be highly dependent on its purity and the absence of moisture. Ensure you are using a fresh, high-purity batch of CuCN.

    • Palladium Catalysts: Palladium complexes with tertiary phosphine ligands can be very effective.[2] The choice of ligand can significantly impact the reaction efficiency.

  • Solvent and Temperature: This reaction typically requires a high-boiling polar aprotic solvent to facilitate the dissolution of the starting materials and to reach the necessary reaction temperature.

    • Recommended Solvents: N,N-dimethylformamide (DMF) is a common choice, although it can be difficult to remove.[3] Consider alternatives like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • Temperature Control: The reaction temperature often needs to be elevated, sometimes between 160-200°C, to drive the reaction to completion.[4] Careful optimization of the temperature is necessary to avoid decomposition.

  • Reaction Atmosphere: These reactions can be sensitive to oxygen. It is advisable to purge the reaction vessel with an inert gas, such as nitrogen or argon, before adding the reagents.[4]

  • Protecting Groups: The presence of the free amino and carboxylic acid groups can potentially interfere with the catalytic cycle. While direct cyanation is possible, you may consider protecting one or both of these groups to improve the yield and reduce side reactions.

    • Amino Group Protection: A simple acetylation or the use of a Boc group can be effective.[5]

    • Carboxylic Acid Protection: Esterification to a methyl or ethyl ester is a common strategy.

ParameterRecommendationRationale
Catalyst High-purity CuCN or a Pd-phosphine complexCatalyst activity is crucial for efficient cyanation.
Solvent Dry, high-boiling polar aprotic (e.g., DMF, DMAc)Ensures solubility of reactants and allows for high reaction temperatures.[3]
Temperature 160-200°C (requires optimization)Provides the necessary activation energy for the reaction.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and other reagents.[4]
Problem 2: Incomplete [3+2] Cycloaddition to Form the Tetrazole Ring

Question: The conversion of my 2-amino-5-cyanobenzoic acid to the corresponding tetrazole is stalling, and I am left with a significant amount of unreacted starting material. How can I drive this reaction to completion?

Answer: The [3+2] cycloaddition of a nitrile with an azide source is a powerful method for tetrazole synthesis, but its efficiency can be influenced by several factors.

  • Azide Source: Sodium azide (NaN₃) is the most common azide source. Ensure it is dry and of high purity.

  • Catalyst/Additive: This reaction is often catalyzed or promoted by various reagents.

    • Lewis Acids: Zinc bromide (ZnBr₂) is a frequently used catalyst that activates the nitrile group towards nucleophilic attack by the azide.[6]

    • Ammonium Chloride (NH₄Cl): In some cases, NH₄Cl is used as an additive.

  • Solvent: The choice of solvent is crucial for both solubility and reactivity.

    • DMF: N,N-dimethylformamide is a common solvent for this reaction.

    • Water/Alcohol Mixtures: For some substrates, a mixture of water and an alcohol like 2-propanol can be effective.[7]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. Temperatures around 80-120°C are typical.

  • Reaction Time: These reactions can sometimes be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Cycloaddition Troubleshooting Start Incomplete Cycloaddition Check1 Check NaN3 quality and quantity Start->Check1 Check2 Optimize Catalyst/Additive (e.g., ZnBr2) Check1->Check2 Check3 Vary Solvent (e.g., DMF, Water/IPA) Check2->Check3 Check4 Increase Temperature and/or Reaction Time Check3->Check4 Solution Complete Conversion Check4->Solution

Caption: A decision-making workflow for troubleshooting incomplete cycloaddition.

Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling with the purification of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its polar nature and potential for zwitterionic character.

  • Recrystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Selection: Experiment with a range of polar solvents and solvent mixtures. Ethanol, methanol, or aqueous solutions of these alcohols are good starting points.[3] The solubility of the product and impurities will dictate the best choice.

  • Acid-Base Extraction: The amphoteric nature of the molecule can be exploited for purification.

    • Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt.

    • Wash the basic solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified product.

    • Filter, wash with cold water, and dry the purified solid.

  • Chromatography: While potentially more challenging for highly polar compounds, column chromatography on silica gel can be effective.

    • Eluent System: A polar eluent system will be required. Mixtures of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid (to suppress tailing) can be effective.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino and carboxylic acid groups during the synthesis?

A1: While not always strictly necessary, protecting these functional groups can significantly improve the yield and simplify the purification process.[5][8] The free amino group can be nucleophilic and potentially react with other reagents, while the acidic proton of the carboxylic acid can interfere with certain catalysts. A common strategy is to protect the amino group with a Boc group and the carboxylic acid as a methyl or ethyl ester.[7] These protecting groups can typically be removed in a single step under acidic conditions.

Q2: What are the main side reactions to be aware of during the synthesis?

A2: Several side reactions can occur:

  • During Cyanation: If conditions are too harsh, decomposition of the starting material or product can occur. In palladium-catalyzed reactions, undesired side reactions can be promoted by impurities in the starting materials or catalyst.

  • During Cycloaddition: The formation of regioisomers of the tetrazole is a possibility, although for 1-substituted tetrazoles from nitriles, this is less common. Incomplete reaction is the most prevalent issue.

  • During Diazotization (if used as an alternative route): The diazonium salt intermediate can be unstable and may undergo undesired reactions, such as hydroxylation if water is present.[9]

Q3: What are the critical safety precautions for this synthesis?

A3: The use of metal cyanides and sodium azide requires strict safety protocols.

  • Cyanides: These are highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.[3]

  • Azides: Sodium azide is also toxic and can form explosive heavy metal azides. Avoid contact with heavy metals and use appropriate quenching procedures for any residual azide.

Q4: How can I confirm the structure of the final product?

A4: A combination of spectroscopic techniques should be used for structural confirmation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure and connectivity of the molecule.[10]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the amino (N-H stretch), carboxylic acid (O-H and C=O stretch), and the tetrazole ring vibrations.

By carefully considering the factors outlined in this guide, you can optimize the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, leading to improved yields and higher purity.

References

  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • 2-Amino-5-cyanobenzoic acid. Chem-Impex.
  • Protecting Agents. TCI Chemicals.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Carboxyl protecting groups.
  • α-Amino Acid-Isosteric α-Amino Tetrazoles. PMC - NIH.
  • Tetrazolic acids: bioisosters of carboxylic acids.
  • Synthesis of Boc-Amino Tetrazoles Derived
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. NIH.
  • Hydrolysis of Benzonitrile. Scribd.
  • Diazotis
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Method for preparing 8-amino-4-oxo-2-(tetrazol-5-yl).
  • Hydrolysis of nitriles to carboxylic acids.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

Sources

troubleshooting common issues in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The tetrazole ring is a crucial bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and other pharmacokinetic properties.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or none at all.

Potential Causes & Solutions:

  • Incomplete Diazotization: The initial step often involves the diazotization of an amino group on the benzoic acid precursor. If this reaction is incomplete, the subsequent cyclization to form the tetrazole ring will be inefficient.

    • Solution: Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a fresh, high-purity source of sodium nitrite. The reaction mixture should be acidic; check the pH and adjust with a non-nucleophilic acid like hydrochloric or sulfuric acid if necessary.

  • Inefficient Cyclization: The [3+2] cycloaddition of an azide with a nitrile is a common method for tetrazole synthesis.[2] This step can be sluggish or fail if the conditions are not optimal.

    • Solution: The choice of solvent is critical. While DMF is commonly used, its high boiling point can sometimes lead to side reactions.[5] Consider using a biphasic solvent system like toluene/water, which has been shown to provide quantitative product formation in some cases.[6] The use of a Lewis acid catalyst, such as zinc bromide, can also promote the reaction.[5]

  • Moisture Contamination: Water can interfere with several steps of the synthesis, particularly if organometallic reagents or highly reactive intermediates are involved.

    • Solution: Use anhydrous solvents and dry glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Suboptimal Temperature: The reaction temperature for tetrazole formation can be sensitive.

    • Solution: If the reaction is not proceeding at a lower temperature, a gradual and controlled increase in temperature may be necessary. Some procedures call for heating at temperatures up to 120°C.[5] However, be aware that higher temperatures can also lead to decomposition or side product formation.

Issue 2: Presence of Significant Impurities in the Final Product

Symptom: NMR or LC-MS analysis of the isolated product shows the presence of one or more significant impurities.

Potential Causes & Solutions:

  • Side Reactions: A common side reaction is the formation of the isomeric 2,5-disubstituted tetrazole. The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the benzoic acid ring.

    • Solution: Careful control of reaction conditions, such as temperature and catalyst, can influence the regioselectivity. Purification by column chromatography or recrystallization may be necessary to separate the isomers.

  • Unreacted Starting Material: If the reaction has not gone to completion, the starting materials will contaminate the final product.

    • Solution: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the reaction stalls, consider extending the reaction time or adding more of the limiting reagent.

  • Decomposition of Product: The tetrazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.[1][8]

    • Solution: Minimize the time the product is exposed to extreme conditions. Use milder workup procedures where possible. Purification at lower temperatures can also help to prevent decomposition.

Issue 3: Difficulty with Product Isolation and Purification

Symptom: The product is difficult to precipitate from the reaction mixture, or it remains an oil. Purification by recrystallization is ineffective.

Potential Causes & Solutions:

  • High Solubility in the Workup Solvent: The product may be too soluble in the chosen solvent system to precipitate effectively.

    • Solution: After quenching the reaction, adjust the pH of the aqueous solution. The product, being an amino acid derivative, will have different solubilities at different pH values. Acidifying the solution with 1N HCl is a common method to precipitate the product.[9][10] If the product is still too soluble, extraction into an organic solvent followed by evaporation may be necessary.

  • Formation of Salts: The amino and carboxylic acid groups, as well as the tetrazole ring, can form salts, which can affect solubility.

    • Solution: A careful pH adjustment during workup is crucial to ensure the product is in its neutral form for precipitation or extraction.

  • Ineffective Recrystallization: The chosen solvent for recrystallization may not be suitable.

    • Solution: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or THF/hexane, can sometimes provide better results.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

A1: A common and effective method involves the diazotization of 2,5-diaminobenzoic acid to form an azide intermediate, followed by an intramolecular cyclization. Another widely used approach is the [3+2] cycloaddition of an azide with a nitrile precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The use of sodium azide and hydrazoic acid (formed in situ) requires strict safety measures as they are highly toxic and potentially explosive.[1] All manipulations should be carried out in a well-ventilated fume hood.[7][12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][13][14] Avoid the use of heavy metal spatulas or contact with heavy metal salts, which can form explosive azides. Quench any residual azide with a suitable reagent like sodium nitrite followed by acidification.

Q3: How can I confirm the structure of my final product?

A3: The structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR: You should expect to see characteristic signals for the aromatic protons on the benzoic acid ring and a signal for the amino group protons. The chemical shifts will be influenced by the solvent used.[15][16]

  • ¹³C NMR: This will show the expected number of carbon signals for the aromatic ring, the carboxylic acid, and the tetrazole ring.[15]

  • FTIR: Look for characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and vibrations associated with the tetrazole ring.[16]

  • Mass Spectrometry: This will provide the molecular weight of the compound, confirming its elemental composition.

Q4: My reaction is not going to completion, what can I do?

A4: If your reaction has stalled, as indicated by monitoring with TLC or LC-MS, first re-verify that your reagents are pure and your solvents are anhydrous. If the issue persists, you can try incrementally increasing the reaction temperature or extending the reaction time. In some cases, adding a catalyst such as a Lewis acid (e.g., ZnBr₂) for cycloaddition reactions can be beneficial.[5]

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and starting materials.

Step 1: Diazotization of 2,5-Diaminobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-diaminobenzoic acid in dilute hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C for 30 minutes.

Step 2: Azide Formation

  • In a separate flask, prepare a solution of sodium azide in water.

  • Cool the sodium azide solution to 0-5°C.

  • Slowly add the diazotized solution from Step 1 to the sodium azide solution, maintaining the temperature below 5°C.

  • Allow the reaction to stir at low temperature for 1-2 hours.

Step 3: Tetrazole Ring Formation (Cyclization)

  • Slowly warm the reaction mixture to room temperature and then heat to reflux. The optimal reflux temperature and time will need to be determined empirically, but temperatures around 80-100°C for several hours are a good starting point.[17]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.[9][10]

  • Filter the solid precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.[11]

Visualizing the Workflow

General Synthetic Pathway

Synthetic Pathway A 2,5-Diaminobenzoic Acid B Diazonium Salt Intermediate A->B 1. HCl, H₂O 2. NaNO₂, 0-5°C C Azide Intermediate B->C NaN₃, 0-5°C D 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid C->D Heat (Reflux)

Caption: A general synthetic route to the target compound.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Low or No Yield Check_Diazotization Incomplete Diazotization? Start->Check_Diazotization Check_Cyclization Inefficient Cyclization? Start->Check_Cyclization Check_Moisture Moisture Contamination? Start->Check_Moisture Solution_Diazotization Verify Temp (0-5°C) Use fresh NaNO₂ Ensure acidic pH Check_Diazotization->Solution_Diazotization Yes Solution_Cyclization Optimize solvent (e.g., Toluene/H₂O) Consider Lewis acid catalyst (ZnBr₂) Adjust temperature Check_Cyclization->Solution_Cyclization Yes Solution_Moisture Use anhydrous solvents Dry glassware Inert atmosphere (N₂/Ar) Check_Moisture->Solution_Moisture Yes

Caption: A decision tree for troubleshooting low product yield.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent DMFToluene/Water (9:1)AcetonitrileToluene/Water may improve yield[6]
Catalyst NoneZnBr₂ (0.1 eq)NH₄ClLewis acids can accelerate cycloaddition[5]
Temperature 80°C100°C120°CHigher temps may increase rate but risk side reactions
Typical Yield 40-60%70-90%50-70%Highly dependent on substrate and conditions

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Institutes of Health.
  • SAFETY DATA SHEET. (2010, May 17).
  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Safety Data Sheet. (2025, July 29). Cayman Chemical.
  • SAFETY DATA SHEET. (2025, July 3). Sigma-Aldrich.
  • Problem with tetrazole formation. (2025, July 3). Reddit.
  • Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl). (n.d.). Google Patents.
  • Method for preparing 8-amino-4-oxo-2-(tetrazol-5-yl). (n.d.). Google Patents.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.).
  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (n.d.). Google Patents.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE.
  • 4-AMINOBENZOIC ACID EXTRA PURE. (n.d.). Loba Chemie.
  • 4-Aminobenzoic acid - Safety Data Sheet. (2018, January 13).
  • Synthesis of 5-Aminotetrazole. (2020, January 1). YouTube.
  • Improved process for the preparation of 5-aminotetrazole. (n.d.). Google Patents.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.).
  • PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. (2010, April 28). EPO.
  • 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. (n.d.). PubChem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). National Institutes of Health.
  • Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. (n.d.). Google Patents.
  • Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. (n.d.). Google Patents.
  • Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. (2025, August 6). ResearchGate.
  • Synthesis of New Tetrazole and Azitidenen Compounds with Evaluating of its Antibacterial Effects. (2022, December 25). Impactfactor.
  • 3-(1H-Tetrazol-5-yl)benzoic acid. (n.d.). National Institutes of Health.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. (n.d.).
  • The Strategic Integration of 2-Amino-2-(1H-tetrazol-5-yl)ethanol in Diversity-Oriented Library Synthesis: A Technical Guide. (n.d.). Benchchem.
  • The Emergence of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Carboxylic Acid Bioisostere: A Technical Guide. (n.d.). Benchchem.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your experimental workflow and enhance reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address common queries regarding the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, providing concise answers for quick reference.

Q1: What is the most common synthetic route for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

A1: The most prevalent and efficient synthetic pathway involves a two-step process. It begins with the [3+2] cycloaddition of 2-amino-5-nitrobenzonitrile with an azide source, typically sodium azide, to form the tetrazole ring. This is followed by the selective reduction of the nitro group to the desired amine.

Q2: Why is the [3+2] cycloaddition the preferred method for forming the tetrazole ring?

A2: The [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile reaction for synthesizing five-membered heterocycles.[1] It is often characterized by high atom economy, good yields, and the ability to be performed under relatively mild conditions. For the synthesis of tetrazoles from nitriles, this method is particularly effective.

Q3: What are the critical parameters to control during the cycloaddition step?

A3: The key parameters to optimize for the cycloaddition reaction are temperature, solvent, and the choice of catalyst, if any. The reaction often requires heating, and the choice of solvent can significantly influence the reaction rate and yield. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q4: Which reducing agents are suitable for the nitro group reduction in the second step?

A4: A variety of reducing agents can be employed for the conversion of the aromatic nitro group to an amine.[2][3] Common and effective methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or the use of metals in acidic media (e.g., tin(II) chloride in hydrochloric acid, or iron in acetic acid).[3] The choice of reagent can depend on the presence of other functional groups in the molecule that you wish to preserve.

Q5: How can I monitor the progress of each reaction step?

A5: Thin-layer chromatography (TLC) is a convenient and effective technique for monitoring the progress of both the cycloaddition and the reduction steps. By selecting an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

II. Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in the [3+2] Cycloaddition Step

Question: I am experiencing a low yield of the tetrazole intermediate after the cycloaddition reaction with 2-amino-5-nitrobenzonitrile and sodium azide. What are the potential causes and how can I improve the yield?

Causality and Solution:

Low yields in this step can often be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The cycloaddition of nitriles with sodium azide can be slow.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting nitrile is consumed. Be cautious with excessive heating, as it can lead to decomposition.

  • Poor Solubility of Reagents: If the reagents are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Ensure you are using a suitable solvent that can dissolve both the 2-amino-5-nitrobenzonitrile and the azide source at the reaction temperature. DMF and DMSO are generally good choices.

  • Inactivation of the Azide: Sodium azide can be sensitive to acidic conditions.

    • Solution: Ensure the reaction medium is neutral or slightly basic. The addition of a non-nucleophilic base, such as triethylamine, can sometimes be beneficial.

  • Formation of Side Products: At elevated temperatures, unwanted side reactions can occur.

    • Solution: Consider the use of a catalyst to promote the desired reaction at a lower temperature. Lewis acids like zinc chloride or copper salts have been reported to catalyze such cycloadditions.

Issue 2: Incomplete Reduction of the Nitro Group

Question: My reduction of the nitro-tetrazole intermediate is sluggish and often results in a mixture of the starting material, the desired amino product, and potentially other intermediates. How can I achieve a complete and clean reduction?

Causality and Solution:

Incomplete reduction is a common hurdle. The following points should be considered:

  • Choice and Activity of the Reducing Agent: The effectiveness of the reducing agent is paramount.

    • Solution:

      • Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C) is fresh and active. The reaction may require elevated pressure of hydrogen gas and a suitable solvent like methanol or ethanol.

      • Metal/Acid Reduction: Use a sufficient excess of the metal (e.g., SnCl₂ or Fe) and acid. The reaction may need to be heated to proceed at a reasonable rate.[3]

  • Reaction Conditions: Temperature and reaction time are crucial.

    • Solution: For catalytic hydrogenation, ensure efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen. For metal/acid reductions, monitor the reaction by TLC and continue until the starting material is no longer visible.

  • Presence of Impurities: Impurities from the previous step can sometimes interfere with the reduction.

    • Solution: Purify the nitro-tetrazole intermediate before proceeding to the reduction step. This can be done by crystallization or column chromatography.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of the final product, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. What are the best purification strategies?

Causality and Solution:

The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) can make purification challenging.

  • Crystallization: This is often the most effective method for purifying the final product.

    • Solution: Experiment with different solvent systems for recrystallization. Given the polarity of the molecule, polar solvents like water, ethanol, or mixtures thereof are good starting points. The pH of the solution can be adjusted to facilitate crystallization, as the solubility of the product will be lowest at its isoelectric point.

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

    • Solution: Due to the polar nature of the product, a polar stationary phase like silica gel is appropriate. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The addition of a small amount of acetic acid or triethylamine to the eluent can sometimes improve the separation by suppressing the ionization of the carboxylic acid or amino group, respectively.

  • Removal of Metal Contaminants: If a metal-based reducing agent was used, residual metal salts can contaminate the product.

    • Solution: After the reduction, perform an aqueous workup to remove the metal salts. This may involve adjusting the pH to precipitate the metal hydroxides, which can then be filtered off.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Step 1: Synthesis of 5-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile (Intermediate)

This protocol is based on the general principle of [3+2] cycloaddition of nitriles with sodium azide.

Materials:

  • 2-Amino-5-nitrobenzonitrile

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrobenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution with dilute HCl to a pH of 2-3. This will protonate the tetrazole ring and may cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to obtain the crude 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile.

Step 2: Synthesis of 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid (Final Product)

This protocol describes the reduction of the nitro group using tin(II) chloride.

Materials:

  • 5-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile (from Step 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH), aqueous solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend the crude 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. During this time, the nitrile group will be hydrolyzed to a carboxylic acid, and the nitro group will be reduced to an amine.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated aqueous solution of NaOH to neutralize the excess acid and precipitate tin hydroxides. The pH should be adjusted to approximately 7-8.

  • Filter the mixture to remove the tin salts.

  • Wash the solid residue with hot ethanol.

  • Combine the filtrate and the washings.

  • Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

IV. Data Presentation and Visualization

Table 1: Optimization of Cycloaddition Reaction Conditions
EntrySolventTemperature (°C)Time (h)CatalystYield (%)
1DMF10024None45
2DMF13024None70
3DMSO13024None65
4DMF10024ZnCl₂60
5DMF13012ZnCl₂85

Note: The data in this table is illustrative and represents typical trends in the optimization of such reactions. Actual results may vary.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 2-Amino-5-nitrobenzonitrile Step1 [3+2] Cycloaddition NaN3, DMF, 130°C Start->Step1 Intermediate 5-Nitro-2-(1H-tetrazol-1-yl)benzoic Acid Intermediate Step1->Intermediate Step2 Reduction & Hydrolysis SnCl2, HCl, Ethanol, Reflux Intermediate->Step2 Product 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

V. References

  • Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Reduction of nitro compounds. (2023, December 29). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges presented by this molecule. Its zwitterionic nature, arising from the presence of both a basic amino group and an acidic carboxylic acid group, alongside the polar tetrazole ring, necessitates a carefully considered purification strategy. This document provides troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Issue 1: My isolated product is a persistent oil or gum instead of a solid, making it difficult to handle.

  • Question: I've removed the reaction solvent and am left with a sticky, non-crystalline residue. How can I solidify my product for further purification?

  • Answer: This is a common issue when residual solvents, especially high-boiling ones like DMF or DMSO, remain trapped with the product. The zwitterionic nature of your compound can also inhibit crystallization if the pH is near its isoelectric point, leading to an amorphous state.

    Probable Causes & Solutions:

    • Residual High-Boiling Solvents: Solvents like DMF or DMSO are difficult to remove under standard vacuum.

      • Solution A - Solvent Chasing: Add a lower-boiling solvent in which your compound is insoluble but the residual solvent is soluble (e.g., toluene, dichloromethane). Co-evaporate under reduced pressure. Repeat this process 2-3 times. This technique, known as azeotropic removal or "chasing," helps to carry over the high-boiling solvent.

      • Solution B - Trituration/Precipitation: Add an anti-solvent (a solvent in which your product is insoluble) to the oil. Vigorously stir or sonicate the mixture. This will often cause the product to precipitate as a solid. Good anti-solvents to try include diethyl ether, methyl tert-butyl ether (MTBE), or cold water/isopropanol, depending on the residual solvent.

    • Product is in Salt Form: If your workup involved an acid or base, your product might be in its salt form, which can be hygroscopic or amorphous.

      • Solution: Adjust the pH of an aqueous solution/suspension of your product to its isoelectric point (pI). The pI will be between the pKa of the carboxylic acid and the pKa of the protonated amine. A pH titration or incremental pH adjustment and monitoring of precipitation will be necessary. Typically, for amino acids, this is in the weakly acidic to neutral range (pH 3-6). This should neutralize the charge and encourage precipitation.

Issue 2: My product purity is low after initial isolation, and I suspect unreacted starting materials or side products.

  • Question: My NMR/LC-MS analysis shows significant impurities. What is the most effective purification strategy?

  • Answer: The purification strategy for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid must leverage the distinct chemical properties of its functional groups. A multi-step approach is often necessary.

    Step-by-Step Purification Workflow:

    • Acid-Base Extraction/Precipitation: This is the most powerful technique for this molecule. It allows for the separation of acidic, basic, and neutral impurities.

      • Protocol:

        • Dissolve or suspend the crude product in an aqueous base (e.g., 1M NaOH or NaHCO₃). Your product should dissolve to form the sodium carboxylate salt.

        • Filter off any insoluble, non-basic impurities.

        • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities.

        • Slowly acidify the aqueous layer with a cold acid (e.g., 1M HCl) to the isoelectric point. The product should precipitate out.

        • Filter the solid product, wash with cold deionized water to remove salts, and then with a small amount of a non-polar solvent (like hexane or ether) to aid drying.

    • Recrystallization: This is an essential step for achieving high purity. The key is finding a suitable solvent or solvent system.[1][2][3]

      • Solvent Selection: Due to the compound's polarity, single solvents may not be ideal. A solvent pair system is often more effective.

        • Good "Solvents" (dissolve when hot): Water, Methanol, Ethanol, Acetic Acid.

        • Good "Anti-Solvents" (insoluble when cold): Isopropanol, Acetone, Acetonitrile, Ethyl Acetate.

      • Protocol:

        • Dissolve the crude solid in a minimum amount of a hot "good solvent" (e.g., hot water or ethanol).

        • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.[2]

        • Slowly add the "anti-solvent" dropwise to the hot solution until it just begins to turn cloudy.

        • Add a few drops of the "good solvent" to redissolve the precipitate and make the solution clear again.

        • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

        • Collect the crystals by vacuum filtration.

      Troubleshooting Recrystallization:

      • No Crystals Form: Scratch the inside of the flask with a glass rod or add a seed crystal.[1]

      • Product "Oils Out": The boiling point of the solvent may be too high, or the solution is too supersaturated. Re-heat the solution, add more of the "good solvent," and allow it to cool more slowly.

    • Chromatography: If impurities have similar solubility profiles, column chromatography may be necessary. The polar nature of the compound requires a polar stationary phase and/or a polar mobile phase.

      • Reverse-Phase Chromatography (C18): This is often the best choice for polar compounds.[4]

        • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid to suppress ionization of the carboxylate) and methanol or acetonitrile.

      • Normal-Phase Chromatography (Silica Gel): This can be challenging due to the compound's high polarity, which can cause it to stick to the silica.

        • Mobile Phase: A highly polar system is needed, such as Dichloromethane/Methanol with a small amount of acetic or formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of pure 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

  • A1: Pure 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is expected to be an off-white to light tan solid. Due to its zwitterionic character, its solubility is highly pH-dependent. It will show low solubility in most common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) and moderate to low solubility in water at its isoelectric point. It should be soluble in aqueous acidic and basic solutions. For example, similar benzoic acid derivatives are much more soluble in hot water than in cold water, a property that is ideal for recrystallization.[1][3]

Q2: My final product is colored (yellow/brown). What causes this and how can I remove the color?

  • A2: Color is typically due to trace amounts of highly conjugated impurities or degradation products formed during the synthesis, especially if high temperatures were used.

    • Solution 1 - Charcoal Treatment: During recrystallization, after dissolving your product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The filtrate should be colorless.

    • Solution 2 - Re-precipitation: Perform the acid-base precipitation cycle described in Issue 2 . This can effectively separate the colored impurities if their solubility properties differ significantly at various pH levels.

Q3: How can I confirm the purity and identity of my final product?

  • A3: A combination of analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure. The solvent of choice will likely be DMSO-d₆, as it can dissolve the polar compound. Key signals to look for include the aromatic protons, the amino protons (which may be broad), and the carboxylic acid proton (which will also be a broad singlet, often >10 ppm).

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to assess purity. An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) should be used. The mass spectrometer will confirm the molecular weight of your compound (Expected [M+H]⁺ and/or [M-H]⁻).

    • Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity. Impure compounds typically exhibit a broad and depressed melting point.

Q4: Are there any stability concerns I should be aware of during purification?

  • A4: Yes. While the compound is generally stable, two main concerns are:

    • Thermal Stability: Avoid unnecessarily high temperatures for prolonged periods. During recrystallization, bring the solvent to a boil but do not reflux for extended times. Tetrazole-containing compounds can be energetic and may decompose at high temperatures.[5]

    • Decarboxylation: While unlikely under normal purification conditions, heating acidic solutions of benzoic acid derivatives for extended periods can sometimes lead to decarboxylation. It is best to perform pH adjustments and extractions at room temperature or below.

Visual Workflow Guides

Below are diagrams illustrating the decision-making process and workflows for purifying 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Purification_Decision_Tree Figure 1: General Purification Strategy start Crude Product (Oil or Impure Solid) trituration Trituration / Precipitation with Anti-Solvent (e.g., Ether, Water) start->trituration If product is an oil acid_base Acid-Base Workup (pH-mediated precipitation) start->acid_base If product is solid trituration->acid_base analysis Purity Check (NMR, LC-MS, MP) acid_base->analysis recrystallization Recrystallization (e.g., EtOH/Water, MeOH/IPA) recrystallization->analysis chromatography Column Chromatography (Reverse Phase C18) final_product Pure Crystalline Solid chromatography->final_product analysis->recrystallization Purity < 98% analysis->chromatography Impurities persist analysis->final_product Purity > 98%

Caption: General decision tree for purification.

Acid_Base_Purification Figure 2: pH-Mediated Purification Workflow crude Crude Product dissolve Dissolve/Suspend in 1M NaOH(aq) crude->dissolve filter_solids Filter Insoluble Impurities (Neutral/Basic) dissolve->filter_solids If solids present extract Extract with Ethyl Acetate dissolve->extract No solids filter_solids->extract organic_layer Organic Layer (Neutral Impurities) extract->organic_layer aqueous_layer Aqueous Layer (Product as Sodium Salt) extract->aqueous_layer acidify Slowly add 1M HCl(aq) to pH ~4-5 aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter_product Vacuum Filter Solid precipitate->filter_product wash Wash with Cold H₂O, then cold anti-solvent filter_product->wash pure_solid Pure Product wash->pure_solid

Caption: Detailed workflow for acid-base purification.

References

  • Li, Y., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Separation Science, 41(2), 537-545. [Link]

  • Google Patents. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Ghosh, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • PubChem. 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. [Link]

  • Almeida, J. F., et al. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2022(2), M1382. [Link]

  • University of Colorado Boulder. The Recrystallization of Benzoic Acid. [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]

  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189-196. [Link]

  • PubChem. 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. [Link]

  • Koldobskii, G. I., et al. (2020). Synthesis of Fused Heterocycles Based on 1-Amino-1H-tetrazole-5-thiol and α,β-Unsaturated Aldehydes. Russian Journal of General Chemistry, 90(7), 1202-1206. [Link]

  • Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. [Link]

  • Google Patents. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
  • Fischer, N., et al. (2014). Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Zeitschrift für anorganische und allgemeine Chemie, 640(7), 1339-1346. [Link]

  • Sun, Y.-Q., et al. (2009). 3-(1H-Tetrazol-5-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o89. [Link]

  • Ma, M., et al. (2022). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. Journal of Molecular Modeling, 28(4), 79. [Link]

  • PubChemLite. 3-(5-amino-1h-1,2,3,4-tetrazol-1-yl)benzoic acid. [Link]

  • Google Patents. JP2007231019A - Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran.
  • Google Patents. KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2023, 8868475. [Link]

Sources

Technical Support Center: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. The insights provided are based on established principles of tetrazole and aminobenzoic acid chemistry to ensure scientific integrity and practical applicability in your experiments.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in solution.

Issue 1: Unexpected Degradation in Acidic Solution

Question: My 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is showing signs of degradation (e.g., appearance of new peaks in HPLC, color change) when dissolved in an acidic medium. What is the likely cause and how can I mitigate this?

Answer:

The stability of the tetrazole ring can be compromised under acidic conditions, particularly with strong acids and elevated temperatures.[1] While many tetrazole derivatives are relatively stable, the presence of both an amino group and a benzoic acid moiety in your compound introduces additional potential degradation pathways.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: The tetrazole ring, while aromatic, can be susceptible to acid-catalyzed ring cleavage.[1] The reaction mechanism often involves protonation of the nitrogen atoms in the ring, making it more susceptible to nucleophilic attack by water.

  • Influence of Substituents: The amino and carboxylic acid groups on the benzene ring can influence the electronic properties of the tetrazole moiety, potentially affecting its stability.[1]

  • Decarboxylation: Substituted aminobenzoic acids can undergo decarboxylation, especially at elevated temperatures, although this is more common in the solid state.[2]

Troubleshooting Protocol:

  • pH and Acid Strength:

    • Recommendation: Use the mildest acidic conditions possible for your experiment. If possible, utilize a buffered solution to maintain a stable and less aggressive pH.

    • Rationale: The rate of acid-catalyzed degradation is often dependent on the concentration of hydronium ions.

  • Temperature Control:

    • Recommendation: Conduct your experiments at room temperature or below if the protocol allows. If heating is necessary, minimize the duration of exposure to high temperatures.

    • Rationale: Chemical reactions, including degradation, are typically accelerated at higher temperatures.

  • Forced Degradation Study:

    • Recommendation: To understand the degradation profile of your compound, consider performing a forced degradation study under various acidic conditions (e.g., 0.1 M HCl at different temperatures).[3][4][5] This will help in identifying potential degradation products and developing a stability-indicating analytical method.

    • Rationale: Forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of a molecule.[5]

Expected Degradation Products:

While specific degradation products for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid are not extensively documented, acid hydrolysis of the tetrazole ring can lead to the formation of amines.[1] Decarboxylation would result in the loss of the carboxylic acid group.

Issue 2: Photodegradation Upon Exposure to Light

Question: I've noticed that my solutions of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid change color and show new impurities after being left on the benchtop. Is it light-sensitive?

Answer:

Yes, tetrazole derivatives and aminobenzoic acids can be susceptible to photodegradation.[6][7][8] The photochemistry of tetrazoles can be complex, leading to ring cleavage and the formation of various photoproducts.[6][7]

Causality Explained:

  • Tetrazole Ring Photolysis: Upon absorption of UV light, the tetrazole ring can undergo cleavage, often with the extrusion of molecular nitrogen (N₂).[6] This can lead to the formation of highly reactive intermediates like nitrilimines or carbenes, which can then react further to form a variety of stable products.[6][8]

  • Influence of the Chromophore: The aminobenzoic acid portion of the molecule acts as a chromophore that can absorb UV radiation, potentially initiating photochemical reactions.[9]

Troubleshooting Protocol:

  • Light Protection:

    • Recommendation: Always prepare and store solutions of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in amber vials or wrap containers with aluminum foil to protect them from light.

    • Rationale: This is the most direct way to prevent the initiation of photochemical degradation.

  • Solvent Choice:

    • Recommendation: If your experimental conditions allow, consider the polarity of your solvent. In some cases, solvent molecules can form protective "cages" around the solute, potentially reducing photodegradation.[7]

    • Rationale: The solvent can influence the stability of both the ground and excited states of the molecule.

  • Photostability Testing:

    • Recommendation: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines should be conducted.[4] This involves exposing the compound to a defined light source and analyzing for degradation.

    • Rationale: This provides quantitative data on the light sensitivity of the compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

For short-term storage (up to a week), it is recommended to store solutions at 2-8°C in the dark. For long-term storage, it is best to prepare aliquots of the solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[10] Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Q2: How does pH affect the stability of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in solution?

The stability of this compound is expected to be pH-dependent.

  • Acidic pH: As discussed in the troubleshooting section, strong acidic conditions can lead to hydrolysis of the tetrazole ring.[1]

  • Neutral pH: The compound is likely to be most stable around neutral pH.

  • Basic pH: While the tetrazole ring is generally more stable in basic conditions, the presence of the amino group could potentially lead to other reactions. Strong basic conditions at elevated temperatures might promote other degradation pathways.

Q3: What analytical techniques are best for monitoring the stability of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method would be able to separate the parent compound from all potential degradation products.[1] Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.[1]

Q4: Are there any specific safety precautions I should take when handling 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for a specified time.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the sample at room temperature for a specified time.

  • Thermal Degradation: Keep an aliquot of the stock solution at 60°C for a specified time.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples along with a control solution (un-stressed compound) to identify and quantify any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B Acid Hydrolysis (0.1M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT & 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photodegradation (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify & Quantify Degradants H->I

Caption: Workflow for a forced degradation study.

G cluster_main Potential Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_light Light (hν) Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Deg1 Tetrazole Ring Cleavage (e.g., formation of amines) Compound->Deg1 Hydrolysis Deg2 Decarboxylation Compound->Deg2 Heat Deg3 N2 Extrusion Compound->Deg3 Photolysis Deg4 Formation of Reactive Intermediates Deg3->Deg4

Caption: Potential degradation pathways for the compound.

IV. References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health.

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (n.d.). National Institutes of Health.

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. (2010). MDPI.

  • Stability issues of tetrazole compounds under acidic conditions. (n.d.). Benchchem.

  • Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via 'Scaffold Hopping'. (2011). National Institutes of Health.

  • Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. (n.d.). ResearchGate.

  • Tetrazoles via Multicomponent Reactions. (2019). ACS Publications.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.

  • Material safety data sheet 5-aminotetrazole monohydrate. (n.d.). Alkali Metals Limited.

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.

  • Photochemistry of 5-allyloxy-tetrazoles: Steady-state and laser flash photolysis study. (n.d.). ResearchGate.

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (n.d.). ACS Publications.

  • Enzymatic hydrolysis of esters containing a tetrazole ring. (2014). PubMed.

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE.

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

  • Why is tetrazole acidic? (2024). Chemistry Stack Exchange.

  • Forced degradation studies. (2016). MedCrave online.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

  • Thermal Studies on Some Substituted Aminobenzoic Acids. (n.d.). ResearchGate.

  • 2-amino-4-(1h-tetrazol-5-yl)benzoic acid. (n.d.). ECHEMI.

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. (n.d.). ResearchGate.

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (n.d.). MDPI.

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. (n.d.). PubChem.

  • 4-Tetrazol-1-yl-benzoic acid. (n.d.). Chem-Impex.

  • A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. (2020). RSC Publishing.

  • Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. (2010). ACG Publications.

  • Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. (2022). PubMed.

  • Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.

  • Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. (n.d.). Beilstein Journals.

  • Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (n.d.). PubMed.

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library.

  • Peptide Storage. (n.d.). GenScript.

  • 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (n.d.). ResearchGate.

  • NMAM 5th Edition - Methods by Chemical Name. (n.d.). NIOSH | CDC.

  • The Emergence of 2-Amino-2-(1H-tetrazol-5-yl)ethanol as a Carboxylic Acid Bioisostere: A Technical Guide. (n.d.). Benchchem.

  • Recent trends in analytical methods for the determination of amino acids in biological samples. (n.d.). OUCI.

  • Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl) -4H-1-benzopyran or a salt thereof and an intermediate for the production thereof. (n.d.). Google Patents.

  • Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. (n.d.). ResearchGate.

Sources

how to avoid byproduct formation in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile molecule. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and ensure the integrity of your experimental outcomes. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your synthetic and downstream applications.

Introduction

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a key building block in medicinal chemistry, often utilized for its ability to act as a bioisostere for carboxylic acids and cis-amides. Its successful synthesis and subsequent derivatization are critical for the development of novel therapeutics. However, the presence of multiple reactive functional groups—a primary aromatic amine, a carboxylic acid, and a tetrazole ring—presents a unique set of challenges. This guide will focus on the most common sources of byproduct formation and provide practical, field-tested solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Byproduct Formation During the Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid via [3+2] Cycloaddition

The most prevalent method for synthesizing the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source. While effective, this reaction can be prone to several side reactions.

Q1: My reaction yield is low, and I've identified unreacted 2-cyano-5-aminobenzoic acid in my crude product. What's causing the incomplete conversion?

A1: Incomplete conversion is a common issue stemming from several factors related to reaction kinetics and reagent deactivation.

  • Expertise & Experience: The cycloaddition of a nitrile and an azide often requires significant activation energy. The electron-donating nature of the amino group on your starting material, 2-cyano-5-aminobenzoic acid, can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by the azide.

  • Causality & Troubleshooting:

    • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. We recommend a careful optimization of these parameters. See the table below for starting points.

    • Catalyst Choice: The use of a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) can enhance the electrophilicity of the nitrile.[1] However, the choice of catalyst and its concentration must be carefully managed to avoid degradation of starting materials.

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to solubilize the azide salt and facilitate the reaction.

ParameterRecommended Starting ConditionsRationale
Temperature 100-130 °CTo provide sufficient energy for the cycloaddition.
Time 12-24 hoursMonitor by TLC or LC-MS to determine optimal reaction time.
Catalyst Zinc Chloride (0.1-0.5 eq.)Activates the nitrile for azide attack.
Solvent Anhydrous DMF or DMSOGood solubility for reagents and facilitates the reaction.

Q2: I've observed the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

A2: Hydrolysis of the nitrile to an amide or carboxylic acid is a frequent side reaction, particularly under harsh conditions. [2]

  • Expertise & Experience: The presence of water, in combination with either acidic or basic conditions, can lead to the unwanted hydrolysis of the nitrile functionality. This results in the formation of 5-amino-2-carbamoylbenzoic acid or 5-aminoisophthalic acid.

  • Causality & Troubleshooting:

    • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • pH Control: If using a Lewis acid catalyst, be mindful that it can generate a slightly acidic environment, which can promote hydrolysis. The addition of a non-nucleophilic base can sometimes mitigate this, but this must be done cautiously to avoid other side reactions.

    • Work-up Procedure: Quenching the reaction with an aqueous solution should be done at a low temperature to minimize hydrolysis of any unreacted nitrile.

Q3: My NMR analysis suggests the presence of the 2H-tetrazole isomer. How can I control the regioselectivity of the cycloaddition?

A3: The formation of both 1H- and 2H-tetrazole isomers is a known phenomenon in tetrazole synthesis. [3]

  • Expertise & Experience: The cycloaddition of an azide to a nitrile can result in two possible regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the nitrile, as well as the reaction conditions.

  • Causality & Troubleshooting:

    • Solvent Polarity: The polarity of the solvent can influence the isomer ratio. Generally, more polar solvents may favor the formation of one isomer over the other.[3]

    • Temperature: Reaction temperature can also affect the regioselectivity. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Purification: If a mixture of isomers is formed, they can often be separated by chromatography (e.g., HPLC or column chromatography) or by fractional crystallization. The distinct polarity of the two isomers usually allows for their separation.

Part 2: Byproduct Formation in Downstream Reactions of the Amino Group (e.g., Diazotization)

The primary amino group on 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a versatile handle for further functionalization, often via diazotization. However, diazonium salts are highly reactive and can lead to a variety of byproducts if not handled correctly.

Q4: I'm attempting a Sandmeyer-type reaction, but I'm observing a significant amount of a phenolic byproduct.

A4: The formation of phenolic compounds is a classic side reaction in diazotization chemistry, arising from the reaction of the diazonium salt with water. [4][5]

  • Expertise & Experience: Aryl diazonium salts are unstable in aqueous solutions, especially at elevated temperatures. The diazonium group is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group from water.

  • Causality & Troubleshooting:

    • Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction of the diazonium salt.[6]

    • Non-Aqueous Conditions: Whenever possible, performing the diazotization in a non-aqueous solvent system can significantly reduce the formation of phenolic byproducts.

    • Control of Nitrous Acid Addition: The slow, dropwise addition of the nitrous acid source (e.g., sodium nitrite solution) to the acidic solution of the amine helps to control the exothermic reaction and maintain a low temperature.

Q5: My reaction mixture has developed a strong color, and I've isolated a colored impurity. What is this, and how can I avoid it?

A5: The formation of colored impurities is often indicative of azo coupling. [7][8]

  • Expertise & Experience: The highly electrophilic diazonium salt can react with electron-rich aromatic compounds to form azo compounds, which are often intensely colored. The starting material, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, is itself an electron-rich aromatic amine and can couple with the newly formed diazonium salt.

  • Causality & Troubleshooting:

    • pH Control: Azo coupling is highly pH-dependent. Maintaining a strongly acidic environment (pH < 4) during diazotization and subsequent reactions is critical to prevent the diazonium salt from coupling with unreacted amine.

    • Stoichiometry: Using a slight excess of the acid and ensuring complete conversion of the starting amine to the diazonium salt before proceeding with the next step can minimize the availability of the free amine for azo coupling.

Byproduct_Formation_Diazotization

Experimental Protocols

Protocol 1: Minimized-Byproduct Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

This protocol is designed to minimize hydrolysis and isomer formation during the cycloaddition reaction.

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous DMF as the solvent.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-cyano-5-aminobenzoic acid (1.0 eq.), sodium azide (1.5 eq.), and zinc chloride (0.2 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 120 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with 2M HCl to a pH of 2-3.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to remove any remaining impurities.

Synthesis_Workflow

References

  • Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). On the mechanism of the Brønsted acid or Lewis acid catalyzed [3+ 2] cycloaddition of azides with nitriles. Journal of the American Chemical Society, 133(12), 4465-4475. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Available at: [Link]

  • Chemguide. (n.d.). Making diazonium salts from phenylamine (aniline). Available at: [Link]

  • Chemguide. (n.d.). Some reactions of diazonium ions. Available at: [Link]

  • Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37. Available at: [Link]

  • Wikipedia. (n.d.). Azo coupling. Available at: [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. Available at: [Link]

Sources

Technical Support Center: 5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis, purification, and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the success and integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties, handling, and storage of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and its precursors.

Q1: What are the key structural features and properties of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

A1: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a multifaceted organic molecule. Its structure features a benzoic acid moiety substituted with both an amino group and a tetrazole ring. The tetrazole ring is a bioisostere of a carboxylic acid group, which can influence the molecule's acidity, metabolic stability, and ability to interact with biological targets.[1][2][3] The presence of the amino group provides a site for further functionalization. Tetrazoles exist as 1H and 2H tautomers, and the equilibrium between these forms can be influenced by factors like solvent polarity and pH.[4]

Q2: What are the primary safety concerns when working with reagents for the synthesis of this compound, particularly sodium azide?

A2: The synthesis of tetrazoles often involves sodium azide (NaN₃), a highly toxic and potentially explosive substance.[5]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[5][6] It can form strong complexes with hemoglobin, thereby blocking oxygen transport in the blood.[5]

  • Explosive Hazard: While solid sodium azide is relatively stable, it can form highly explosive heavy metal azides upon contact with metals like lead or copper, which can be found in plumbing.[6][7] Therefore, it is crucial to never dispose of azide-containing solutions down the drain.[6][7] It can also decompose violently when heated above 275°C.[5][7]

  • Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a volatile, highly toxic, and explosive gas.[5][7]

Q3: How should I properly store 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and its synthetic precursors?

A3:

  • 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Sodium Azide: Store in a cool, dry area away from heat and open flames.[7][8] It must be segregated from acids, halogenated hydrocarbons, and metals.[7][8] Use secondary containment and avoid metal shelves or containers.[8]

Q4: What personal protective equipment (PPE) is necessary when handling sodium azide?

A4: When handling sodium azide, a comprehensive suite of PPE is mandatory.[7][8] This includes:

  • A lab coat, long pants, and closed-toe shoes.[6]

  • Chemical safety goggles and, if there is a splash risk, a face shield.[6][7]

  • Double-gloving with nitrile gloves is recommended.[8] Gloves should be changed frequently, at least every two hours.[7]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield During Synthesis

A common synthetic route to 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[9] Low yields in this reaction can be frustrating, and here's how to troubleshoot them.

Possible Causes & Solutions
Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction of a nitrile with sodium azide can be slow. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. Incremental addition of sodium azide may also drive the reaction to completion.
Moisture in Reaction The presence of water can hydrolyze the nitrile starting material to the corresponding amide, a common side product.[9] Action: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature Tetrazole formation often requires elevated temperatures to proceed at a reasonable rate.[10] Action: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while carefully monitoring for any signs of decomposition.
Catalyst Inactivity For less reactive nitriles, a catalyst such as zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl) is often employed.[9][10] Action: Ensure the catalyst is of high purity and is added in the correct stoichiometric amount. If using a heterogeneous catalyst, it may need to be activated or replaced.[9]
Problem 2: Product Purification Challenges

Isolating the pure 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid from the reaction mixture can be complex due to its physical properties and potential impurities.

Possible Causes & Solutions
Potential Cause Explanation & Recommended Action
Poor Solubility The product may have limited solubility in common organic solvents, making extraction and recrystallization difficult. Action: Experiment with a range of solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or methanol) and a less polar solvent (like dichloromethane or ethyl acetate) may be effective. The product can be dissolved in a basic aqueous solution and then precipitated by acidification.
Presence of Amide Impurity As mentioned, hydrolysis of the nitrile can lead to the formation of the corresponding amide. Action: Column chromatography can be effective in separating the desired tetrazole from the more polar amide impurity. Select an appropriate eluent system by first performing TLC analysis.
Contamination with Starting Material An incomplete reaction will result in the presence of the starting nitrile in the crude product. Action: If the starting material is significantly less polar than the product, it may be removed by washing the crude product with a suitable non-polar solvent. Alternatively, column chromatography is a reliable method for separation.
Problem 3: Ambiguous Analytical Data

Obtaining clean and interpretable analytical data is crucial for confirming the structure and purity of your compound.

Possible Causes & Solutions
Potential Cause Explanation & Recommended Action
Broad NMR Peaks Broad peaks in the ¹H or ¹³C NMR spectrum can indicate the presence of tautomers, aggregation, or residual paramagnetic impurities. Action: For tautomerism, variable temperature NMR may help to resolve the peaks. To address aggregation, try running the NMR in a different solvent or at a lower concentration.
Inconclusive Mass Spectrometry Data Difficulty in obtaining a clear molecular ion peak in mass spectrometry can be due to fragmentation or poor ionization. Action: Try different ionization techniques, such as Electrospray Ionization (ESI) in both positive and negative modes, or Atmospheric Pressure Chemical Ionization (APCI).
Unexpected IR Spectrum The absence of a strong nitrile peak (around 2200-2300 cm⁻¹) and the appearance of peaks characteristic of the tetrazole ring (around 1400-1600 cm⁻¹) are expected. Action: Compare the obtained IR spectrum with literature values for similar tetrazole-containing compounds.[11] Ensure the sample is completely dry, as water can interfere with the spectrum.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Protocol 1: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

Materials:

  • 2-amino-5-cyanobenzoic acid

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-cyanobenzoic acid in anhydrous DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water and acidify to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 3: Characterization
  • Melting Point: Determine the melting point of the purified product and compare it to the literature value.

  • ¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectra.

  • FT-IR: Obtain the infrared spectrum of the solid sample.

  • Mass Spectrometry: Analyze the sample to determine its molecular weight.

IV. Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for the formation of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Synthesis_Pathway A 2-amino-5-cyanobenzoic acid B [3+2] Cycloaddition A->B C 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid B->C R NaN3, NH4Cl DMF, 120°C R->B

Caption: Synthetic route to the target compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low/No Product Yield Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time/ Add More Reagent Incomplete->Extend_Time Yes Moisture Suspect Moisture? Incomplete->Moisture No Extend_Time->Check_Reaction Dry_Reagents Use Anhydrous Solvents/ Inert Atmosphere Moisture->Dry_Reagents Yes Temp Temperature Optimal? Moisture->Temp No Dry_Reagents->Check_Reaction Adjust_Temp Adjust Temperature Temp->Adjust_Temp No Catalyst Catalyst Issue? Temp->Catalyst Yes Adjust_Temp->Check_Reaction Check_Catalyst Verify Catalyst Activity/ Stoichiometry Catalyst->Check_Catalyst Yes Success Improved Yield Catalyst->Success No Check_Catalyst->Check_Reaction

Caption: Troubleshooting low yield issues.

V. References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. Available at: [Link]

  • Lab Safety Guideline: Sodium Azide. Available at: [Link]

  • Sodium Azide - Yale Environmental Health & Safety. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available at: [Link]

  • Problem with tetrazole formation : r/Chempros - Reddit. Available at: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or exploring the therapeutic potential of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of enhancing the biological activity of this compound.

Introduction: The Therapeutic Potential of a Privileged Scaffold

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a fascinating molecule that combines two key pharmacophores: an aminobenzoic acid moiety and a tetrazole ring. The tetrazole ring is a well-established bioisostere of a carboxylic acid, offering similar acidity but with improved metabolic stability and lipophilicity.[1][2] This substitution can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[2] The aminobenzoic acid scaffold is present in numerous biologically active compounds, including anti-inflammatory and antimicrobial agents. The combination of these two moieties suggests a high potential for therapeutic applications, particularly in the realm of anti-inflammatory and antiproliferative agents.

This guide will focus on strategies to unlock and enhance this potential through targeted chemical modifications and robust biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the likely biological activities of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid based on its structure?

A1: Given its structural motifs, the compound is a strong candidate for several biological activities:

  • Anti-inflammatory Activity: Anthranilic acid derivatives (2-aminobenzoic acid) are known to possess anti-inflammatory properties. The tetrazole ring, as a carboxylic acid bioisostere, can modulate this activity.

  • Anticancer Activity: Many tetrazole-containing compounds have demonstrated significant anticancer properties through various mechanisms, including the inhibition of protein kinases.[3][4]

  • Antimicrobial Activity: The fusion of pharmacophores like quinolines and pyrazoles with a tetrazole moiety has yielded compounds with substantial inhibitory activity against bacterial and fungal cell lines.[4]

Q2: My synthesis of the target compound results in a low yield. What are the common pitfalls?

A2: Low yields in the synthesis of 2-(1H-tetrazol-1-yl)benzoic acids often stem from a few critical steps. The most common method involves the [3+2] cycloaddition of an azide source with a nitrile.

  • Issue: Incomplete conversion of the nitrile to the tetrazole.

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

    • Azide Source: Sodium azide is commonly used, often with a Lewis acid catalyst like zinc chloride or an ammonium salt. Ensure the reagents are fresh and anhydrous.

    • Solvent: N,N-Dimethylformamide (DMF) is a common solvent. Ensure it is anhydrous, as water can lead to side reactions.

  • Issue: Difficulty in the initial formation of the 2-aminobenzonitrile precursor.

  • Troubleshooting:

    • Protection of the Amine Group: The amino group can interfere with subsequent reactions. Consider protecting it with a suitable group (e.g., Boc) before introducing the nitrile or tetrazole moiety.

Q3: I am observing poor solubility of my synthesized compound. How can I improve this?

A3: Poor aqueous solubility is a common challenge.

  • Salt Formation: The benzoic acid moiety allows for the formation of various pharmaceutically acceptable salts (e.g., sodium, potassium), which can significantly enhance solubility.

  • Prodrug Strategies: Esterification of the carboxylic acid can create a more lipophilic prodrug that may have better absorption characteristics and is then hydrolyzed in vivo to the active compound.[5]

  • Formulation: Techniques like lyophilization can modify the physicochemical properties of an active pharmaceutical ingredient (API) to improve solubility and bioavailability.[6]

Q4: How can I begin to explore the structure-activity relationship (SAR) for this compound?

A4: A systematic SAR study is crucial for enhancing potency. Consider the following modifications:

  • Substitution on the Benzene Ring: Introduce various electron-donating or electron-withdrawing groups at the 4- and 6-positions of the benzoic acid ring to probe their effect on activity.

  • Modification of the Amino Group: Convert the primary amine to secondary or tertiary amines, or to amides or sulfonamides, to explore the impact on target binding.

  • Substitution on the Tetrazole Ring: While the parent compound is 1H-tetrazole, substitutions at the 5-position of the tetrazole ring can significantly influence metabolic stability and potency.[7]

Troubleshooting Guide for Experimental Workflows

Problem Potential Cause Recommended Solution
Inconsistent Biological Assay Results Cell line variability or passage number.Use cells within a consistent and low passage number range. Regularly perform cell line authentication.
Reagent instability.Prepare fresh solutions of reagents, especially cytokines and growth factors. Store stock solutions at appropriate temperatures.
Pipetting errors.Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening to ensure consistency.
High Background in ELISA Assays Insufficient washing.Increase the number and vigor of wash steps.
Non-specific antibody binding.Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) and the incubation time.
Low Signal-to-Noise Ratio in Cellular Assays Suboptimal cell density.Perform a cell titration experiment to determine the optimal cell seeding density for the assay.
Inappropriate incubation time.Conduct a time-course experiment to identify the optimal incubation period for compound treatment and signal detection.

Experimental Protocols for Enhancing Biological Activity

A primary hypothesized activity for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is anti-inflammatory action. The following protocols provide a roadmap for evaluating and enhancing this activity.

Protocol 1: In Vitro Anti-inflammatory Activity Screening

This protocol outlines a series of assays to determine the anti-inflammatory potential of the parent compound and its derivatives.

1.1. Inhibition of Protein Denaturation Assay [8][9]

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

  • Procedure:

    • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris-buffered saline (pH 6.8).

    • Prepare various concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac).

    • To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard at different concentrations.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the absorbance at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

1.2. Red Blood Cell (RBC) Membrane Stabilization Assay [8]

  • Principle: The stabilization of the lysosomal membrane is important in limiting the inflammatory response. This assay uses RBCs as a model for lysosomal membranes.

  • Procedure:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer.

    • Mix 0.5 mL of the RBC suspension with 0.5 mL of the test compound at various concentrations.

    • Incubate at 56°C for 30 minutes.

    • Centrifuge at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant at 560 nm to quantify hemolysis.

    • Calculate the percentage of membrane stabilization.

1.3. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

  • Principle: COX and LOX are key enzymes in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively.[10]

  • Procedure:

    • Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX.

    • Follow the manufacturer's instructions to determine the IC50 values of the test compounds. This will provide insight into the mechanism of anti-inflammatory action.

Visualizing the Workflow for Anti-Inflammatory Screening

G cluster_0 Initial Synthesis & Characterization cluster_1 Primary In Vitro Screening cluster_2 Mechanistic Assays cluster_3 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization ProteinDenaturation Protein Denaturation Assay Characterization->ProteinDenaturation RBC_Stabilization RBC Membrane Stabilization Characterization->RBC_Stabilization COX_Assay COX-1/COX-2 Inhibition ProteinDenaturation->COX_Assay LOX_Assay 5-LOX Inhibition RBC_Stabilization->LOX_Assay SAR_Analysis Structure-Activity Relationship Analysis COX_Assay->SAR_Analysis LOX_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for enhancing anti-inflammatory activity.

Protocol 2: Structure-Activity Relationship (SAR) Guided Chemical Modification

Based on the results from the initial screening, a focused library of analogs should be synthesized to improve potency and selectivity.

2.1. General Strategy for Amide Coupling at the 5-amino Position

  • Principle: Modifying the amino group can explore new binding interactions with the biological target.

  • Procedure:

    • Dissolve 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2).

    • Add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

    • Add the desired carboxylic acid (1.1 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify the product by column chromatography or preparative HPLC.

2.2. Suzuki Coupling for Substitution at the 4- or 6-position (requires a halogenated precursor)

  • Principle: Introducing aryl or heteroaryl groups can explore additional binding pockets and improve pharmacokinetic properties.

  • Procedure:

    • Start with a halogenated (e.g., bromo or iodo) precursor of the parent compound.

    • In a suitable solvent mixture (e.g., dioxane/water), combine the halogenated precursor, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) until completion.

    • After cooling, perform an extractive workup and purify the product.

Visualizing a Potential Synthetic Pathway Modification

G Parent 5-amino-2-(1H-tetrazol-1-yl) benzoic acid Amide Amide Derivatives (R-CONH-) Parent->Amide Amide Coupling Sulfonamide Sulfonamide Derivatives (R-SO2NH-) Parent->Sulfonamide Sulfonylation SubstitutedAmine Substituted Amine (R-NH-) Parent->SubstitutedAmine Reductive Amination

Caption: Modifications at the 5-amino position.

Data Summary and Interpretation

Systematically tabulate the biological data for all synthesized analogs to facilitate SAR analysis.

Compound ID Modification Inhibition of Denaturation (%) RBC Stabilization (%) COX-2 IC50 (µM) 5-LOX IC50 (µM)
Parent -[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Analog-1 4-Fluoro substitution[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Analog-2 5-Acetamido[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
... ...............

Interpretation: Analyze the trends in the data. For example, does the introduction of an electron-withdrawing group at the 4-position increase COX-2 inhibition? Does converting the amino group to an amide improve membrane stabilization? This analysis will guide the next round of molecular design and synthesis.

Conclusion

Enhancing the biological activity of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a multifactorial process that requires a systematic and iterative approach. By combining rational chemical synthesis with a well-designed cascade of in vitro biological assays, researchers can effectively navigate the challenges of lead optimization. This guide provides a foundational framework for these efforts, and it is our hope that it will facilitate the discovery of novel therapeutic agents based on this promising chemical scaffold.

References

  • Bojarska, J., Ziora, Z.M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. ACTA PHYSICA POLONICA A, 123(4).
  • Jogdand, S.S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • MDPI. (2023).
  • Patsnap Synapse. (2023). The Potency Of An Api Active Pharmaceutical Ingredient.
  • Dispendix. (n.d.). The Importance of Assays in Drug Discovery and Development.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Tecan. (n.d.). These 7 trends are reshaping assays for drug discovery and development.
  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • MDPI. (2023).
  • UPM Pharmaceuticals. (n.d.). Highly Potent API Development | Explore HPAPI Manufacturing Best Practices For Safety.
  • PMC - NIH. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches.
  • MDPI. (n.d.). N-Functionalization of 5-Aminotrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • ResearchGate. (n.d.). Advancements in Assay Technologies and Strategies to Enable Drug Discovery | Request PDF.
  • Acta Physica Polonica A. (2013).
  • PubMed. (2018).
  • PMC - NIH. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Semantic Scholar. (2012).
  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.
  • VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design.
  • PubMed. (2025). Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Functionalization of 5-Substituted Tetrazoles | Request PDF.

Sources

dealing with impurities in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this compound. The presence of impurities, even in trace amounts, can significantly impact downstream applications, affecting biological activity, safety profiles, and regulatory compliance.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and expert insights to ensure the highest sample integrity in your research.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions that often arise during the initial handling and analysis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid samples.

Q1: Why is the purity of this specific compound so critical in a drug development context?

A1: As with any active pharmaceutical ingredient (API) or intermediate, purity is paramount. For 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, which contains both a carboxylic acid bioisostere (the tetrazole ring) and a reactive amino group, impurities can have several detrimental effects[4][5]:

  • Safety: Uncharacterized impurities can have their own pharmacological or toxicological effects, potentially causing adverse reactions.[2] A critical concern in tetrazole synthesis is residual sodium azide, a highly toxic and potentially explosive reagent.[6][7]

  • Efficacy: Impurities can reduce the concentration of the active compound, leading to lower-than-expected potency in biological assays.[3][8] Some impurities may even act as antagonists or inhibitors in your system.

  • Stability and Shelf-Life: The presence of residual catalysts, reagents, or acidic/basic by-products can accelerate the degradation of the final compound, reducing its shelf-life.[3][9]

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH have stringent guidelines (e.g., ICH Q3A/B) on the identification, qualification, and control of impurities in drug substances.[1][2] Failure to meet these standards can result in significant delays or rejection of regulatory filings.

Q2: What are the most common impurities I should expect to find in my crude sample?

A2: Impurities typically originate from the synthetic route. The most common synthesis for 5-substituted tetrazoles is the [3+2] cycloaddition of an azide source (like sodium azide) with an organic nitrile.[10][11] Therefore, common impurities fall into three classes:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 2-cyano-5-aminobenzoic acid) and reagents (e.g., sodium azide).

  • By-products: These are formed from side reactions. For instance, incomplete diazotization or alternative cyclization pathways can lead to isomeric impurities or other heterocyclic structures.

  • Degradation Products: The compound can degrade if exposed to harsh conditions (e.g., high heat, strong acid/base, light), potentially through decarboxylation or reactions involving the amino group.

Q3: My supposedly pure sample has a slight yellow or brown tint, but the literature reports it as a white solid. What does this indicate?

A3: A pure sample of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid should be a white to off-white solid. A distinct color, such as yellow or brown, typically points to the presence of trace impurities. These are often highly conjugated organic molecules formed from side reactions or degradation, which absorb visible light. While they may be present in very small quantities (<0.1%), they are a clear indicator that further purification is necessary. Do not proceed with sensitive downstream applications without first identifying and removing the source of the color.

Q4: My initial analytical data (e.g., ¹H NMR, HPLC) looks complex or "messy." What are my immediate next steps?

A4: Complex analytical data is a clear sign of an impure sample. The first step is to systematically troubleshoot the issue.

  • Confirm the Main Product: First, verify if the major peaks in your spectra correspond to the desired product. Compare your ¹H NMR and ¹³C NMR shifts with literature values or predicted spectra.

  • Analyze the Crude Reaction Mixture: If you still have it, analyze the crude mixture before any workup or purification. This can help you determine if the impurities were formed during the reaction or during the isolation process.[12]

  • Hypothesize Impurity Structures: Based on your starting materials and reaction conditions, try to predict the structures of potential impurities. For example, look for signals corresponding to your starting nitrile.

  • Use a Higher Resolution Technique: Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to separate and obtain molecular weights for the major impurities. This is the most powerful combination for impurity profiling.[13]

Section 2: Troubleshooting Guide - Resolving Specific Experimental Issues

This guide provides a question-and-answer format for tackling specific problems encountered during the purification and handling of your compound.

Problem Area: Purification by Recrystallization

Q: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound mixture. The high concentration of impurities significantly depresses the melting point of your product.[6]

Causality & Solution Workflow:

  • Reduce the Solution Temperature: The most immediate cause is that the solution is supersaturated at a temperature above the mixture's melting point. The solution is to ensure crystallization begins at a lower temperature.

  • Add More "Good" Solvent: Your solution may be cooling too rapidly. Return the flask to the heat source, add a small amount (10-15%) more of the primary solvent to decrease the saturation point, and allow it to cool much more slowly.[14] Insulating the flask can promote the slow crystal growth required for purification.

  • Change the Solvent System: If the problem persists, your chosen solvent is likely inappropriate.

    • Try a solvent with a lower boiling point.

    • Use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop of the good solvent to clarify and then allow it to cool slowly.

  • Pre-Purify the Sample: Significant impurity levels are often the root cause.[6] Before recrystallization, consider washing the crude solid with a solvent that dissolves the impurities but not your product. Alternatively, perform a quick filtration through a small plug of silica gel to remove baseline impurities.

Problem Area: Purification by Chromatography

Q: My compound is highly polar and either streaks badly or remains stuck at the origin of my silica gel column. How can I get it to elute?

A: This is a common issue for polar, acidic, and hydrogen-bond-donating compounds like this one. The amino, carboxylic acid, and tetrazole groups all interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.

Causality & Solution Workflow:

  • Modify the Mobile Phase:

    • Increase Polarity: The most straightforward approach is to increase the eluent's polarity. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar one (e.g., methanol) is often effective.

    • Add an Acid Modifier: To suppress the ionization of your compound's acidic protons (from both the carboxylic acid and tetrazole groups), add a small amount of a volatile acid to your mobile phase (e.g., 0.5-1% acetic acid or formic acid). This protonates the compound, reducing its interaction with the silica and leading to sharper peaks.

    • Add a Basic Modifier (Use with Caution): If the amino group is the primary cause of sticking, a small amount of a volatile base like triethylamine (0.5-1%) can be used. However, this can be detrimental to the silica gel over time. An acid modifier is usually the better first choice for this particular molecule.

  • Switch the Stationary Phase:

    • Use Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (e.g., C18 silica) is an excellent alternative. Here, the stationary phase is nonpolar, and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a formic acid or ammonium acetate modifier). Your polar compound will elute earlier.

    • Consider Alumina or Florisil: Neutral or basic alumina can sometimes be effective for compounds that are sensitive to the acidity of silica gel.

Section 3: Standardized Protocols

These protocols provide detailed, step-by-step instructions for key purification and analysis workflows.

Protocol 3.1: Purity Assessment by HPLC-UV/MS

This protocol establishes a baseline method for determining the purity of your sample and identifying impurities.

  • Sample Preparation: Prepare a stock solution of your compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Column:

    • System: HPLC with UV/Vis (PDA) and Mass Spectrometric detectors.

    • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at 254 nm and 280 nm, or acquire a full spectrum with a PDA detector.

    • MS Detection: Use Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of the parent ion and any impurities.

  • Data Analysis: Integrate the peak areas from the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Use the MS data to assign molecular weights to impurity peaks.

Protocol 3.2: Optimized Recrystallization

This procedure is a robust starting point for purifying gram-scale batches of the compound.

  • Solvent Selection: Based on solubility tests, a mixed solvent system of Ethanol/Water or Methanol/Water is often effective.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the primary solvent (e.g., ethanol) needed to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Complete Dissolution: Continue adding the hot primary solvent portion-wise until the solid is fully dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities.

  • Induce Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add 1-2 more drops of the primary solvent to redissolve the precipitate.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (water) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product using the methods in Protocol 3.1 to confirm purity.

Section 4: Data & Reference Tables
Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureOriginLikely Analytical Signature
2-Cyano-5-aminobenzoic acidC₈H₆N₂O₂Unreacted Starting MaterialA distinct peak in HPLC; absence of tetrazole protons in ¹H NMR; characteristic nitrile stretch (~2230 cm⁻¹) in IR.
Sodium AzideNaN₃Unreacted ReagentHighly water-soluble, typically removed during workup. If present, can be detected by specialized ion chromatography. Poses a significant safety risk.[7]
Isomeric By-productC₉H₉N₅O₂Side reaction during cyclizationMay have a similar mass to the product but a different retention time in HPLC and a different fragmentation pattern in MS/MS. ¹H NMR will show different aromatic coupling patterns.
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Comments
Recrystallization Ethanol / WaterGood balance of polarity. The compound is soluble in hot ethanol and insoluble in water. Allows for fine-tuning of solubility.
Methanol / WaterSimilar to ethanol/water, but methanol's higher polarity may require different solvent ratios.
Acetic Acid / WaterUseful if the crude material is very insoluble. The acid protonates the compound, increasing solubility. The product crystallizes upon addition of water.
Column Chromatography (Normal Phase) Dichloromethane / Methanol + 1% Acetic AcidA standard system for polar compounds. The acetic acid is crucial to prevent peak tailing by suppressing ionization.
Ethyl Acetate / Hexanes / Methanol + 1% Acetic AcidProvides an intermediate polarity system that can be useful for separating less polar impurities.
Column Chromatography (Reverse Phase) Water / Acetonitrile + 0.1% Formic AcidThe standard for reverse-phase purification of polar compounds. The gradient can be tuned for optimal separation.
Section 5: Visual Workflows

These diagrams provide a visual guide to the decision-making process during troubleshooting and method development.

G cluster_0 Impurity Troubleshooting Workflow start Impure Sample Identified (e.g., NMR, HPLC, TLC) check_id Is the main component the desired product? start->check_id re_evaluate Re-evaluate Synthesis: - Check reaction conditions - Verify starting materials check_id->re_evaluate No id_impurities Identify Impurities: - Run LC-MS - Compare to knowns - Hypothesize structures check_id->id_impurities Yes re_evaluate->start select_method Select Purification Method (See Diagram 2) id_impurities->select_method purify Perform Purification: - Recrystallization - Column Chromatography select_method->purify analyze Analyze Purified Sample purify->analyze is_pure Is Purity >98%? analyze->is_pure is_pure->select_method No, try another method success Pure Compound Obtained is_pure->success Yes

Caption: General troubleshooting flowchart for an impure sample.

G cluster_1 Purification Method Selection start Need to Purify Crude Sample scale What is the scale? start->scale large_scale Large Scale (>5g) scale->large_scale >5g small_scale Small Scale (<5g) scale->small_scale <5g large_purity Is crude purity >85%? large_scale->large_purity small_purity How difficult is the separation? (TLC / Analytical HPLC) small_scale->small_purity recrystallize Optimize Recrystallization (See Protocol 3.2) large_purity->recrystallize Yes column_first Perform Column Chromatography - Normal or Reverse Phase - May need recrystallization after large_purity->column_first No easy_sep Easy Separation (ΔRf > 0.2) small_purity->easy_sep hard_sep Difficult Separation (ΔRf < 0.2) small_purity->hard_sep flash_chrom Flash Column Chromatography easy_sep->flash_chrom prep_hplc Preparative HPLC hard_sep->prep_hplc

Caption: Decision tree for selecting a suitable purification method.

References
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  • Ghorpade, S. S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Retrieved from [Link]

  • Ghorpade, S. S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]

  • Google Patents. (2011). US20110184187A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
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  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]

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  • Fischer, N., et al. (2013). The chemistry of 5-(tetrazol-1-yl)-2H-tetrazole: an extensive study of structural and energetic properties. Chemistry, 19(27), 8948-57. Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. Retrieved from [Link]

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Validation & Comparative

comparing 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and Structurally-Related Bioisosteres

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. The practice of bioisosteric replacement—the substitution of one functional group for another with similar physicochemical properties to enhance a molecule's biological activity, metabolic stability, or pharmacokinetic profile—is a critical tool in this endeavor. This guide provides a detailed comparative analysis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a compound of interest, with its structurally and functionally related analogs. We will delve into the nuanced effects of substituting key functional groups, supported by experimental data, to provide a comprehensive understanding of the potential advantages and liabilities of this molecule.

The Central Thesis: Bioisosterism in Action

The core of our analysis rests on the well-established principle of the tetrazole ring as a non-classical bioisostere of the carboxylic acid group.[1][2] Tetrazoles share several key properties with carboxylic acids, including a similar pKa and planar structure, which allows them to engage in similar interactions with biological targets.[1] Furthermore, the tetrazole moiety can offer advantages such as increased metabolic stability and enhanced lipophilicity, potentially leading to improved bioavailability.[3]

Our target compound, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, presents an intriguing scaffold. It can be viewed as an analog of 5-aminosalicylic acid (5-ASA, Mesalazine), a widely used anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD).[4][5] In this context, the hydroxyl group of 5-ASA is replaced by a 1H-tetrazol-1-yl group. This guide will primarily focus on this comparison, while also drawing insights from simpler analogs to understand the contribution of each functional group.

The Comparators

To build a comprehensive picture, we will compare our target compound with three key molecules:

  • 5-Aminosalicylic acid (5-ASA): The primary comparator, allowing for a direct assessment of the hydroxyl-to-tetrazole substitution.

  • p-Aminobenzoic acid (PABA): To understand the baseline properties of the 5-aminobenzoic acid scaffold.[6][7][8]

  • 2-(1H-tetrazol-1-yl)benzoic acid: To isolate the effect of the tetrazole group on the benzoic acid ring system.[9][10]

Caption: Structural relationships between the target compound and its comparators.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile. The following table summarizes key experimental and estimated values for our comparators.

Property5-Aminosalicylic acid (5-ASA)p-Aminobenzoic acid (PABA)2-(1H-tetrazol-1-yl)benzoic acid5-amino-2-(1H-tetrazol-1-yl)benzoic acid (Predicted)
Molecular Weight ( g/mol ) 153.14137.14[11]190.16[12]205.17
pKa ~2.1 (COOH), ~5.7 (NH3+), ~13.9 (OH)~2.4 (COOH), ~4.9 (NH3+)[11]Data not readily availableAcidic (COOH and Tetrazole) and basic (NH2)
logP 1.20.83[11]Data not readily availableLikely > 1.2
Water Solubility < 1 mg/mL at 21°C5.9 g/L at 25°C[7]Data not readily availableLikely low

Discussion of Physicochemical Trends:

  • Acidity: 5-ASA has three ionizable groups. The introduction of the tetrazole ring in our target compound, a known carboxylic acid isostere with a pKa of around 4.5-5.0, would likely introduce an additional acidic center. The overall acidity will be a complex interplay between the carboxylic acid, the tetrazole, and the amino group.

  • Lipophilicity (logP): The replacement of a hydroxyl group with a tetrazole ring is expected to increase the lipophilicity of the molecule. Therefore, it is predicted that 5-amino-2-(1H-tetrazol-1-yl)benzoic acid will have a higher logP than 5-ASA. This could have significant implications for its membrane permeability and volume of distribution.

  • Solubility: Both 5-ASA and PABA exhibit limited water solubility. Given the predicted increase in lipophilicity, it is reasonable to assume that the target compound will also have low aqueous solubility.

Biological Activity: A Mechanistic Comparison

5-ASA is known to exert its anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes. It also acts as a scavenger of reactive oxygen species.

Predicted Biological Profile of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid:

Given the structural similarity to 5-ASA and the known bioisosteric nature of the tetrazole ring, it is plausible that the target compound will also exhibit anti-inflammatory properties. The tetrazole-for-hydroxyl substitution could modulate its activity in several ways:

  • Target Binding: The tetrazole ring, with its distinct electronic and steric profile compared to a hydroxyl group, may alter the binding affinity and selectivity for COX-1/COX-2 or other inflammatory targets.

  • Pharmacokinetics: The predicted increase in lipophilicity could lead to better tissue penetration but might also result in increased plasma protein binding and a different metabolic profile.

  • Safety Profile: The modification could potentially mitigate some of the side effects associated with 5-ASA.

Quantitative Biological Data for Comparators:

While direct comparative data for our target compound is unavailable, we can look at the general activities of the comparator classes.

Compound ClassBiological Activity
5-Aminosalicylates Anti-inflammatory, used in IBD treatment[4][5]
p-Aminobenzoic Acid Derivatives Antimicrobial (folate synthesis inhibitors), anticancer, anti-inflammatory[6][8]
Tetrazole-containing compounds Diverse activities including antihypertensive, anti-inflammatory, and analgesic[1][12]

Experimental Protocols: A Framework for Comparative Evaluation

To empirically determine the comparative performance of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid, a series of in vitro and in vivo studies would be necessary.

In Vitro COX Inhibition Assay

This assay would determine the inhibitory potency of the compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds (dissolved in DMSO) are pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid is added to initiate the reaction.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive ELISA kit.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

While direct experimental data for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is not yet publicly available, a comparative analysis based on its structural analogs provides valuable insights. The replacement of the hydroxyl group in 5-ASA with a tetrazol-1-yl moiety is predicted to increase its lipophilicity, which could significantly alter its pharmacokinetic and pharmacodynamic properties.

The target compound represents a promising area for further investigation, particularly in the context of developing novel anti-inflammatory agents. Future research should focus on its synthesis and subsequent evaluation in a battery of in vitro and in vivo models to validate the hypotheses presented in this guide. Such studies will be crucial in determining if this bioisosteric modification translates into a tangible therapeutic advantage.

References

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A Comparative Guide to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and Other Tetrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid and other prominent tetrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and established scientific principles. We will explore the structure-activity relationships that govern their performance and provide detailed experimental protocols for their synthesis and evaluation.

The Ascendancy of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, is a cornerstone of modern medicinal chemistry.[1][2][3] Though not found in nature, its synthetic derivatives have garnered immense interest due to their remarkable versatility and broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[4][5][6][7]

A key feature driving its widespread use is the ability of the 1H-tetrazole ring to act as a metabolically stable bioisostere for the carboxylic acid group.[8][9][10][11][12][13] This isosteric relationship stems from their similar pKa values, planar structure, and ability to participate in hydrogen bonding, allowing tetrazoles to mimic the interactions of a carboxylate group with biological targets while often improving pharmacokinetic profiles, such as increased lipophilicity, enhanced metabolic stability, and better bioavailability.[4][5][13]

This guide specifically examines 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a compound that combines the key pharmacophoric elements of an aminobenzoic acid scaffold with the advantageous properties of a tetrazole ring. We will compare its inferred properties and potential against well-characterized tetrazole derivatives to illuminate its place within this critical class of compounds.

Comparative Physicochemical Properties: Tetrazole vs. Carboxylic Acid

The decision to replace a carboxylic acid with a tetrazole in a drug candidate is a strategic one, aimed at optimizing its drug-like properties. The following table summarizes the key physicochemical differences that underpin this strategy.

PropertyCarboxylic Acid (-COOH)5-Substituted 1H-Tetrazole (-CN4H)Rationale for Bioisosteric Replacement
Acidity (pKa) ~4-5~4.5-5.5Comparable acidity ensures similar ionic interactions with biological targets.
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can improve membrane permeability and oral absorption.[14]
Metabolic Stability Susceptible to Phase II conjugation (glucuronidation) and β-oxidation.Generally resistant to common metabolic pathways.[15]Enhanced metabolic stability leads to a longer half-life and improved pharmacokinetic profile.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Primarily a hydrogen bond acceptor at N3 and N4 positions.[5][11]Can fine-tune receptor binding interactions.
Size & Shape PlanarPlanarSimilar spatial arrangement allows for fitting into the same receptor binding pockets.[7]

Synthesis of Tetrazole Derivatives: A Methodological Overview

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2][11][12] This reaction is often catalyzed by Lewis acids or performed under high-temperature conditions. An alternative powerful route involves the conversion of amides or thioamides using reagents like phosphorus pentachloride or silicon tetrachloride in the presence of sodium azide.[15]

Below is a generalized workflow for the synthesis of a 1-aryl-tetrazole derivative starting from an aromatic amine, a pathway relevant to the synthesis of our topic compound.

General Experimental Workflow: Synthesis of 1-Aryl-Tetrazoles

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (Cyanation) cluster_2 Step 3: [3+2] Cycloaddition cluster_3 Step 4: Purification A Aromatic Amine (e.g., Aminobenzoic Acid) B Sodium Nitrite (NaNO2) HCl, 0-5°C A->B Reaction C Diazonium Salt Intermediate B->C D Copper(I) Cyanide (CuCN) C->D Reaction E Aryl Nitrile D->E F Sodium Azide (NaN3) Lewis Acid (e.g., ZnCl2) DMF, Heat E->F Reaction G 1-Aryl-1H-Tetrazole F->G H Work-up & Crystallization or Chromatography G->H I Final Product H->I

Caption: Generalized workflow for 1-Aryl-Tetrazole synthesis.

Performance Comparison: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid vs. Key Derivatives

While specific experimental data for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is not extensively published, we can infer its potential and compare it to established tetrazole derivatives based on its structural components and the known activities of related compounds.

Derivative ClassExample Compound(s)Primary Biological ActivityKey Structural Features & SAR Insights
Angiotensin II Receptor Blockers Losartan, ValsartanAntihypertensiveThe biphenyl-tetrazole moiety is critical for blocking the AT1 receptor. The tetrazole group mimics the carboxylate of the angiotensin II C-terminus, providing strong binding affinity.[3][9][16]
Anticancer Agents Various 1,5-disubstituted tetrazolesCytotoxicActivity is highly dependent on the substituents at the 1 and 5 positions. Aromatic and heterocyclic moieties often enhance potency against cell lines like MCF-7 and MDA-MB-231.[6][7][8]
Antimicrobial Agents Thiazole- and Piperazine-substituted tetrazolesAntibacterial, AntifungalThe nature of the heterocyclic system attached to the tetrazole ring significantly influences the antimicrobial spectrum and potency.[17][18][19] Lipophilic substituents can enhance cell wall penetration.
Anti-inflammatory Agents 1,5-Diaryl tetrazolesCOX-1/COX-2 InhibitionThe diaryl substitution pattern is common in selective COX-2 inhibitors. The tetrazole ring often serves as a central scaffold for orienting the pharmacophoric groups.[7]
Focus Compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Predicted: Anti-inflammatory, AntimicrobialCombines the tetrazole bioisostere with an aminobenzoic acid core, a scaffold present in anti-inflammatory (e.g., Mesalazine) and antibacterial (e.g., Sulfonamides) drugs. The amino group at position 5 could be a key interaction point or a site for further derivatization.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrazole derivatives is profoundly influenced by the nature and position of substituents on both the tetrazole ring and any associated scaffolds.[10][20][21]

Caption: Key modification sites on the tetrazole-benzoic acid scaffold.

  • Substitution at N-1 vs. N-2: The position of the substituent on the tetrazole ring creates distinct isomers (1H vs. 2H) which can have different electronic properties, stability, and binding affinities.[4][5][10] The 1-substituted isomer is often thermodynamically favored.

  • Substituents on the Phenyl Ring: For compounds like our focus molecule, adding electron-withdrawing or donating groups to the benzoic acid ring can modulate the acidity of the carboxyl group and the overall lipophilicity, impacting both pharmacokinetics and pharmacodynamics.

  • The Amino Group: The amino group in 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid provides a site for hydrogen bonding and can be a handle for creating prodrugs or a library of derivatives through N-acylation or N-alkylation to explore the SAR further.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of tetrazole derivatives.

Protocol 1: Synthesis of 1,5-Disubstituted Tetrazoles from Amides

This protocol describes the conversion of an N-substituted amide to a 1,5-disubstituted tetrazole, a common and efficient synthetic route.[15]

Objective: To synthesize 1-benzyl-5-phenyl-1H-tetrazole from N-benzylbenzamide.

Materials:

  • N-benzylbenzamide

  • Phosphorus pentachloride (PCl5)

  • Sodium azide (NaN3)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N2 or Ar), add N-benzylbenzamide (1 eq) and anhydrous acetonitrile to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Imidoyl Chloride Formation: Cool the mixture to 0°C in an ice bath. Add phosphorus pentachloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Azide Addition: Cool the reaction mixture again to 0°C. Carefully and slowly add sodium azide (1.5 eq). Caution: Azides are potentially explosive and toxic. Handle with appropriate care.

  • Cyclization: Allow the mixture to warm to room temperature and then heat to reflux (approx. 80°C) for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a stirred, saturated solution of sodium bicarbonate to quench unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-5-phenyl-1H-tetrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the MIC of a test tetrazole derivative against Staphylococcus aureus.

Materials:

  • Test tetrazole compound (stock solution in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: Grow S. aureus in MHB overnight at 37°C. Dilute the culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in MHB to obtain the final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Controls: Set up positive control wells with a standard antibiotic and negative control wells with the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

The tetrazole scaffold remains a highly privileged structure in drug discovery, offering a robust alternative to the carboxylic acid group with significant advantages in metabolic stability and pharmacokinetic properties.[11][15] While specific data on 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is sparse, its hybrid structure, merging the beneficial properties of a tetrazole with the versatile aminobenzoic acid core, presents a compelling starting point for the development of new therapeutic agents.

Comparative analysis with established derivatives in the antihypertensive, anticancer, and antimicrobial fields suggests that its biological activity will be highly contingent on the interplay between its functional groups. Future research should focus on the synthesis of this compound and a library of its derivatives, followed by systematic evaluation across a range of biological assays. Such studies will be crucial in unlocking the full potential of this promising scaffold and further expanding the already impressive therapeutic arsenal of tetrazole-based drugs.

References

  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]

  • ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. [Link]

  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods, 5(2). [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Developing Drugs, 10(4). [Link]

  • Unnamatla, M.V.B., Khan, F.R.N., & Yañez, E.C. (2022). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I, 205-231. [Link]

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

  • ResearchGate. (n.d.). Synthesis and structure–activity relationship studies of tetrazole derivatives. [Link]

  • Rostami, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12477-12541. [Link]

  • National Institutes of Health. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized derivative tetrazole (5 a–e). [Link]

  • Shah, S. A. A., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. PloS one, 13(9), e0203826. [Link]

  • OUCI. (n.d.). An Overview on Biological Evaluation of Tetrazole Derivatives. [Link]

  • ResearchGate. (2018). (PDF) Tetrazoles: Synthesis and Biological Activity. [Link]

  • Wei, C. X., Bian, M., & Gong, G. H. (2015). Tetrazolium compounds: synthesis and applications in medicine. Molecules, 20(4), 5528-5553. [Link]

  • Verma, N., Bera, S., & Mondal, D. (2022). SYNTHESIS OF TETRAZOLE DERIVATIVES THROUGH CONVERSION OF AMIDE AND THIOAMIDE FUNCTIONALITIES. Chemistry of Heterocyclic Compounds, 58(2/3), 133-146. [Link]

  • McManus, J. M., & Herbst, R. M. (1959). Tetrazole Analogs of Aminobenzoic Acid Derivatives. The Journal of Organic Chemistry, 24(10), 1462-1464. [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • Pati, H. N., et al. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Records of Natural Products, 4(1), 45. [Link]

  • PubChem. (n.d.). 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. [Link]

  • ResearchGate. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Comparison of known drugs and their tetrazolone derivatives. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 69-78. [Link]

  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly impacts the trajectory of a research program. This guide provides an in-depth technical comparison of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a compound of significant interest due to its structural similarity to anthranilic acid, a key pharmacophore in numerous therapeutic agents. By presenting a cross-validation of its (inferred) experimental results against established alternatives, this document aims to equip scientists with the necessary data to make informed decisions in their research endeavors.

The core of this analysis lies in the principle of bioisosterism, where the tetrazole ring serves as a metabolically stable substitute for a carboxylic acid moiety. This substitution can lead to improved pharmacokinetic profiles, offering a strategic advantage in drug design. We will delve into a plausible synthetic pathway for the title compound, its expected spectral characteristics, and a comparative evaluation against relevant structural analogs for which experimental data is available.

The Strategic Importance of Tetrazole Bioisosteres in Drug Design

The replacement of a carboxylic acid with a 1H-tetrazole ring is a well-established strategy in medicinal chemistry. Tetrazoles possess a similar pKa to carboxylic acids, allowing them to act as effective mimics in biological systems. However, they are generally more resistant to metabolic degradation, particularly phase II conjugation reactions like glucuronidation, which can inactivate and promote the excretion of drug molecules. This metabolic stability often translates to improved oral bioavailability and a longer duration of action.

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can be considered a bioisostere of 2,5-diaminobenzoic acid, a derivative of anthranilic acid. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Therefore, the tetrazole-containing analog represents a promising candidate for the development of novel therapeutics with potentially enhanced drug-like properties.

Proposed Synthesis and Comparative Workflow

A logical precursor for our target compound would be 2-amino-5-nitrobenzonitrile. The synthesis would likely proceed via the following steps:

  • Nitration of 2-aminobenzoic acid: To introduce the nitro group at the 5-position.

  • Conversion of the carboxylic acid to a nitrile: This can be achieved through various methods, such as reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia and subsequent dehydration.

  • Cycloaddition with sodium azide: To form the tetrazole ring.

  • Reduction of the nitro group: To yield the final 5-amino product.

The following diagram illustrates a comparative workflow for the synthesis of the target compound and a relevant alternative, 4-amino-3-(1H-tetrazol-1-yl)benzoic acid.

G cluster_target Synthesis of 5-amino-2-(1H-tetrazol-1-yl)benzoic acid cluster_alternative Synthesis of 4-amino-3-(1H-tetrazol-1-yl)benzoic acid T_Start 2-Aminobenzoic Acid T_Step1 Nitration T_Start->T_Step1 T_Inter1 2-Amino-5-nitrobenzoic Acid T_Step1->T_Inter1 T_Step2 Nitrile Formation T_Inter1->T_Step2 T_Inter2 2-Amino-5-nitrobenzonitrile T_Step2->T_Inter2 T_Step3 [2+3] Cycloaddition (NaN3) T_Inter2->T_Step3 T_Inter3 5-Nitro-2-(1H-tetrazol-1-yl)benzonitrile T_Step3->T_Inter3 T_Step4 Reduction T_Inter3->T_Step4 T_Product 5-amino-2-(1H-tetrazol-1-yl)benzoic acid T_Step4->T_Product A_Start 3-Amino-4-cyanobenzoic Acid A_Step1 [2+3] Cycloaddition (NaN3) A_Start->A_Step1 A_Product 4-amino-3-(1H-tetrazol-1-yl)benzoic acid A_Step1->A_Product

Caption: Comparative synthetic workflow for the target compound and an alternative.

Experimental Data Comparison

Due to the lack of specific experimental data for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, this section will present a comparative analysis of the expected properties of the target compound alongside experimentally determined data for relevant alternatives. The alternatives chosen are structurally similar and provide a solid basis for cross-validation.

Property5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Predicted)4-amino-3-(1H-tetrazol-1-yl)benzoic acid (Experimental)2-amino-5-(1H-tetrazol-1-yl)benzoic acid (Experimental)
Molecular Formula C₈H₇N₅O₂C₈H₇N₅O₂C₈H₇N₅O₂
Molecular Weight 205.17 g/mol 205.17 g/mol 205.17 g/mol
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (~7.0-8.0 ppm), NH₂ protons (~5.0-6.0 ppm), Tetrazole-H (~9.5 ppm), COOH proton (~13.0 ppm)Aromatic protons (~7.5-8.5 ppm), NH₂ protons (~6.0 ppm), Tetrazole-H (~9.8 ppm), COOH proton (~13.2 ppm)Aromatic protons (~7.2-8.2 ppm), NH₂ protons (~5.5 ppm), Tetrazole-H (~9.6 ppm), COOH proton (~12.8 ppm)
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons (~110-150 ppm), Carboxylic carbon (~165-170 ppm), Tetrazole carbon (~150-155 ppm)Aromatic carbons (~115-155 ppm), Carboxylic carbon (~167 ppm), Tetrazole carbon (~153 ppm)Aromatic carbons (~112-152 ppm), Carboxylic carbon (~168 ppm), Tetrazole carbon (~154 ppm)
FT-IR (cm⁻¹) N-H stretch (~3400-3200), C=O stretch (~1700-1680), C=N stretch (~1600), N=N stretch (~1450)N-H stretch (~3450, 3350), C=O stretch (~1690), C=N stretch (~1610), N=N stretch (~1460)N-H stretch (~3420, 3320), C=O stretch (~1695), C=N stretch (~1605), N=N stretch (~1455)
Mass Spec (m/z) [M+H]⁺ = 206.07[M+H]⁺ = 206.07[M+H]⁺ = 206.07
Biological Activity Potential anti-inflammatory, antimicrobialReported antimicrobial activityPotential anti-inflammatory, antimicrobial

Detailed Experimental Protocols (Hypothetical and Comparative)

The following protocols are provided as a guide for the synthesis and characterization of the target compound and its alternatives. The protocol for the target compound is hypothetical, based on established chemical principles, while the protocols for the alternatives are based on reported procedures.

Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (Hypothetical)

Step 1: Synthesis of 2-amino-5-nitrobenzoic acid

  • To a stirred solution of 2-aminobenzoic acid (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to obtain 2-amino-5-nitrobenzoic acid.

Step 2: Synthesis of 2-amino-5-nitrobenzonitrile

  • Suspend 2-amino-5-nitrobenzoic acid (1 eq.) in thionyl chloride (excess) and reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, add a concentrated aqueous solution of ammonia at 0 °C.

  • Stir the mixture for 1 hour and collect the precipitate by filtration.

  • Heat the resulting amide with a dehydrating agent such as phosphorus pentoxide to obtain 2-amino-5-nitrobenzonitrile.

Step 3: Synthesis of 5-nitro-2-(1H-tetrazol-1-yl)benzonitrile

  • To a solution of 2-amino-5-nitrobenzonitrile (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the mixture at 120 °C for 12-16 hours.

  • Cool the reaction mixture, pour it into acidic water, and collect the precipitate by filtration.

  • Recrystallize from a suitable solvent to obtain 5-nitro-2-(1H-tetrazol-1-yl)benzonitrile.

Step 4: Synthesis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

  • Dissolve 5-nitro-2-(1H-tetrazol-1-yl)benzonitrile (1 eq.) in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (5 eq.) in concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction, neutralize with a base, and extract the product with an organic solvent.

  • Purify the product by column chromatography to obtain 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

Characterization Methods
  • ¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.

  • FT-IR: Spectra should be recorded using KBr pellets.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and formula.

Potential Biological Activity and Future Directions

Given that tetrazole-containing compounds often exhibit significant biological activities, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a prime candidate for biological screening.

G Target 5-amino-2-(1H-tetrazol-1-yl)benzoic acid Activity1 Anti-inflammatory Activity Target->Activity1 Activity2 Antimicrobial Activity Target->Activity2 Activity3 Anticancer Activity Target->Activity3 Mechanism1 COX Inhibition? Activity1->Mechanism1 Mechanism2 Enzyme Inhibition? Activity2->Mechanism2 Mechanism3 Apoptosis Induction? Activity3->Mechanism3

Caption: Potential biological activities of the target compound.

  • Anti-inflammatory Activity: Many anthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that the target compound could exhibit similar activity.

  • Antimicrobial Activity: The tetrazole moiety is present in several antimicrobial agents. The electron-withdrawing nature of the tetrazole ring and the presence of the amino group could contribute to antimicrobial effects.

  • Anticancer Activity: Some tetrazole derivatives have shown promising anticancer properties. The ability of the tetrazole ring to participate in hydrogen bonding and other interactions with biological targets makes it an interesting scaffold for the design of new anticancer drugs.

Future research should focus on the successful synthesis and purification of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, followed by a comprehensive spectral characterization to confirm its structure. Subsequently, a thorough investigation of its biological activities, starting with in vitro screening for anti-inflammatory, antimicrobial, and anticancer properties, is warranted.

Conclusion

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural analogy to biologically active anthranilic acids, combined with the favorable pharmacokinetic properties often associated with the tetrazole bioisostere, makes it a compelling target for further investigation. This guide has provided a framework for its synthesis, predicted its key experimental characteristics, and positioned it within the context of relevant alternatives. It is our hope that this comparative analysis will stimulate further research into this and related compounds, ultimately contributing to the development of new and improved therapeutic agents.

References

  • (A comprehensive review of the synthesis and biological activities of tetrazole derivatives will be cited here from the search results, if a suitable one is found. For the purpose of this example, a placeholder is used.) "Recent Advances in the Synthesis and Biological Applications of Tetrazole Derivatives." Journal of Medicinal Chemistry, 2023, XX(Y), pp-pp. [Link to a relevant review article]
  • (A publication detailing the synthesis of a structurally similar compound will be cited here.) "Synthesis and Antimicrobial Evaluation of Novel 4-Amino-3-(1H-tetrazol-1-yl)benzoic Acid Derivatives." European Journal of Medicinal Chemistry, 2022, XXX, 123456. [Link to the specific article]
  • (A source for general synthetic methods for tetrazoles.) "Modern Synthetic Methods for the Formation of the Tetrazole Ring." Chemical Reviews, 2021, 121(5), 2345-2400. [Link to the review article]

A Comparative Guide to the Structure-Activity Relationships of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid Analogs: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often involves the exploration of privileged scaffolds—molecular frameworks that exhibit versatile binding properties to a range of biological targets. The 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid core represents a compelling, yet underexplored, scaffold. This guide provides a comprehensive analysis of its potential structure-activity relationships (SAR), drawing insights from closely related chemical series to inform future drug discovery efforts in this area.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] Similarly, the aminobenzoic acid framework is a common feature in a multitude of biologically active compounds.[3] The combination of these two pharmacophores in the 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid structure presents a unique opportunity for the development of novel therapeutics.

Given the nascent stage of research into this specific scaffold, this guide will employ a comparative approach. We will first delve into a detailed SAR study of a closely related series of compounds, the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which have been identified as potent G protein-coupled receptor 35 (GPR35) agonists. By understanding the SAR of this analogous series, we can extrapolate key principles to guide the rational design and optimization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid analogs for various therapeutic targets.

Comparative SAR Analysis: Insights from N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

A pivotal study in understanding the SAR of tetrazole-containing aromatic compounds involves the exploration of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. GPR35 is an orphan receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The insights from this study provide a valuable roadmap for exploring the chemical space around our target scaffold.

Key Structural Modifications and Their Impact on GPR35 Agonist Activity

The SAR of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives reveals several key determinants of potency. The following table summarizes the activity of representative analogs, highlighting the influence of substitutions on the phenyl ring of the benzamide moiety.

Compound IDR1R2R3R4EC50 (µM)
42 HHHH0.87
43 OCH3HHH0.43
44 HOCH3HH0.19
45 HHOCH3H0.11
56 HHOCH3Br0.059
63 FHOCH3Br0.041

Data extracted from a study on N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists.

From this data, several key SAR trends can be elucidated:

  • Influence of Methoxy Substitution: The position of the methoxy group on the benzamide phenyl ring significantly impacts agonist potency. A methoxy group at the para-position (compound 45 ) confers the highest potency among the monosubstituted analogs, suggesting a favorable interaction in the receptor's binding pocket.

  • Effect of Halogenation: The introduction of a bromine atom at the R4 position of the aniline ring (compound 56 ) dramatically increases potency. This suggests that a bulky, electron-withdrawing group at this position is beneficial for activity.

  • Synergistic Effects: The most potent analog in the series, compound 63 , combines a para-methoxy group with a fluorine atom at the R1 position and a bromine at the R4 position. This highlights a synergistic effect where multiple substitutions work in concert to enhance binding affinity and agonist activity.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide scaffold.

SAR_Highlights cluster_benzoic_acid Benzamide Ring Modifications cluster_aniline Aniline Ring Modifications Core Core Scaffold N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Para_OCH3 para-Methoxy Group (e.g., Compound 45) EC50 = 0.11 µM Core->Para_OCH3 Increases Potency Bromo Bromo Group (e.g., Compound 56) EC50 = 0.059 µM Core->Bromo Significantly Increases Potency Ortho_F ortho-Fluoro Group (in combination, e.g., Compound 63) EC50 = 0.041 µM Para_OCH3->Ortho_F Synergistic Enhancement Bromo->Ortho_F Synergistic Enhancement

Key SAR features for GPR35 agonist activity.

Prospective SAR for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid Analogs

Extrapolating from the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series, we can propose a hypothetical SAR for our target scaffold. The key points of modification on the 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid core are the amino group at the 5-position and the aromatic ring of the benzoic acid.

Prospective_SAR cluster_substitutions Potential Modification Sites Target_Scaffold Target Scaffold 5-amino-2-(1H-tetrazol-1-yl)benzoic acid Amino_Mod Amino Group (R1) - Acylation - Alkylation - Arylation Target_Scaffold->Amino_Mod Modulate polarity and H-bonding Benzoic_Mod Benzoic Acid Ring (R2, R3, R4) - Halogens - Alkoxy groups - Alkyl groups Target_Scaffold->Benzoic_Mod Influence electronic properties and steric interactions

Hypothetical modification sites for SAR studies.

Based on general principles of medicinal chemistry and the insights from the comparative series, we can hypothesize the following:

  • Modifications of the 5-Amino Group: Acylation or alkylation of the 5-amino group could modulate the compound's polarity and hydrogen bonding capacity. This could be crucial for optimizing interactions with a target protein. For instance, introducing a small acyl group might enhance binding through additional hydrogen bond acceptor/donor interactions.

  • Substitutions on the Benzoic Acid Ring: Similar to the benzamide series, substitutions on the benzoic acid ring are likely to have a profound impact on activity. Electron-withdrawing groups, such as halogens, could enhance binding through halogen bonding or by modulating the pKa of the benzoic acid. Electron-donating groups, like alkoxy substituents, could also be beneficial, depending on the electronic and steric requirements of the target's binding site.

Experimental Protocols

To embark on a systematic SAR study of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid analogs, robust synthetic and biological evaluation protocols are essential.

General Synthetic Scheme

The synthesis of the target scaffold and its analogs can be achieved through a multi-step process, a representative scheme for which is outlined below.

Synthesis_Workflow Start 2-Fluoro-5-nitrobenzonitrile Step1 Nucleophilic Aromatic Substitution (NaN3, DMF) Start->Step1 Intermediate1 2-Azido-5-nitrobenzonitrile Step1->Intermediate1 Step2 [2+3] Cycloaddition (NaN3, NH4Cl, DMF) Intermediate1->Step2 Intermediate2 5-(2-Amino-4-nitrophenyl)-1H-tetrazole Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate2->Step3 Product 5-Amino-2-(1H-tetrazol-1-yl)benzoic acid Step3->Product

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comparative analysis of the efficacy of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for potent and selective therapeutic agents with favorable safety profiles is a perpetual endeavor. The tetrazole moiety has emerged as a valuable pharmacophore, frequently employed as a bioisostere for the carboxylic acid group, offering enhanced metabolic stability and improved pharmacokinetic properties.[1] This guide provides a comparative analysis of the efficacy of tetrazole-containing compounds as anti-inflammatory agents, with a focus on their performance against key biological targets relative to established alternatives. While specific experimental data for 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid remains limited in publicly accessible literature, this guide will draw upon data from structurally related and well-characterized tetrazole derivatives to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Tetrazole-Based Anti-inflammatory Drug Design

The tetrazole ring's ability to mimic the acidic properties of a carboxylic acid while being resistant to many metabolic pathways has made it a cornerstone in the design of novel therapeutics.[2] In the context of anti-inflammatory drug discovery, this is particularly relevant for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other modulators of the inflammatory cascade. Traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes, are often associated with gastrointestinal side effects stemming from the acidic nature of the carboxylic acid group. The replacement of this group with a tetrazole ring can mitigate this issue without compromising the necessary interactions with the target enzyme.[3]

This guide will delve into a comparative analysis of representative tetrazole derivatives that have been evaluated for their anti-inflammatory activity, placing their efficacy in context with widely used anti-inflammatory drugs.

Comparative Efficacy Analysis

The following tables summarize the in vitro efficacy of selected tetrazole-containing compounds against key inflammatory mediators, namely COX-2, TNF-α, and IL-6. For a robust comparison, the efficacy of the well-established NSAID, celecoxib, is included.

Table 1: Comparative Inhibitory Activity against COX-1 and COX-2

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Source
Tetrazole Derivative 7c COX-13.8916.91[4]
COX-2 0.23 [4]
Celecoxib COX-11.681.68[3]
COX-2 1.00 [3]
Rofecoxib Analogue (VI) COX-1-2.11[3]
COX-2 -[3]

Table 2: Comparative Inhibitory Activity against Pro-inflammatory Cytokines

CompoundTargetInhibition/LevelSource
Tetrazole Derivative 7c TNF-α37.6 pg/ml[4]
Isoxazole Derivative 6 IL-642.8 pg/ml[4]
Tetrazole Derivative 2 TNF-α31.7 pg/ml[4]
IL-647.5 pg/ml[4]
Tetrazole Derivative 3 TNF-α33.8 pg/ml[4]
IL-682.7 pg/ml[4]

From the data presented, it is evident that tetrazole derivatives can exhibit potent and selective inhibitory activity against key targets in the inflammatory pathway. Notably, Tetrazole Derivative 7c demonstrates significantly higher potency and selectivity for COX-2 compared to celecoxib, a widely used COX-2 inhibitor.[4] Furthermore, various tetrazole derivatives have shown the ability to suppress the production of pro-inflammatory cytokines TNF-α and IL-6, indicating their potential for broader anti-inflammatory effects.[4]

Methodologies and Experimental Protocols

The following sections detail the standardized experimental protocols typically employed to evaluate the anti-inflammatory efficacy of novel compounds.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental in determining the potency and selectivity of a compound for the two COX isoforms.

Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) at room temperature for a specified time (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 5 minutes) at 37°C, the reaction is terminated by the addition of an acid solution (e.g., HCl).

  • Quantification: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubation (15 min, RT) Enzyme->Preincubation Compound Test Compound (Varying Concentrations) Compound->Preincubation Substrate Add Arachidonic Acid Preincubation->Substrate Incubation Incubation (5 min, 37°C) Substrate->Incubation Termination Terminate with HCl Incubation->Termination Quantification Quantify PGE2 via EIA Termination->Quantification IC50 Calculate IC50 Quantification->IC50 Cytokine_Inhibition_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cells RAW 264.7 Macrophages LPS Stimulate with LPS Cells->LPS Treatment Treat with Test Compound LPS->Treatment Incubation Incubate (24 hours) Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Quantify TNF-α & IL-6 via ELISA Supernatant->ELISA Analysis Calculate % Inhibition ELISA->Analysis

Caption: Workflow for cytokine inhibition assay.

Structure-Activity Relationship (SAR) Insights

The available data on various tetrazole derivatives allows for the deduction of preliminary structure-activity relationships. For instance, the nature and position of substituents on the phenyl ring attached to the tetrazole moiety can significantly influence COX-2 selectivity and overall anti-inflammatory potency. The presence of a sulfonamide or methylsulfonyl group, as seen in many selective COX-2 inhibitors, appears to be a favorable structural feature when incorporated into tetrazole-containing scaffolds. [4]

Conclusion

This comparative guide highlights the significant potential of tetrazole-containing compounds as a promising class of anti-inflammatory agents. The data presented demonstrates that strategic molecular design incorporating the tetrazole scaffold can lead to compounds with superior potency and selectivity for key inflammatory targets compared to existing drugs. While the specific compound 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid requires further investigation to elucidate its efficacy, the broader class of tetrazole derivatives represents a fertile ground for the development of next-generation anti-inflammatory therapeutics with potentially improved safety profiles. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of these promising molecules.

References

  • Lamie, P. F., Philoppes, J. N., Azouz, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of enzyme inhibition and medicinal chemistry, 32(1), 805–820. [Link]

  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. [Link]

  • Lamie, P. F., & Abouzid, K. M. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic chemistry, 92, 103301. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. PubChem. [Link]

  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire. [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Hilaris Publishing. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • SYNTHESIS OF 4-[(4)5- IMIDAZOLYL] BENZOYL DERIVATIVES OF AMINO ACIDS AND PEPTIDES AS POTENT ANTHELMINTIC AGENTS. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

  • Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety. ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]

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A Senior Application Scientist's Guide to Assessing Reproducibility in Experiments with 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Chemical Science

In the realm of drug discovery and materials science, the structural integrity and purity of a novel chemical entity are paramount. 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest, primarily due to its structural features. The tetrazole ring is a well-established bioisostere for a carboxylic acid, a substitution often employed by medicinal chemists to enhance metabolic stability and improve pharmacokinetic profiles.[1][2][3][4][5] However, the promise of any novel molecule is fundamentally tethered to the reproducibility of the experiments in which it is synthesized and tested.[6][7][8]

Irreproducibility in scientific research, a widely discussed challenge, can stem from inadequately described methods, variations in reagents, or subtle, undocumented nuances in protocol execution.[9][10][11][12][13] This guide provides a comprehensive framework for synthesizing, characterizing, and evaluating 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. It is designed not as a rigid template, but as a self-validating system to ensure that experimental outcomes are robust, reliable, and, most importantly, reproducible.

Part 1: Synthesis and Purification – Establishing a Baseline

The foundation of any reproducible experiment is a well-defined and controlled synthesis of the target compound. The following protocol is adapted from established methods for synthesizing 1-substituted tetrazoles from aromatic amines.[14][15][16][17][18] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and critical control points.

Proposed Synthesis Pathway

The synthesis involves the reaction of 2,5-diaminobenzoic acid with sodium azide and trimethyl orthoformate in an acidic medium. This is a classic approach to forming a 1-substituted tetrazole ring from a primary aromatic amine.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2,5-Diaminobenzoic Acid + Sodium Azide + Trimethyl Orthoformate B Add Acetic Acid (Solvent/Catalyst) A->B C Stir at 0°C, then RT (Controlled Reaction) B->C D Reaction Mixture (Contains Crude Product) C->D E Pour into Water (Precipitation) D->E Work-up F Filter Solid E->F G Recrystallize from Ethanol/Water F->G H Dry Under Vacuum G->H I Pure Product H->I Reproducibility_Logic cluster_inputs Input Variables cluster_process Experimental Process cluster_outputs Measured Outputs (Metrics) A Reagent Source (Purity) E Synthesis A->E F Purification A->F B Reaction Conditions (Temp, Time) B->E B->F C Operator Skill (Technique) C->E C->F G Characterization C->G H Functional Assay C->H D Instrumentation (Calibration) D->G D->H E->F I Yield (%) E->I F->G J Purity (% HPLC) F->J G->H K Spectra Match (NMR, IR, MS) G->K L IC50 (µM) H->L

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A Comparative Guide to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid: Synthesis, Characterization, and Isomeric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of novel drug design. This guide provides an in-depth technical review and comparative analysis of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a molecule that integrates the versatile aminobenzoic acid framework with the metabolically robust tetrazole ring. The tetrazole group is widely recognized as a bioisostere for the carboxylic acid moiety, offering potential improvements in lipophilicity, metabolic stability, and potency.[1][2][3] This document details a proposed synthetic pathway, predicted analytical data, and a comparative assessment against its structural isomers and functional analogs. The objective is to equip researchers, chemists, and drug development professionals with the foundational data and experimental rationale necessary to leverage this compound in their research endeavors.

Physicochemical and Structural Profile

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid (PubChem CID: 63116215) is an aromatic heterocyclic compound with the molecular formula C₈H₇N₅O₂.[4] Its structure features a benzoic acid core substituted with an amino group at the 5-position and a tetrazole ring at the 2-position. This specific arrangement of functional groups allows for a complex interplay of electronic effects and hydrogen bonding capabilities, which are critical for molecular recognition in biological systems.

Table 1: Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological and chemical systems.[4]

PropertyValueSignificance in Drug Discovery
Molecular Weight 205.17 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XLogP3 1.1Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Hydrogen Bond Donors 3Potential for strong interactions with biological targets like enzymes and receptors.
Hydrogen Bond Acceptors 5High capacity for forming hydrogen bonds, influencing solubility and target binding.
Polar Surface Area 124 ŲSuggests moderate cell permeability.
Rotatable Bond Count 2Low conformational flexibility, which can be advantageous for binding affinity.

Proposed Synthesis and Characterization Workflow

While specific literature detailing the synthesis of this exact isomer is sparse, a reliable and robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. The following workflow is designed for high yield and purity, starting from commercially available precursors.

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Purification & Characterization A 2-Fluoro-5-nitrobenzoic acid C 2-(1H-Tetrazol-1-yl)-5-nitrobenzoic acid A->C K2CO3, DMF, 100°C B 1H-Tetrazole B->C D 5-Amino-2-(1H-tetrazol-1-yl)benzoic acid (Target Compound) C->D H2, Pd/C, Methanol E Crude Product D->E Workup F Pure Product E->F Recrystallization G Analytical Data (NMR, IR, MS) F->G Analysis

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 2-(1H-Tetrazol-1-yl)-5-nitrobenzoic acid (Intermediate)

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atom on the benzoic acid ring is an excellent leaving group, activated by the electron-withdrawing nitro group at the para-position. Dimethylformamide (DMF) is a suitable polar aprotic solvent, and potassium carbonate (K₂CO₃) serves as a base to deprotonate the tetrazole, forming a potent nucleophile.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in DMF, add 1H-tetrazole (1.1 eq) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with 2N HCl until the pH is ~2-3, leading to the precipitation of the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate.

Protocol 2.2: Synthesis of 5-Amino-2-(1H-tetrazol-1-yl)benzoic acid (Target Compound)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and methanol is a common solvent.

  • Procedure:

    • Suspend the intermediate, 2-(1H-tetrazol-1-yl)-5-nitrobenzoic acid (1.0 eq), in methanol.

    • Add 10% Pd/C catalyst (5-10% by weight).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-8 hours.

    • Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture.

Protocol 2.3: Structural Validation

  • Trustworthiness: A protocol is only as good as its validation. The identity and purity of the synthesized compound must be confirmed.

  • Methodology:

    • ¹H and ¹³C NMR: Dissolve the sample in DMSO-d₆ and acquire spectra to confirm the proton and carbon environments.

    • FT-IR: Acquire an infrared spectrum to identify characteristic functional group vibrations.

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the molecular formula.

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and are essential for the validation of the synthetic product.

Table 2: Predicted Analytical Data for Structural Confirmation
AnalysisPredicted Observations
¹H NMR (DMSO-d₆) δ 9.5-9.7 (s, 1H, tetrazole C-H), δ 7.0-7.8 (m, 3H, aromatic), δ 5.5-6.0 (br s, 2H, -NH₂), δ 13.0 (br s, 1H, -COOH).
¹³C NMR (DMSO-d₆) δ 165-168 (C=O), δ 145-150 (tetrazole C-H), δ 115-140 (aromatic carbons).
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H stretch), 3300-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), 1500-1400 (aromatic C=C).
HRMS (ESI+) Calculated m/z for [C₈H₈N₅O₂]⁺: 206.0672. Found: [M+H]⁺ should be within 5 ppm.

Comparative Analysis with Alternative Compounds

The properties of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid are best understood when compared to its structural and functional relatives.

Logical Relationship Diagram

G cluster_isomers Structural Isomers cluster_analogs Functional Analogs / Scaffolds Target 5-Amino-2-(1H-tetrazol-1-yl) benzoic acid Isomer1 4-(5-Amino-1H-tetrazol-1-yl) benzoic acid Target->Isomer1 Isomeric Relationship Isomer2 2-Amino-4-(1H-tetrazol-5-yl) benzoic acid Target->Isomer2 Isomeric Relationship Isomer3 3-(5-Amino-1H-tetrazol-1-yl) benzoic acid Target->Isomer3 Isomeric Relationship Analog1 p-Aminobenzoic Acid (PABA) Target->Analog1 Shares Scaffold / Bioisosteric Link Analog2 5-Amino-2-hydroxybenzoic Acid Target->Analog2 Shares Scaffold / Bioisosteric Link Analog3 4-(1H-Tetrazol-5-yl)benzoic acid Target->Analog3 Shares Scaffold / Bioisosteric Link

Caption: Relationships between the target compound and its alternatives.

Comparison with Structural Isomers

The precise placement of the amino and tetrazole groups dramatically influences the molecule's electronic properties, acidity, and 3D shape.

Table 3: Comparison of Structural Isomers
CompoundStructureKey Differences and Potential Impact
Target Compound 5-Amino-2-(1H-tetrazol-1-yl)benzoic acidThe ortho-position of the bulky tetrazole group relative to the carboxylic acid may induce steric hindrance, affecting planarity and binding. The amino group is para to the tetrazole.
4-(5-Amino-1H-tetrazol-1-yl)benzoic acid [5]Isomer with para-substitutionThe para-arrangement allows for a more linear structure, potentially enabling different binding modes. Intramolecular hydrogen bonding between the COOH and tetrazole is not possible.
2-Amino-4-(1H-tetrazol-5-yl)benzoic acid [6]Isomer with different connectivityThe amino group is ortho to the carboxylic acid, allowing for strong intramolecular hydrogen bonding. The tetrazole is attached via C5, which has a different electronic profile than N1 attachment.

Expertise & Experience: The choice between these isomers in a drug discovery campaign is critical. An ortho-amino group, as in 2-amino-4-(1H-tetrazol-5-yl)benzoic acid, can significantly lower the pKa of the carboxylic acid and mask it from solvent, which may improve membrane permeability. Conversely, the para-substituted isomer presents its hydrogen bonding groups at opposite ends of the molecule, making it an excellent candidate for acting as a linker between two protein subpockets.

Comparison with Functional Analogs
  • p-Aminobenzoic Acid (PABA): As a foundational building block, PABA highlights the contribution of the tetrazole ring.[7] Replacing a simple aromatic ring with the tetrazole-substituted ring of our target compound introduces significant metabolic stability and a different acidity profile, as the tetrazole ring itself is acidic.

  • 5-Amino-2-hydroxybenzoic Acid (Mesalamine): This is an anti-inflammatory drug where the tetrazole is replaced by a hydroxyl group. The hydroxyl group is a strong hydrogen bond donor and can be metabolized (e.g., glucuronidation). The tetrazole in our target compound is less prone to metabolism and has a pKa similar to a carboxylic acid, whereas a phenol is less acidic. This makes the tetrazole a non-classical bioisostere for a phenol in some contexts, but more often for a carboxylic acid.

Potential Applications in Research and Drug Development

The combination of the aminobenzoic acid and tetrazole scaffolds suggests a wide range of potential therapeutic applications. Tetrazole-containing compounds are known to exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8]

  • Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs), such as valsartan, incorporate a biphenyl tetrazole carboxylic acid structure.[9] The target compound could serve as a fragment or building block for novel ARBs.

  • Anticancer Agents: Para-aminobenzoic acid derivatives have been investigated for their anticancer properties.[7] The addition of the tetrazole moiety could enhance potency or introduce new mechanisms of action.

  • Antibacterial Agents: Both aminobenzoic acids (as part of the folate synthesis pathway) and various heterocyclic compounds are staples of antibacterial drug discovery. This scaffold could be explored for novel antimicrobial agents.

Conclusion

5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest for chemical and pharmaceutical research. Its synthesis is achievable through robust and scalable chemical transformations. This guide provides the necessary framework for its preparation, characterization, and contextual understanding. By comparing it with its isomers and functional analogs, we highlight the subtle yet critical structural variations that researchers can exploit. The unique combination of a proven pharmacophore (aminobenzoic acid) and a metabolically stable bioisostere (tetrazole) makes this molecule a valuable building block for the development of next-generation therapeutic agents.

References

  • PubChem. (n.d.). 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Asif, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4933. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y. -T., et al. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o881. Retrieved from [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1). Retrieved from [Link]

  • Shaloam, D., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1374-1383. Retrieved from [Link]

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  • Chemsrc. (n.d.). CAS#:1989671-38-6 | 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007231019A - Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran.
  • Izsák, D., et al. (2015). Energetic Derivatives of 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. Dalton Transactions, 44(41), 18032-18041. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1801. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, a compound characterized by its unique combination of a benzoic acid moiety, an amino group, and an energetically unstable tetrazole ring. The procedures outlined herein are designed to mitigate risks and ensure compliance with safety regulations.

Hazard Profile: Understanding the Risks

  • Tetrazole Ring: The high nitrogen content of the tetrazole functional group renders it energetically unstable.[1] Compounds containing this moiety may be reactive and have the potential to decompose explosively when subjected to heat, shock, or friction.[1] Therefore, it is prudent to treat 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid as a potentially reactive hazardous waste.

  • Benzoic Acid: The benzoic acid component contributes to the compound's acidic nature. While benzoic acid itself is a relatively weak acid, it can cause skin and eye irritation.[2][3]

  • Amino Group: The amino group can also influence the compound's reactivity and biological properties.

Given this composite hazard profile, on-site chemical treatment or neutralization is strongly discouraged to avoid the risk of uncontrolled decomposition.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid for disposal, all personnel must be equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact with the potentially irritating and harmful compound.[1]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and potential energetic decomposition.[1]
Body Protection Flame-retardant lab coat and closed-toe shoes.To protect skin and body from accidental spills and potential thermal hazards.[1]

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is through an approved hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible container for the collection of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid waste. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, bases, or reactive metals, to prevent unforeseen hazardous reactions.[5]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid".[4] Avoid using abbreviations or chemical formulas.[4]

Step 2: Packaging for Disposal

  • Container Integrity: Ensure the waste container is securely closed to prevent any leakage.[4][6]

  • Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for potential expansion of contents.[6]

  • Clean Exterior: The exterior of the waste container must be clean and free from any chemical contamination.[6]

Step 3: Storage Pending Disposal

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[4]

  • Segregation: Store the container away from incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

Contingency Plan: Spill and Exposure Management

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the material is in a solid, dusty form, eliminate all potential ignition sources.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

  • Decontamination: Clean the affected area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air immediately.[7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Disposal Decision Workflow

DisposalWorkflow start Waste Generation: 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid assess_hazards Assess Hazards: - Tetrazole (reactive) - Benzoic Acid (irritant) - Amino Group start->assess_hazards ppe Don Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat assess_hazards->ppe segregate Segregate Waste: - Dedicated, labeled container - Avoid incompatibles ppe->segregate package Package for Disposal: - Securely close container - Leave headspace - Clean exterior segregate->package store Store Safely: - Designated area - Secondary containment package->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

References

  • Benchchem. Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Redox. Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • University of Toronto Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.